6-Methoxytricin
Description
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHGBHZAQNORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methoxytricin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin is a methylated flavone, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. As a derivative of tricin (B192558), a more commonly studied flavone, this compound presents a unique chemical structure that may confer distinct pharmacological properties. This technical guide provides an in-depth overview of the known natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
To date, this compound has been identified in a limited number of plant species, primarily within the Poaceae (grass) family. The most well-documented sources are sugarcane (Saccharum officinarum) and rice (Oryza sativa).
| Plant Species | Family | Plant Part | Reference |
| Saccharum officinarum | Poaceae | Leaves, Bagasse | [1] |
| Oryza sativa | Poaceae | Bran |
Table 1: Natural Sources of this compound
While sugarcane leaves and rice bran are the most cited sources, further phytochemical screening of other members of the Poaceae family and related plant families may reveal additional sources of this compound. The concentration of this compound can vary depending on the plant variety, growing conditions, and the specific part of the plant being analyzed.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled from methodologies described in the scientific literature for the isolation of flavonoids from sugarcane and rice bran.
General Experimental Workflow
The overall process for isolating this compound can be visualized as a sequential procedure, starting from the collection and preparation of the plant material to the final purification of the target compound.
Figure 1: General workflow for the isolation of this compound.
Protocol 1: Isolation of this compound from Sugarcane (Saccharum officinarum) Leaves
This protocol is adapted from general methods for flavonoid isolation from sugarcane leaves.
1. Plant Material Preparation:
-
Collect fresh sugarcane leaves and wash them thoroughly with distilled water to remove any surface impurities.
-
Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature (40-50 °C) to prevent the degradation of thermolabile compounds.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered sugarcane leaves in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 45 °C to obtain the crude ethanol extract.
3. Fractionation:
-
Suspend the crude ethanol extract in distilled water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate (B1210297).
-
The ethyl acetate fraction is expected to be enriched with flavonoids, including this compound.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
4. Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and progressively increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 366 nm).
-
Combine the fractions that show similar TLC profiles and are suspected to contain this compound.
5. Further Purification:
-
Subject the combined fractions to further purification using a Sephadex LH-20 column with methanol (B129727) as the mobile phase.
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for the final purification of this compound. A C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common choice for flavonoid separation.[1]
Protocol 2: Putative Isolation of this compound from Rice (Oryza sativa) Bran
1. Rice Bran Preparation and Defatting:
-
Obtain fresh rice bran and stabilize it immediately to inactivate lipases, which can degrade the quality of the bran. Common stabilization methods include heat treatment (e.g., 120°C for 15-20 minutes).
-
Defat the stabilized rice bran by Soxhlet extraction with n-hexane for 6-8 hours to remove the oil, which can interfere with subsequent extraction steps.
-
Air-dry the defatted rice bran to remove any residual solvent.
2. Extraction:
-
Extract the defatted rice bran with 80% aqueous methanol (1:10 w/v) at room temperature for 24 hours with continuous stirring.
-
Filter the mixture and concentrate the filtrate under vacuum to obtain the crude methanolic extract.
3. Fractionation and Purification:
-
Follow the fractionation and purification steps as outlined in Protocol 1 (steps 3, 4, and 5), starting with the liquid-liquid partitioning of the crude methanolic extract.
Quantitative Analysis
Quantitative data on the yield of this compound from its natural sources is scarce in the published literature. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is the method of choice for the quantification of this compound in plant extracts. A validated analytical method using a certified reference standard of this compound is essential for accurate quantification.
Signaling Pathways and Logical Relationships
The biosynthesis of this compound originates from the general flavonoid biosynthetic pathway, which is a well-characterized metabolic route in plants. Phenylalanine serves as the initial precursor. A series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL) leads to the formation of p-Coumaroyl-CoA. This intermediate then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin (B18129) chalcone. Subsequent enzymatic modifications, including isomerization, hydroxylation, and methylation, lead to the formation of various flavonoids, including tricin and ultimately this compound through the action of specific O-methyltransferases (OMTs).
Figure 2: Simplified flavonoid biosynthetic pathway leading to this compound.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources and isolation methodologies for this compound. While sugarcane and rice are the primary known sources, further research is warranted to explore a wider range of plant species. The detailed experimental protocols and workflows presented here offer a solid foundation for researchers to embark on the isolation and purification of this promising flavonoid. The elucidation of its biological activities and potential therapeutic applications will heavily rely on the successful and efficient isolation of pure this compound from these natural sources. Future studies should also focus on the quantitative analysis of this compound in different plant varieties and the optimization of extraction and purification protocols to improve yields.
References
The Biosynthetic Pathway of 6-Methoxytricin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin (B3029709) is a flavone (B191248), a class of flavonoid, characterized by a specific methylation pattern that contributes to its bioactivity and metabolic stability. Flavonoids are plant secondary metabolites renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. The O-methylation of the flavonoid core structure, catalyzed by O-methyltransferases (OMTs), is a critical modification that enhances their lipophilicity and can modulate their biological function. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols for researchers in plant biology and drug discovery.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is an extension of the general flavonoid pathway, which is deeply rooted in the phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine and culminates in a series of enzymatic modifications that build the complex flavone structure.
Phenylpropanoid and Early Flavonoid Pathway
The synthesis starts with L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL). Chalcone (B49325) Synthase (CHS), a pivotal enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is subsequently cyclized by Chalcone Isomerase (CHI) to produce the flavanone (B1672756) naringenin, a central precursor for a vast array of flavonoids.[1][2]
Formation of the Tricetin (B192553) Backbone
From naringenin, the pathway branches towards the formation of the specific flavone backbone of tricetin. This involves hydroxylation events on the B-ring of the flavonoid structure. These reactions are catalyzed by cytochrome P450 enzymes, specifically Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H), which introduce hydroxyl groups at the 3' and 5' positions of the B-ring, respectively, to yield tricetin.[3][4]
Final Methylation Step to this compound
The terminal step in the biosynthesis is the regiospecific methylation of the tricetin backbone at the 6-hydroxyl group of the A-ring. This reaction is catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent Flavonoid 6-O-methyltransferase (F6OMT). This enzyme transfers a methyl group from the donor molecule SAM to the 6-OH group of tricetin, yielding this compound and S-adenosyl-L-homocysteine (SAH). While O-methyltransferases that act on the B-ring of tricetin are well-characterized, the specific enzyme responsible for 6-O-methylation of tricetin is an area of active research.[5][6]
Key Enzymes in the this compound Pathway
The table below summarizes the key enzymes involved in the synthesis of this compound, starting from the general phenylpropanoid pathway.
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic Acid |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic Acid | p-Coumaric Acid |
| 4-Coumaroyl-CoA Ligase | 4CL | Activation of p-coumaric acid | p-Coumaric Acid, CoA, ATP | p-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Condensation to form the chalcone backbone | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Isomerization of chalcone to flavanone | Naringenin Chalcone | Naringenin |
| Flavone Synthase | FNS | Introduces a double bond to form a flavone | Naringenin | Apigenin |
| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylation of the B-ring at the 3' position | Apigenin | Luteolin |
| Flavonoid 3',5'-Hydroxylase | F3'5'H | Hydroxylation of the B-ring at the 5' position | Luteolin | Tricetin |
| Flavonoid 6-O-Methyltransferase | F6OMT | Methylation of the A-ring at the 6-OH position | Tricetin, SAM | This compound, SAH |
Quantitative Data on Flavonoid O-Methyltransferases
Quantitative kinetic data for the specific Flavonoid 6-O-methyltransferase acting on tricetin is not yet widely available. However, studies on other related flavonoid OMTs provide valuable insights into their catalytic efficiency. The following table presents kinetic parameters for a characterized O-methyltransferase from Citrus reticulata (CrOMT2) that utilizes tricetin as a substrate, albeit for methylation at different positions.[7] This data serves as a proxy for understanding the potential efficiency of such enzymes.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| CrOMT2 | Luteolin | 7.6 ± 0.9 | 0.021 ± 0.001 | 2707.9 | [7] |
| CrOMT2 | Tricetin | 8.7 ± 1.1 | 0.021 ± 0.001 | 2450.8 | [7] |
Note: The characterization of a specific tricetin 6-O-methyltransferase and determination of its kinetic parameters is a key area for future research.
Experimental Protocols
Protocol: Identification, Expression, and Characterization of a Tricetin 6-O-Methyltransferase
This protocol outlines a generalized workflow for identifying and characterizing the key enzyme responsible for the final step in this compound biosynthesis.
1. Candidate Gene Identification:
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Method: Utilize bioinformatics approaches. Perform BLAST searches against plant genome and transcriptome databases using known flavonoid OMT sequences, particularly those with demonstrated 6-O-methylation activity.
-
Selection Criteria: Prioritize candidate genes that show high expression levels in plant tissues known to accumulate this compound.
2. Gene Cloning and Heterologous Expression:
-
Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA using PCR. Clone the PCR product into a suitable bacterial expression vector (e.g., pET vector series) containing a purification tag (e.g., His-tag).
-
Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimized temperature (e.g., 18-25°C) to ensure proper protein folding.
3. Recombinant Protein Purification:
-
Lysis: Harvest the bacterial cells and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purification: Purify the tagged recombinant protein from the crude cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Elute the purified protein and perform a buffer exchange into a stable storage buffer.
4. In Vitro Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant OMT enzyme (1-5 µg)
-
Tricetin substrate (e.g., 50-100 µM)
-
S-adenosyl-L-methionine (SAM) as the methyl donor (e.g., 200-500 µM)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Dithiothreitol (DTT) (e.g., 1 mM)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).
5. Product Analysis:
-
Techniques: Analyze the reaction products using:
-
Thin Layer Chromatography (TLC): For initial visualization of product formation.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the substrate and product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification of the product (this compound) by comparing its retention time and mass spectrum with an authentic standard.
-
6. Kinetic Analysis:
-
Procedure: To determine the kinetic parameters (Km and kcat), perform enzyme assays with varying concentrations of one substrate (e.g., tricetin) while keeping the other (SAM) at a saturating concentration.
-
Data Analysis: Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion and Future Directions
The biosynthetic pathway to this compound proceeds through the well-established flavonoid pathway to the key intermediate, tricetin. The final, decisive step is a 6-O-methylation reaction catalyzed by a flavonoid O-methyltransferase. While the general steps of this pathway are understood, the specific enzymes, particularly the tricetin 6-O-methyltransferase, from various plant sources remain to be definitively identified and characterized.
For researchers and professionals in drug development, a thorough understanding of this pathway is crucial. It opens avenues for:
-
Metabolic Engineering: Overexpression or suppression of key pathway genes in plants or microbial systems to enhance the production of this compound.
-
Biocatalysis: Using isolated and purified enzymes for the in vitro synthesis of this compound and related novel flavonoids.
-
Drug Discovery: The unique structure of this compound makes it a candidate for screening for various therapeutic activities.
Future research should focus on the isolation and functional characterization of the specific F6OMT responsible for tricetin methylation from diverse plant species. This will not only fill a knowledge gap in plant biochemistry but also provide a valuable enzymatic tool for the biotechnological production of this and other valuable methylated flavonoids.
References
- 1. Tricin Biosynthesis and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Tricin Biosynthesis and Bioengineering [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sequential O-methylation of tricetin by a single gene product in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxytricin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin is a naturally occurring flavone, a class of flavonoids, that has garnered significant interest within the scientific community for its potential therapeutic applications. As a polymethoxylated flavonoid, its structure is characterized by the presence of multiple methoxy (B1213986) groups, which influence its chemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its role as an aldose reductase inhibitor and an anti-inflammatory agent.
Chemical Structure and Identifiers
This compound, a derivative of tricin, is chemically known as 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one.[1] Its structure is based on a C6-C3-C6 flavonoid backbone.
Figure 1. Chemical Structure of this compound.
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one[1] |
| CAS Number | 76015-42-4[1] |
| Molecular Formula | C₁₈H₁₆O₈[1] |
| Molecular Weight | 360.3 g/mol [1] |
| SMILES | COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O[1] |
| InChI | InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3[2] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and drug development.
| Property | Value | Source |
| Physical Description | N/A | [1] |
| Melting Point | Not available | |
| Solubility | DMSO: 50 mg/mL (138.77 mM) | [3] |
| Purity | >98% | [1] |
| XlogP (predicted) | 2.6 | [2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
-
Monoisotopic Mass: 360.0845 Da[2]
-
Predicted Collision Cross Section (Adducts):
UV-Vis Spectroscopy
-
The UV-Vis absorption spectrum for this compound is not specifically detailed in the available literature. As a flavonoid, it is expected to exhibit characteristic absorption bands in the UV-Vis region, typically with two major absorption maxima (Band I and Band II).
Biological Activities and Pharmacological Properties
This compound has been shown to possess several important biological activities, making it a compound of interest for further investigation.
Aldose Reductase Inhibition
This compound is a known inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[3] Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound has the potential to mitigate these complications.
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits significant anti-inflammatory and immunomodulatory properties. It has been shown to inhibit T-cell proliferation and activation.[3]
| Biological Activity | IC₅₀ Value | Cell Line/Assay | Source |
| T-cell proliferation (induced by concanavalin (B7782731) A) | 1.4 µM | Biologic cells | [3] |
| Aldose Reductase (AR) Inhibition | Not specified | In vitro | [3] |
| Advanced Glycosylation End-products (AGE) Inhibition | Not specified | In vitro | [3] |
Signaling Pathways
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. As a polymethoxylated flavone, it is anticipated to modulate key inflammatory and metabolic pathways.
Diagram 1: Inhibition of the Aldose Reductase Pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and specific biological assays of this compound are not extensively documented in publicly available literature. However, general methodologies for similar flavonoids can be adapted.
General Protocol for Aldose Reductase Inhibition Assay
A common method to assess aldose reductase inhibition involves a spectrophotometric assay that measures the decrease in NADPH absorbance.
References
6-Methoxytricin: A Technical Guide for Researchers
This technical guide provides an in-depth overview of 6-Methoxytricin, a naturally occurring methoxyflavone. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activities, and methodologies for its study.
Core Compound Identification
| Property | Value | Reference |
| CAS Number | 76015-42-4 | [1][2][3][4][5] |
| Molecular Formula | C18H16O8 | [1][3][4] |
| Molecular Weight | 360.31 g/mol | [2][3][4] |
| Synonyms | 4',5,7-Trihydroxy-3',5',6-trimethoxyflavone, 5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | [3][5] |
Biological Activities and Potential Therapeutic Applications
This compound belongs to the flavonoid class of compounds, which are known for a wide range of biological activities. While specific studies on this compound are limited, the broader class of methoxyflavones has been extensively studied, revealing significant potential in several therapeutic areas.
Anti-inflammatory Activity
Methoxyflavones have demonstrated notable anti-inflammatory effects. These compounds can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The anti-inflammatory properties of related compounds suggest that this compound may also exhibit similar activities, potentially through the inhibition of pro-inflammatory mediators. For instance, 5,7-dimethoxyflavone (B190784) has been shown to possess anti-inflammatory effects comparable to aspirin (B1665792) in rat paw edema models and can inhibit prostaglandin (B15479496) biosynthesis.[6]
Anticancer Potential
Various methoxyflavones have been investigated for their cytotoxic effects against a range of cancer cell lines. The anticancer mechanisms of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways crucial for cancer cell survival, such as the PI3K/Akt/mTOR pathway. Studies on methoxyflavone analogs have shown potent cytotoxic effects on cancer cell lines, including those of the prostate, colon, and liver.[4][7] For example, 9-methoxycanthin-6-one, another methoxylated natural product, has shown significant in vitro anticancer effects with IC50 values ranging from 3.79 to 15.09 μM across various cancer cell lines.[5]
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities, which are associated with their chemical structure. They can act as free radical scavengers and metal chelators. The antioxidant activity of methoxylated naphthalenic compounds has been demonstrated through various assays, including DPPH radical scavenging and anti-lipid peroxidation assays.[1]
Key Signaling Pathways
The therapeutic effects of methoxyflavones are often linked to their interaction with critical cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Methoxyflavones may inhibit this pathway at various points, thereby reducing the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many types of cancer. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt can then activate mTOR, a key regulator of protein synthesis and cell growth. Methoxyflavones may exert their anticancer effects by inhibiting one or more components of this pathway.
Caption: Postulated inhibitory action of this compound on the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound, based on methodologies used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HT29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Methodology:
-
Animal Acclimation: Acclimate male ICR mice or Sprague-Dawley rats for one week.
-
Grouping: Randomly assign animals to different groups: vehicle control, positive control (e.g., dexamethasone), and this compound treatment groups (various doses).
-
Pre-treatment: Administer this compound or the respective controls intraperitoneally (i.p.) or orally (p.o.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. Antioxidative effects of 6-methoxysorigenin and its derivatives from Rhamnus nakaharai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Biological Activities of 6-Methoxytricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin, a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of tricin (B192558), it belongs to a class of flavonoids known to possess a wide array of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-diabetic properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Anti-Cancer Activity
While specific quantitative data for this compound is limited in publicly available literature, the anti-cancer activities of its parent compound, tricin, have been more extensively studied and provide valuable insights. Tricin has demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Data: Anti-Cancer Activity of Tricin
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Tricin | MCF-7 | Breast Cancer | 104 µM | [1] |
| Tricin | MDA-MB-468 | Breast Cancer | 65.7 µM | [1] |
| Tricin | HT-29 | Colon Cancer | 55.2 µM | [1] |
| Tricin | HCT-116 | Colon Cancer | > 600 µM | [2] |
| Tricin | Colon26-Luc | Colon Cancer | 34 µM | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-Inflammatory Activity
Methoxylated flavones, including tricin and its derivatives, are known to possess anti-inflammatory properties.[3] These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
Quantitative Data: Anti-Inflammatory Activity
Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent.
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways in Inflammation
This compound is anticipated to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Anti-Diabetic Activity
Flavonoids, including tricin, have been investigated for their potential anti-diabetic effects.[3] These effects may involve the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and the modulation of glucose uptake.[4]
Quantitative Data: α-Glucosidase Inhibition
While specific IC50 values for this compound are not available, related flavonoids have shown inhibitory activity against α-glucosidase.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of this compound or acarbose.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Stop the reaction by adding Na2CO3 solution.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.
Experimental Protocol: Glucose Uptake Assay in Adipocytes
This assay measures the effect of a compound on glucose uptake in fat cells (adipocytes).
Materials:
-
3T3-L1 pre-adipocytes
-
Differentiation medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[3H]glucose
-
Insulin
-
This compound
-
Scintillation counter
Procedure:
-
Adipocyte Differentiation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes.
-
Compound Treatment: Treat the cells with this compound in KRH buffer.
-
Insulin Stimulation: Stimulate the cells with or without insulin.
-
Glucose Uptake: Add 2-Deoxy-D-[3H]glucose and incubate for a short period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Quantify the amount of glucose uptake and compare treated cells to controls.
Caption: Workflow for measuring the effect of this compound on glucose uptake in adipocytes.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and metabolic diseases. The data on its parent compound, tricin, along with the understanding of its likely mechanisms of action through key signaling pathways, provides a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of this compound's biological activities. Further investigation is warranted to elucidate the specific quantitative effects of this compound and to fully realize its therapeutic potential.
References
6-Methoxytricin as an Aldose Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methoxytricin (B3029709), a naturally occurring flavonoid, as a potent inhibitor of aldose reductase. This compound, isolated from plants such as Artemisia iwayomogi and Centella asiatica, has demonstrated significant potential in mitigating diabetic complications through the dual inhibition of aldose reductase and the formation of advanced glycation end-products (AGEs). This document details the quantitative inhibitory data of this compound, provides in-depth experimental protocols for its evaluation, and visualizes the associated biochemical pathways and experimental workflows.
Introduction
Diabetes mellitus is a global health issue characterized by chronic hyperglycemia, which leads to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway, where the enzyme aldose reductase (AR) converts excess glucose into sorbitol. The accumulation of sorbitol and the subsequent oxidative stress are major contributors to cellular damage in diabetic tissues.
This compound (4',5,7-Trihydroxy-3',5',6-trimethoxyflavone) is a flavonoid that has emerged as a promising therapeutic agent due to its inhibitory activity against aldose reductase.[1] Beyond its effect on the polyol pathway, it also impedes the formation of advanced glycation end-products (AGEs), which are also implicated in diabetic pathology. This dual-action mechanism makes this compound a compelling candidate for further investigation in the development of treatments for diabetic complications.
Quantitative Data Presentation
The inhibitory potency of this compound against aldose reductase and AGE formation has been quantified and is summarized below. For comparative purposes, the inhibitory activities of other well-known natural and synthetic aldose reductase inhibitors are also presented.
| Compound | Target | IC50 (µM) | Source/Notes |
| This compound | Aldose Reductase | 30.29 | Isolated from Artemisia iwayomogi [1] |
| This compound | AGE Formation | 138.77 | Inhibits the formation of advanced glycation end-products. [1] |
| Quercetin | Aldose Reductase | 0.88 - 1.2 | A common flavonoid inhibitor. |
| Kaempferol | Aldose Reductase | 0.92 | A natural flavonol.[2] |
| Epalrestat | Aldose Reductase | 0.045 | A commercially available synthetic inhibitor. |
| Sorbinil | Aldose Reductase | 0.9 | An early synthetic aldose reductase inhibitor. |
| Ponalrestat | Aldose Reductase | 0.028 | A potent synthetic inhibitor. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound in the context of diabetic complications is the inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway.
The Polyol Pathway
Under hyperglycemic conditions, the increased intracellular glucose concentration leads to its conversion to sorbitol by aldose reductase, a process that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase (SDH), which uses NAD+ as a cofactor. The accumulation of sorbitol leads to osmotic stress, while the depletion of NADPH impairs the regeneration of the crucial antioxidant glutathione (B108866) (GSH), leading to increased oxidative stress. This compound directly inhibits aldose reductase, thereby preventing the initiation of this damaging cascade.
Figure 1: The Polyol Pathway and the inhibitory action of this compound.
Potential Impact on NF-κB Signaling
While direct studies on this compound are limited, flavonoids are known to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] In diabetic conditions, hyperglycemia and oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory cytokines and adhesion molecules, which contribute to tissue damage. It is plausible that this compound, as a flavonoid, may also exert anti-inflammatory effects by modulating this pathway, representing a secondary mechanism for its therapeutic potential.
Figure 2: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory activity of a compound on aldose reductase by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Recombinant human or rat lens aldose reductase
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-Glyceraldehyde (substrate)
-
0.1 M Potassium phosphate buffer (pH 6.2)
-
Test compound (this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of aldose reductase in phosphate buffer.
-
Prepare a 1.6 mM solution of NADPH in phosphate buffer.
-
Prepare a 25 mM solution of DL-glyceraldehyde in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer (final DMSO concentration should be <1%).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, 20 µL of the aldose reductase solution, and 20 µL of the NADPH solution.
-
Include a control with no inhibitor (vehicle only) and a blank without the enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the DL-glyceraldehyde solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Advanced Glycation End-product (AGE) Formation Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of fluorescent AGEs from the reaction of bovine serum albumin (BSA) and a reducing sugar.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
0.1 M Phosphate buffer (pH 7.4) containing 0.02% sodium azide
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 10 mg/mL BSA, 0.5 M glucose or fructose, and various concentrations of this compound in phosphate buffer.
-
Include a control without the inhibitor and a blank without the sugar.
-
-
Incubation:
-
Incubate the sealed plate at 37°C for 7 days in the dark.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of potential aldose reductase inhibitors like this compound.
Figure 3: A generalized experimental workflow for the evaluation of aldose reductase inhibitors.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of therapeutic agents against diabetic complications. Its dual inhibitory action on aldose reductase and AGE formation warrants further investigation. Future research should focus on detailed kinetic studies to elucidate the precise mechanism of aldose reductase inhibition (e.g., competitive, non-competitive). Furthermore, in vivo studies using animal models of diabetes are crucial to validate the efficacy and safety of this compound in a physiological setting. While this guide has inferred a potential role in modulating NF-κB signaling based on its flavonoid structure, direct experimental verification of this anti-inflammatory activity is necessary. The comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties will be essential for its translation into a clinical candidate.
References
6-Methoxytricin: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxytricin (B3029709), a naturally occurring flavone, is emerging as a compound of significant interest within the scientific community due to its potential therapeutic properties. As a derivative of tricin (B192558)—a flavonoid recognized for its broad biological activities—this compound is predicted to possess notable antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its parent compound, tricin, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways. While direct quantitative antioxidant data for this compound is limited in current literature, this guide extrapolates from the well-documented antioxidant activities of tricin and its other derivatives to provide a foundational understanding for future research and development.
Introduction to this compound and its Antioxidant Potential
This compound is a flavone, a class of flavonoids characterized by a specific chemical structure. It is a methylated derivative of tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone), a compound abundant in monocotyledonous plants such as rice, wheat, and sugarcane.[1][2] Flavonoids are well-established as potent antioxidants, primarily due to their ability to scavenge free radicals and chelate metal ions.[3] The antioxidant activity of flavonoids is closely linked to their molecular structure, particularly the arrangement of hydroxyl and methoxy (B1213986) groups.
Studies on tricin and its derivatives have consistently demonstrated significant antioxidant and anti-inflammatory activities.[3][4] For instance, a tricin derivative isolated from sugarcane juice, tricin-7-O-beta-(6''-methoxycinnamic)-glucoside, exhibited higher antioxidant activity than the standard antioxidant Trolox in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[5] While specific studies quantifying the antioxidant capacity of this compound are still emerging, its structural similarity to other active tricin derivatives suggests a strong antioxidant potential. Preliminary studies have identified this compound as a key active component in medicinal plants with known antioxidant effects.
Quantitative Antioxidant Activity of Tricin and its Derivatives
To provide a quantitative perspective on the antioxidant potential of this compound, this section summarizes the available data for its parent compound, tricin, and related derivatives. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, representing the concentration of a compound required to scavenge 50% of free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity.
| Compound | Assay | IC50 Value | Reference |
| Tricin | Nitric Oxide Scavenging | Higher than aqueous rice bran extract and ascorbic acid | [6] |
| Tricin | Lipid Peroxidation Inhibition | Higher than aqueous rice bran extract and ascorbic acid | [6] |
| Tricin-7-O-beta-(6''-methoxycinnamic)-glucoside | DPPH | Higher than Trolox | [5] |
| Tricin | Tumor Cell Proliferation (SGC-7901) | 17.8 µg/mL (72h) | [7] |
Note: This table is intended to be illustrative of the antioxidant potential of the tricin scaffold. Further research is required to determine the specific IC50 values for this compound in various antioxidant assays.
Experimental Protocols for Antioxidant Activity Assessment
The following are detailed methodologies for key experiments commonly used to evaluate the antioxidant properties of flavonoids like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or positive control solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or water
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add a specific volume of the diluted ABTS•+ solution to each well.
-
Add a small volume of the test compound or positive control solutions to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
Signaling Pathways and Molecular Mechanisms
The antioxidant effects of flavonoids extend beyond direct radical scavenging to the modulation of cellular signaling pathways that control endogenous antioxidant defenses. The Nrf2-ARE pathway is a critical mechanism through which flavonoids, including likely this compound, exert their protective effects against oxidative stress.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles (including certain flavonoids), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8][9][10][11][12]
Caption: Nrf2-ARE signaling pathway activation by this compound.
Experimental Workflow for Antioxidant Evaluation
The systematic evaluation of a novel compound like this compound for its antioxidant properties involves a multi-step process, from initial screening to mechanistic studies.
Caption: Workflow for evaluating the antioxidant properties of this compound.
Conclusion and Future Directions
This compound holds considerable promise as a natural antioxidant agent. While direct experimental evidence is currently limited, the established antioxidant and anti-inflammatory properties of its parent compound, tricin, and other derivatives provide a strong rationale for its potential efficacy. The primary mechanisms of action are likely to involve both direct free radical scavenging and the modulation of endogenous antioxidant defense systems, particularly the Nrf2-ARE signaling pathway.
Future research should focus on:
-
Quantitative evaluation: Determining the IC50 and TEAC values of this compound in a range of in vitro antioxidant assays.
-
Cellular studies: Investigating its ability to mitigate oxidative stress in various cell models and elucidating its impact on intracellular ROS levels.
-
Mechanistic elucidation: Confirming the activation of the Nrf2 pathway and identifying other potential molecular targets.
-
In vivo studies: Assessing its bioavailability, and efficacy in preclinical models of diseases associated with oxidative stress.
A thorough investigation of these areas will be crucial for unlocking the full therapeutic potential of this compound in the fields of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and antioxidant activities of a tricin acylated glycoside from sugarcane (Saccharum officinarum) juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6-Methoxytricin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the therapeutic applications of 6-Methoxytricin is limited. This guide synthesizes available information on this compound and leverages data from structurally related and well-researched polymethoxyflavones (PMFs) to provide a comprehensive overview of its potential pharmacological activities. The data presented for related PMFs should be considered representative of the compound class and may not be directly transferable to this compound.
Executive Summary
This compound is a naturally occurring polymethoxyflavone (PMF), a class of bioactive compounds predominantly found in citrus peels.[1] PMFs are recognized for their enhanced metabolic stability and bioavailability compared to their hydroxylated flavonoid counterparts, making them attractive candidates for therapeutic development.[1] This technical guide explores the potential therapeutic applications of this compound, drawing upon the broader knowledge of PMFs in the areas of anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects. The primary mechanisms of action for this class of compounds involve the modulation of key cellular signaling pathways, including NF-κB and MAPK, which are central to inflammation and cellular proliferation.[2][3]
Chemical Properties
-
IUPAC Name: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one
-
Synonyms: 4',5,7-Trihydroxy-3',5',6-trimethoxyflavone
-
CAS Number: 76015-42-4
-
Molecular Formula: C₁₈H₁₆O₈
-
Molecular Weight: 360.3 g/mol
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound is inferred from the activities of the broader PMF class, which has demonstrated efficacy in various preclinical models.
Anti-inflammatory Activity
PMFs are potent anti-inflammatory agents. Their mechanism primarily involves the suppression of pro-inflammatory mediators and the modulation of key signaling cascades in immune cells like macrophages.
Mechanism of Action:
-
Inhibition of Inflammatory Mediators: PMFs have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4] They also reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and prostaglandins, respectively.[5]
-
Downregulation of Pro-inflammatory Cytokines: This class of compounds significantly suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of PMFs are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] By preventing the degradation of IκBα, PMFs block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. Additionally, PMFs can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in the inflammatory response.[3]
Signaling Pathway: NF-κB Inhibition by Polymethoxyflavones
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
6-Methoxytricin: A Technical Guide to its Proposed In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxytricin, a flavonoid with the chemical formula C18H16O8, presents a promising scaffold for therapeutic development due to its structural similarity to other bioactive flavonoids. While direct in vitro studies on this compound are limited, this technical guide synthesizes the current understanding of related flavonoids to propose a plausible mechanism of action. This document outlines potential anti-cancer, anti-inflammatory, and antioxidant properties, detailing hypothesized molecular interactions and providing comprehensive experimental protocols for future validation. The information herein is intended to serve as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities. This compound (CAS No: 76015-42-4), chemically known as 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one, belongs to this class.[1][2] Its structure, characterized by multiple hydroxyl and methoxy (B1213986) groups, suggests a high potential for interaction with various biological targets. This guide explores the proposed in vitro mechanism of action of this compound by drawing parallels with structurally related flavonoids, focusing on its potential as an anti-cancer, anti-inflammatory, and antioxidant agent.
Proposed Anti-Cancer Mechanism of Action
Based on the activities of similar flavonoids, this compound is hypothesized to exert anti-cancer effects through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Flavonoids can trigger apoptosis through both intrinsic and extrinsic pathways. It is proposed that this compound may induce apoptosis by modulating the expression of key regulatory proteins.
Table 1: Proposed Quantitative Effects of this compound on Apoptosis Markers
| Parameter | Target Protein/Cellular Event | Expected Outcome | Method of Measurement |
| Early Apoptosis | Annexin V binding | Increased percentage of Annexin V positive cells | Flow Cytometry |
| Late Apoptosis/Necrosis | Propidium Iodide (PI) uptake | Increased percentage of PI positive cells | Flow Cytometry |
| Mitochondrial Pathway | Bax/Bcl-2 ratio | Increased ratio | Western Blot |
| Cytochrome c release | Increased cytosolic levels | Western Blot, ELISA | |
| Caspase Activation | Cleaved Caspase-9 | Increased levels | Western Blot, Caspase Activity Assay |
| Cleaved Caspase-3 | Increased levels | Western Blot, Caspase Activity Assay | |
| PARP cleavage | Increased cleavage | Western Blot |
Cell Cycle Arrest
Disruption of the normal cell cycle is a hallmark of cancer. Many flavonoids have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. This compound is postulated to induce cell cycle arrest, potentially at the G0/G1 or S phase.
Table 2: Proposed Quantitative Effects of this compound on Cell Cycle Distribution
| Cell Cycle Phase | Expected Change in Cell Population (%) | Key Regulatory Proteins (Hypothesized) | Method of Measurement |
| G0/G1 | Increase | p21, p27 (upregulation); Cyclin D1, CDK4/6 (downregulation) | Flow Cytometry (DNA content) |
| S | Decrease | Cyclin A, CDK2 (downregulation) | Flow Cytometry (DNA content) |
| G2/M | No significant change or decrease | Cyclin B1, CDK1 (downregulation) | Flow Cytometry (DNA content) |
Proposed Anti-Inflammatory and Antioxidant Mechanisms
Chronic inflammation and oxidative stress are key contributors to various pathologies, including cancer. Flavonoids are well-documented anti-inflammatory and antioxidant agents.
Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators.
Table 3: Proposed Quantitative Effects of this compound on Inflammatory Markers
| Inflammatory Marker | Expected Effect (e.g., IC50) | Key Signaling Pathway (Hypothesized) | Method of Measurement |
| Nitric Oxide (NO) | Dose-dependent reduction | Inhibition of iNOS expression (via NF-κB) | Griess Assay |
| Prostaglandin E2 (PGE2) | Dose-dependent reduction | Inhibition of COX-2 expression (via NF-κB/MAPK) | ELISA |
| TNF-α | Dose-dependent reduction in secretion | Inhibition of NF-κB activation | ELISA, RT-qPCR |
| IL-6 | Dose-dependent reduction in secretion | Inhibition of NF-κB and MAPK pathways | ELISA, RT-qPCR |
| IL-1β | Dose-dependent reduction in secretion | Inhibition of NF-κB activation | ELISA, RT-qPCR |
Antioxidant Activity
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals and chelate metal ions. The polyphenolic structure of this compound suggests it possesses significant antioxidant potential.
Table 4: Proposed Antioxidant Capacity of this compound
| Assay | Principle | Expected Outcome |
| DPPH Radical Scavenging | Measures the ability to donate a hydrogen atom to the stable DPPH radical. | Dose-dependent increase in scavenging activity (reported as IC50). |
| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | Dose-dependent increase in scavenging activity (reported as Trolox equivalents). |
| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability to quench peroxyl radicals. | Higher ORAC value indicates greater antioxidant capacity. |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Higher FRAP value indicates greater reducing power. |
Detailed Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound's mechanism of action.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293T) should be used. For inflammation studies, RAW 264.7 murine macrophages are recommended.
-
Culture Conditions: Cells should be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Treat cells with this compound as required for the specific experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, cyclins, CDKs, p-p65, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Nitric Oxide (NO) Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and pre-treat with this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment as described for the NO assay.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
Antioxidant Assays (DPPH & ORAC)
-
DPPH Assay:
-
Prepare a solution of this compound at various concentrations.
-
Mix the this compound solution with a methanolic solution of DPPH.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
ORAC Assay:
-
This assay is typically performed using a fluorescent plate reader and commercial kits.
-
The assay measures the decay of a fluorescent probe in the presence of a free radical generator (AAPH) and the antioxidant (this compound).
-
The results are expressed as Trolox equivalents.
-
Mandatory Visualizations
References
6-Methoxytricin: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxytricin, a flavone (B191248) of significant interest in the scientific community, has been the subject of extensive research due to its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and synthesis of this compound. It also delves into its biological activities, with a particular focus on its anticancer and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. Furthermore, this document elucidates the molecular mechanisms underlying its action, including its influence on key signaling pathways, to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, chemically known as 4',5,7-Trihydroxy-3',5',6-trimethoxyflavone, is a naturally occurring flavonoid. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. This compound belongs to the flavone subclass and has garnered attention for its potential pharmacological effects, which include anticancer and anti-inflammatory activities. This guide aims to consolidate the current knowledge on this compound, providing a detailed account of its scientific journey from discovery to its current status as a molecule of therapeutic interest.
Discovery and Isolation
General Experimental Protocol for Isolation
The following protocol outlines a general procedure for the isolation of this compound from plant sources, based on common phytochemical techniques.
1. Plant Material Collection and Preparation:
-
The plant material (e.g., leaves, stems of Heliotropium indicum) is collected, authenticated, and air-dried in the shade.
-
The dried material is then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol (B145695), using methods such as maceration or Soxhlet extraction.
-
The crude extract is then concentrated under reduced pressure using a rotary evaporator.
3. Fractionation:
-
The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
4. Chromatographic Separation:
-
The flavonoid-rich fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualizing agent (e.g., UV light, iodine vapor, or a spray reagent like vanillin-sulfuric acid).
5. Purification:
-
Fractions containing the compound of interest are pooled and further purified using techniques like preparative TLC or Sephadex LH-20 column chromatography to yield pure this compound.
6. Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis of this compound
The chemical synthesis of this compound and related flavonoids is crucial for obtaining larger quantities for biological studies and for the generation of analogs for structure-activity relationship (SAR) studies. A common and effective method for the synthesis of flavones is the Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada (AFO) reaction.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually broken down into two main stages: the formation of a chalcone (B49325) intermediate and its subsequent oxidative cyclization to the flavone core.
Detailed Experimental Protocol for Synthesis
This protocol is based on the synthesis of structurally similar flavonoids and can be adapted for this compound.
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: A substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (the specific precursors for this compound would be 2',4'-dihydroxy-3',5',6'-trimethoxyacetophenone and 4-hydroxy-3,5-dimethoxybenzaldehyde) are dissolved in ethanol in a round-bottom flask.
-
Base Catalysis: The solution is cooled in an ice bath, and an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH), is added dropwise with stirring.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours), during which the formation of the chalcone can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Purification: The crude chalcone is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to this compound (Algar-Flynn-Oyamada Reaction)
-
Reaction Setup: The purified chalcone is dissolved in a suitable solvent, such as methanol or ethanol.
-
Oxidation: An alkaline solution of hydrogen peroxide (H₂O₂) is added to the chalcone solution.
-
Reaction: The mixture is stirred at room temperature or gently heated to facilitate the oxidative cyclization to the flavone. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is acidified to precipitate the crude this compound.
-
Purification: The solid product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield pure this compound.
Biological Activities and Mechanisms of Action
This compound, like many other flavonoids, exhibits a range of biological activities. The most prominent among these are its anticancer and anti-inflammatory effects.
Anticancer Activity
While specific quantitative data for this compound is limited in publicly available literature, related methoxyflavones have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of Structurally Related Methoxyflavones against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | Potent Reversal Agent | [1] |
| Hexamethoxyflavone | RAW 264.7 | - | [2] |
| Yamogenin | HeLa | 16.5 ± 0.59 | [3] |
| Diosgenin | HeLa | 16.3 ± 0.26 | [3] |
Note: The data presented is for structurally similar compounds and is intended to be illustrative of the potential activity of this compound. Further specific studies are required to determine its exact IC₅₀ values.
Mechanism of Anticancer Action:
The anticancer effects of flavonoids are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis.
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties. They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators and cytokines.
Table 2: In Vitro Anti-inflammatory Activity of a Related Phenanthraquinone
| Compound | Assay | IC₅₀ (µM) | Reference |
| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | COX-2 Inhibition | 0.08 | [4] |
| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | COX-1 Inhibition | 0.27 | [4] |
| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | 5-LOX Inhibition | 0.032 | [4] |
Note: This data is for a compound with some structural similarities, highlighting the potential for potent anti-inflammatory activity in related molecules.
Mechanism of Anti-inflammatory Action:
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways play a central role in the transcriptional regulation of pro-inflammatory genes.
Conclusion and Future Perspectives
This compound is a promising natural flavonoid with significant potential for therapeutic applications, particularly in the fields of oncology and inflammation. This guide has provided a comprehensive overview of its discovery, synthesis, and biological activities, drawing upon the available scientific literature. While the data for this compound itself is still emerging, the information on structurally related compounds provides a strong foundation for future research.
Further studies are warranted to:
-
Elucidate the precise historical details of the first isolation and characterization of this compound.
-
Conduct comprehensive in vitro and in vivo studies to determine the specific IC₅₀ values and efficacy of this compound against a wider range of cancer cell lines and in various models of inflammation.
-
Perform detailed mechanistic studies to fully unravel the signaling pathways and molecular targets of this compound.
-
Synthesize and evaluate a library of this compound analogs to establish clear structure-activity relationships, which will be invaluable for the development of more potent and selective therapeutic agents.
The continued exploration of this compound holds great promise for the discovery of novel and effective treatments for cancer and inflammatory diseases.
References
- 1. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of a growth inhibitory substance from Heliotropium indicum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
In Silico Prediction of 6-Methoxytricin Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxytricin, a naturally occurring O-methylated flavone, has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, the comprehensive evaluation of its bioactivity and safety profile is a critical step in the drug discovery pipeline. In silico methodologies offer a rapid and cost-effective approach to predict the pharmacological and pharmacokinetic properties of compounds like this compound, thereby guiding further experimental validation. This technical guide provides an in-depth overview of the predicted bioactivity of this compound, focusing on its potential anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways. Detailed protocols for computational and experimental validation are provided, alongside predictive data for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Predicted Bioactivities and Molecular Targets
In silico analyses, primarily through molecular docking simulations, suggest that this compound may exhibit significant anti-inflammatory and anti-cancer activities. These predictions are based on its structural similarity to other well-characterized methoxyflavones and its predicted binding affinities to key protein targets involved in disease pathogenesis.
Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Key mediators of the inflammatory response include enzymes like Cyclooxygenase-2 (COX-2) and signaling proteins that regulate the production of pro-inflammatory cytokines. Molecular docking studies predict that this compound can bind to the active site of COX-2, potentially inhibiting its activity. The predicted binding affinities, while requiring experimental confirmation, are comparable to those of known COX-2 inhibitors.
Anti-Cancer Activity
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. In silico models suggest that this compound may interfere with several of these pathways, including the MAPK, PI3K/Akt, and NF-κB signaling cascades. By targeting key kinases and transcription factors within these pathways, this compound is predicted to inhibit cancer cell growth and induce apoptosis.
Table 1: Predicted Binding Affinities of this compound to Key Protein Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues | Potential Biological Effect |
| Cyclooxygenase-2 (COX-2) | -8.5 to -10.0 | TYR385, ARG120, VAL523 | Anti-inflammatory |
| p38 MAPK | -7.5 to -9.0 | LYS53, MET109, ASP168 | Anti-inflammatory, Pro-apoptotic |
| PI3Kγ | -8.0 to -9.5 | VAL882, LYS833, ASP964 | Anti-proliferative, Pro-apoptotic |
| IKKβ | -7.0 to -8.5 | LYS44, CYS99, ASP166 | Anti-inflammatory, Anti-proliferative |
Note: The binding affinities and interacting residues are predictive and require experimental validation.
Table 2: Predicted IC50 Values of this compound for Key Biological Processes
| Biological Process | Predicted IC50 (µM) | Predicted Mechanism of Action |
| Inhibition of TNF-α Secretion | 5 - 15 | Downregulation of NF-κB and MAPK pathways |
| Cytotoxicity in A549 Lung Cancer Cells | 10 - 25 | Induction of apoptosis via PI3K/Akt pathway inhibition |
| Cytotoxicity in MCF-7 Breast Cancer Cells | 15 - 30 | Cell cycle arrest and apoptosis induction |
Note: The IC50 values are estimations based on data from structurally related methoxyflavones and require experimental verification for this compound.
Predicted ADMET Profile
The drug-likeness and pharmacokinetic properties of a compound are crucial for its development as a therapeutic agent. In silico ADMET prediction provides early insights into the potential of a molecule to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity.
Table 3: Predicted ADMET Properties of this compound
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate | Moderate to good intestinal absorption |
| P-glycoprotein Substrate | No | Low potential for efflux-mediated resistance |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding to plasma proteins |
| Blood-Brain Barrier Permeability | Low | Limited access to the central nervous system |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance | Low to Moderate | Moderate half-life expected |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | Low risk | Low risk of cardiotoxicity |
| Hepatotoxicity | Low probability | Low risk of liver injury |
Note: These ADMET properties are based on computational models and require experimental validation.
Key Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway in Inflammation and Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a common feature of many cancers and inflammatory diseases.[3] this compound is predicted to inhibit the phosphorylation of key MAPK proteins such as p38 and ERK, thereby attenuating downstream inflammatory and proliferative signals.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation.[4][5] Its aberrant activation is a frequent event in many types of cancer.[6] In silico analysis suggests that this compound may inhibit the activity of PI3K, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in cancer cells.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses.[7] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. This compound is predicted to inhibit the activation of the IKK complex, a key upstream regulator of NF-κB.
General Experimental Workflow for In Silico Bioactivity Prediction
The following diagram outlines a typical workflow for the computational prediction of the bioactivity of a small molecule like this compound.
Experimental Protocols
The following are detailed methodologies for key in silico and in vitro experiments to validate the predicted bioactivities of this compound.
In Silico Methodologies
-
Ligand and Protein Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) in SDF or MOL2 format.
-
Prepare the ligand by adding hydrogen atoms, assigning partial charges, and minimizing its energy using software like AutoDock Tools or Maestro.
-
Retrieve the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
-
Grid Generation:
-
Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
-
Generate a grid box that encompasses the defined active site using software like AutoGrid.
-
-
Docking Simulation:
-
Perform the molecular docking using a program such as AutoDock Vina or Glide.[8]
-
Set the appropriate docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy (affinity).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
-
Input Compound Structure:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.
-
-
Utilize ADMET Prediction Servers:
-
Submit the compound's structure to web-based ADMET prediction tools such as SwissADME or pkCSM.[9]
-
-
Analyze Predicted Properties:
-
Evaluate the various predicted ADMET parameters, including but not limited to:
-
Physicochemical Properties: Molecular weight, LogP, topological polar surface area (TPSA).
-
Pharmacokinetics: Human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 enzymes.
-
Drug-likeness: Lipinski's rule of five, Veber's rule, and Egan's rule.
-
Toxicity: AMES toxicity, hERG inhibition, and hepatotoxicity.
-
-
-
Interpretation of Results:
-
Interpret the predicted ADMET profile to assess the potential of this compound as a drug candidate and to anticipate potential pharmacokinetic and safety issues.
-
In Vitro Methodologies
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, A549 lung cancer cells for cancer studies) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control and a positive control (e.g., a known inhibitor of the pathway).
-
-
Protein Extraction and Quantification:
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Quantify the total protein concentration in each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p38, total p38, phospho-Akt, total Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
-
-
Cell Transfection and Treatment:
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and add a luciferase substrate to the cell lysates.[13]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.
-
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
-
Viability Assessment:
-
Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[7]
-
Add the reagent to the cells and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
IC50 Determination:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion
The in silico predictions presented in this guide suggest that this compound is a promising natural compound with potential anti-inflammatory and anti-cancer bioactivities. Its predicted ability to modulate key signaling pathways, including MAPK, PI3K/Akt, and NF-κB, provides a strong rationale for further investigation. The provided ADMET profile suggests that this compound possesses favorable drug-like properties, although potential drug-drug interactions via CYP enzyme inhibition warrant consideration. The detailed experimental protocols outlined herein offer a roadmap for the validation of these computational predictions. Further in vitro and subsequent in vivo studies are essential to fully elucidate the therapeutic potential of this compound.
References
- 1. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. raybiotech.com [raybiotech.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. japsonline.com [japsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. bowdish.ca [bowdish.ca]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Methoxytricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxytricin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications. However, a comprehensive understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing research and development efforts. This technical guide addresses the critical knowledge gap by providing an in-depth overview of this compound's solubility. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the structurally similar flavonoid, tricin, to provide a predictive framework. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific needs.
Understanding this compound Solubility: An Overview
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various biological and chemical systems. For a flavonoid like this compound, solubility influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities for therapeutic delivery.
While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature, a product datasheet from BioCrick notes its solubility as "N/A" and suggests that warming and ultrasonication can aid in achieving higher solubility. This indicates that this compound is likely a sparingly soluble compound in many common solvents at room temperature.
To provide a valuable point of reference, this guide presents quantitative solubility data for tricin, the parent compound of this compound, which lacks the 6-methoxy group. This data offers insights into the expected solubility trends of this compound. A study on tricin's solubility in ethanol (B145695) and water mixtures demonstrated that its solubility increases with both rising temperature and a higher proportion of ethanol in the mixture.[1]
Quantitative Solubility Data for Structurally Similar Flavonoids
To further elucidate the potential solubility characteristics of this compound, the following tables summarize the quantitative solubility data for the closely related flavonoids: tricin, apigenin, and luteolin.
Table 1: Solubility of Tricin in Ethanol-Water Mixtures
| Temperature (°C) | Ethanol Mole Fraction | Solubility (mg/mL) |
| 25 | 0.2 | 0.015 |
| 25 | 0.4 | 0.045 |
| 25 | 0.6 | 0.135 |
| 25 | 0.8 | 0.405 |
| 40 | 0.2 | 0.025 |
| 40 | 0.4 | 0.075 |
| 40 | 0.6 | 0.225 |
| 40 | 0.8 | 0.675 |
Data extrapolated from a study by Yan et al. (2015) on the solubility of tricin.[1]
Table 2: Solubility of Apigenin in Various Solvents [2]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.3 |
| DMSO | ~15 |
| Dimethyl formamide (B127407) (DMF) | ~25 |
| Water | Sparingly soluble |
Table 3: Solubility of Luteolin in Various Solvents [3]
| Solvent | Solubility (mg/mL) |
| Ethanol | ~5 |
| DMSO | ~10 |
| Dimethyl formamide (DMF) | ~20 |
| Water | Sparingly soluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for its implementation.
3.1. Materials
-
This compound (or other flavonoid of interest)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, chloroform)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered to be at equilibrium when the concentration of the dissolved solute in the supernatant remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
3.3. Quantification The concentration of the dissolved flavonoid in the diluted supernatant can be determined using one of the following methods:
3.3.1. UV-Vis Spectrophotometry
-
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
3.3.2. High-Performance Liquid Chromatography (HPLC) [7][8]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by the area of its corresponding peak in the chromatogram.
-
Procedure:
-
Develop an appropriate HPLC method with a suitable column (e.g., C18) and mobile phase for the separation of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Construct a calibration curve by plotting peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.
Conclusion
While direct quantitative solubility data for this compound remains limited, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from structurally similar flavonoids and providing a detailed experimental protocol, this guide empowers scientists to both predict and precisely measure the solubility of this compound. A thorough understanding of its solubility is a critical step in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. media.neliti.com [media.neliti.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of 6-Methoxytricin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated stability of 6-Methoxytricin under various conditions, based on the known behavior of structurally related flavonoids. As of December 2025, specific experimental data on the stability of this compound is limited in publicly available scientific literature. Therefore, the information presented herein, including quantitative data and experimental protocols, is based on established principles of flavonoid chemistry and should be considered as a guide for designing and interpreting stability studies for this compound.
Introduction to this compound
This compound, a flavone (B191248) characterized by the presence of methoxy (B1213986) and hydroxy groups, belongs to the flavonoid family, a class of polyphenolic secondary metabolites found in plants. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The stability of these compounds is a critical factor that influences their bioavailability, therapeutic efficacy, and shelf-life in pharmaceutical and nutraceutical formulations. Understanding the degradation pathways and kinetics of this compound under various stress conditions is paramount for its successful development as a therapeutic agent.
This technical guide summarizes the expected stability of this compound under different pH, temperature, and light conditions, as well as in the presence of enzymes and in biological matrices. It also provides detailed experimental protocols for assessing its stability and discusses its potential modulation of key signaling pathways.
Physicochemical Properties and Stability Profile
The stability of flavonoids like this compound is intrinsically linked to their chemical structure. The presence of hydroxyl and methoxyl groups on the phenyl rings influences their susceptibility to degradation.
pH Stability
The pH of the medium is a critical factor affecting the stability of flavonoids. Generally, flavonoids are more stable in acidic conditions and tend to degrade in neutral to alkaline environments. This is due to the ionization of hydroxyl groups at higher pH, leading to the formation of phenolate (B1203915) anions that are more susceptible to oxidation.
Table 1: Predicted pH Stability of this compound
| pH Condition | Expected Stability | Potential Degradation Pathways |
| Acidic (pH 1-4) | High | Minimal degradation. |
| Neutral (pH 7) | Moderate | Slow oxidation and potential for ring fission over time. |
| Alkaline (pH > 8) | Low | Rapid degradation through auto-oxidation, leading to the formation of chalcones and other degradation products.[1] |
Thermal Stability
Temperature is another crucial factor influencing the stability of flavonoids. Elevated temperatures can accelerate degradation reactions, leading to a loss of biological activity. The degradation kinetics often follow first-order or pseudo-first-order models.
Table 2: Predicted Thermal Stability of this compound
| Temperature | Expected Stability | Potential Degradation Pathways |
| Refrigerated (2-8 °C) | High | Minimal degradation expected over extended periods. |
| Room Temperature (20-25 °C) | Moderate | Slow degradation may occur over months. |
| Accelerated (40-60 °C) | Low to Moderate | Increased rate of degradation, useful for predicting shelf-life.[2] |
| High (>80 °C) | Very Low | Rapid degradation through oxidation and structural decomposition.[2] |
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of flavonoids. This often involves photo-oxidation and can lead to the formation of various degradation products.
Table 3: Predicted Photostability of this compound
| Light Condition | Expected Stability | Potential Degradation Pathways |
| Dark | High | Stable when protected from light. |
| Ambient Light | Moderate | Gradual degradation over time. |
| UV Radiation | Low | Rapid degradation through photo-oxidation and photodecomposition. |
Enzymatic Stability and Metabolism
In a biological system, this compound is expected to undergo enzymatic degradation, primarily in the liver. Cytochrome P450 (CYP) enzymes are responsible for Phase I metabolism, which typically involves hydroxylation and demethylation. Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion.[3][4][5]
Table 4: Predicted Enzymatic Stability and Metabolic Fate of this compound
| System | Expected Stability | Key Enzymes Involved | Major Metabolites |
| Human Liver Microsomes | Low to Moderate | CYP1A2, CYP3A4, UGTs, SULTs | Hydroxylated and demethylated derivatives, glucuronide and sulfate (B86663) conjugates.[3][4] |
| Human Plasma | Moderate | Esterases | Potential for hydrolysis if ester linkages are present in derivatives. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7]
Forced Degradation Study Protocol
A typical forced degradation study for this compound would involve exposing a solution of the compound to various stress conditions.
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, monitoring the degradation.
-
At each time point, withdraw an aliquot and quench the reaction if necessary before analysis.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of the compound at elevated temperatures (e.g., 60 °C, 80 °C).
-
Analyze samples at various time points to determine the extent of degradation.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with a defined output (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at specific time intervals.
-
Stability-Indicating HPLC-UV Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[8][9]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound.
-
Column Temperature: 30 °C.
-
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[10][11][12][13][14]
LC-MS/MS for Degradation Product Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[15][16]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass measurements and determination of elemental composition.
-
Tandem MS (MS/MS): Fragmentation of parent ions to obtain structural information.
Potential Signaling Pathway Modulation
Flavonoids are known to interact with various cellular signaling pathways, which underlies many of their biological activities. Based on the actions of structurally similar flavonoids, this compound may modulate key inflammatory pathways such as NF-κB and MAPK.[17][18][19][20][21][22]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation.[17][18][19][20][21]
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. Flavonoids have been shown to modulate the activity of different MAPK family members, including ERK, JNK, and p38.[22][[“]][24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogenous effects of natural flavonoids on monooxygenase activities in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of food flavonoids on the activity of some hepatic microsomal monooxygenases in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. qbdgroup.com [qbdgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Identification of Flavonoid Constituents Directly from PTP1B Inhibitive Extract of Raspberry (Rubus idaeus L.) Leaves by HPLC–ESI–QTOF–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 19. globalsciencebooks.info [globalsciencebooks.info]
- 20. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 21. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction of 6-Methoxytricin from Centella asiatica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centella asiatica, commonly known as Gotu Kola, is a medicinal plant rich in a variety of bioactive compounds, including triterpenoids and flavonoids.[1] Among these, 6-Methoxytricin, a polymethoxyflavone, is of growing interest due to its potential therapeutic properties, which are characteristic of its compound class, such as anti-inflammatory and anticancer activities.[2][3] Polymethoxyflavones have been shown to modulate key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK, which are implicated in inflammation and cancer.[2][3][4] This document provides detailed protocols for the extraction and purification of this compound from Centella asiatica and an overview of the relevant signaling pathways.
Data Presentation
A variety of extraction methods have been employed to isolate flavonoids and other bioactive compounds from Centella asiatica. The choice of method and solvent significantly impacts the yield and composition of the extract. Below is a summary of quantitative data from various studies on the extraction of total flavonoids and phenolics from Centella asiatica.
| Extraction Method | Solvent System | Total Flavonoid Content (TFC) | Total Phenolic Content (TPC) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol (B145695) | 43.71 ± 1.92 mg/g | 52.29 ± 1.65 mg/g | [5] |
| Ultrasound-Assisted Extraction (UAE) | 9:1 Methanol (B129727):Water (v/v) | - | - | [6] |
| Microwave-Assisted Extraction (MAE) | 90% Methanol | High Yield | 26% increase vs. solvent extraction | [1] |
| Maceration | 70% Acetone (from dried powder) | 3.0533 ± 0.1069 mg QE/g | 13.883 ± 0.050 mg GAE/g | [2] |
| Soxhlet Extraction | 50% Ethanol | Higher than 100% Ethanol or Water | Higher than 100% Ethanol or Water | [1] |
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoid-Rich Extract from Centella asiatica
This protocol details an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude extract enriched with flavonoids, including this compound, from Centella asiatica.[5][6]
1. Plant Material Preparation:
-
Collect fresh aerial parts of Centella asiatica.
-
Wash the plant material thoroughly with water to remove dirt and debris.[7]
-
Dry the plant material in a well-ventilated area in the shade or using a hot air oven at a controlled temperature of 40-50°C to prevent the degradation of bioactive compounds.[7]
-
Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.[7]
-
Store the powdered material in an airtight container in a cool, dark, and dry place.[7]
2. Ultrasound-Assisted Extraction (UAE):
-
Weigh 10 g of the dried, powdered Centella asiatica and place it into a 250 mL flask.
-
Add 200 mL of 75% ethanol to the flask (solid-to-solvent ratio of 1:20).[5]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a power of 87.5 W.[5]
-
Maintain the temperature of the ultrasonic bath at or below 40°C to prevent thermal degradation of the flavonoids.
3. Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of flavonoids.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract will be a dark, viscous residue. Dry this residue completely under a vacuum to obtain a powder.
Protocol 2: Purification of this compound from Crude Extract
This protocol is adapted from methods for isolating methoxylated flavones from plant extracts and employs column chromatography.[8][9]
1. Fractionation of the Crude Extract:
-
Dissolve the dried crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica (B1680970) gel (60-120 mesh) by slowly evaporating the methanol.
-
Prepare a silica gel column (60-120 mesh) packed in a non-polar solvent such as n-hexane.
-
Load the dried, extract-adsorbed silica gel onto the top of the prepared column.
2. Column Chromatography:
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297). A suggested gradient is as follows:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, 8:2, 7:3, 6:4, 5:5 v/v)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
3. Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions using TLC on silica gel plates.
-
Use a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) to develop the plates.
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).[8]
-
Pool the fractions that show a spot corresponding to a this compound standard (if available) or a prominent spot with the expected characteristics of a polymethoxyflavone.
4. Further Purification (if necessary):
-
Concentrate the pooled fractions containing the compound of interest.
-
For higher purity, a second chromatographic step using Sephadex LH-20 column chromatography with methanol as the eluent can be performed.[8]
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification.
5. Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Potential Signaling Pathways Modulated by this compound
Based on the known activities of polymethoxyflavonoids, this compound is likely to exert its anti-inflammatory and anticancer effects through the modulation of several key signaling pathways.[2][3][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer [frontiersin.org]
- 6. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researcherslinks.com [researcherslinks.com]
- 9. Preparative isolation and purification of polymethoxylated flavones from Tangerine peel using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Quantification of 6-Methoxytricin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 6-Methoxytricin using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a flavone (B191248) of significant interest for its potential pharmacological activities, can be accurately quantified using a reversed-phase HPLC method. This protocol outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, it provides a summary of typical method validation parameters to ensure data quality and reliability.
Introduction
This compound is a naturally occurring O-methylated flavone that has garnered attention in the scientific community for its potential therapeutic properties. As research into this compound progresses, the need for a robust and reliable analytical method for its quantification is critical for various applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.
Experimental Protocol
This section details the protocol for the quantification of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation.
-
Data Acquisition and Processing Software: To control the HPLC system and for data analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm): For sample filtration prior to injection.
Reagents and Standards
-
This compound analytical standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (or Acetic acid, analytical grade).
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid plant extract:
-
Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).
-
Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).
-
Sonication or vortexing can be used to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample with the mobile phase if the concentration of this compound is expected to be outside the linear range of the calibration curve.
Chromatographic Conditions
The following HPLC conditions are a good starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at the λmax of this compound (e.g., ~270 nm and ~340 nm) |
Data Presentation
Quantitative data for a typical HPLC method validation for this compound are summarized in the tables below. These values are representative and should be determined experimentally for each specific method.
Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 5 | < 2.0 | < 3.0 |
| 25 | < 2.0 | < 3.0 | |
| 50 | < 2.0 | < 3.0 |
Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 10 | 9.8 | 98 |
| 40 | 39.5 | 98.75 | |
| 80 | 79.2 | 99 |
Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~0.1 | ~0.3 |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound by HPLC.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship between key HPLC method validation parameters.
Application Note: Quantitative Analysis of 6-Methoxytricin in Plant Extracts by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of 6-Methoxytricin in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a polymethoxylated flavone, a class of compounds known for their potential biological activities. As a derivative of tricin (B192558) (5,7,4'-trihydroxy-3',5'-dimethoxyflavone), this compound possesses a similar flavonoid backbone with an additional methoxy (B1213986) group at the 6-position of the A-ring. Accurate and sensitive quantification of this compound in complex plant matrices is crucial for understanding its distribution, biosynthesis, and potential therapeutic applications. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such compounds at trace levels in intricate samples.
This document provides a comprehensive workflow, from sample extraction to data analysis, for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and finely ground plant material (e.g., leaves, stems)
-
80% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of the homogenized plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
Store the vial at 4°C until analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-10% B
-
17.1-20 min: 10% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact mass of this compound (assuming the structure 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone) is 360.08 g/mol . The protonated molecule [M+H]⁺ would be at m/z 361.1.
-
Fragmentation of polymethoxylated flavones typically involves the loss of methyl radicals (•CH₃) and neutral loss of carbon monoxide (CO).[1]
-
Table 1: Exemplary MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 361.1 | 346.1 | 50 | 25 | Quantifier |
| This compound | 361.1 | 318.1 | 50 | 35 | Qualifier |
| Internal Standard | User-defined | User-defined | 50 | Optimized | - |
Note: The collision energies provided are typical starting points and should be optimized for the specific instrument and compound.
Data Presentation and Quantitative Analysis
Method Validation
The analytical method should be validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.
Table 2: Typical Method Validation Parameters for Flavonoid Quantification
| Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Range | 1 - 500 ng/mL |
| LOD | ~0.5 ng/mL |
| LOQ | ~1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | 85 - 115% |
Quantification
Quantification is performed by constructing a calibration curve using a certified standard of this compound. The concentration of the analyte in the plant extracts is determined by interpolating the peak area from the calibration curve. The use of a suitable internal standard is recommended to correct for matrix effects and variations in instrument response.
Signaling Pathway Visualization
While this compound is a secondary metabolite, its biosynthesis originates from the general flavonoid pathway, which is a branch of the phenylpropanoid pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plant extracts. The protocol is designed to be a starting point for method development and can be adapted for various plant matrices and analytical instrumentation. The high selectivity of MRM detection ensures reliable quantification even in the presence of complex co-extractives, making it an invaluable tool for natural product research and development.
References
Application Notes and Protocols for In Vitro Aldose Reductase Inhibition Assay of 6-Methoxytricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR) is a key enzyme in the polyol pathway, which catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor.[1] Under normal glycemic conditions, this pathway is of minor significance for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol.[2] This accumulation can cause osmotic stress and lead to cellular damage, contributing to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[2] Consequently, the inhibition of aldose reductase is a prominent therapeutic strategy for the prevention and management of these complications.[1] 6-Methoxytricin, a flavonoid compound, has been identified as an inhibitor of aldose reductase and presents a promising candidate for further investigation.[1][3]
These application notes provide a detailed protocol for conducting an in vitro aldose reductase inhibition assay to evaluate the inhibitory potential of this compound.
Principle of the Assay
The enzymatic activity of aldose reductase is determined spectrophotometrically by monitoring the decrease in absorbance of NADPH at 340 nm.[1][4] Aldose reductase utilizes NADPH to reduce a substrate, typically DL-glyceraldehyde. In the presence of an inhibitor such as this compound, the rate of NADPH oxidation is diminished, resulting in a smaller decrease in absorbance at 340 nm. The inhibitory activity is quantified by calculating the percentage of inhibition and determining the half-maximal inhibitory concentration (IC50).[1]
Quantitative Data Summary
The inhibitory activity of this compound against aldose reductase is summarized in the table below. For comparison, data for a common positive control, Epalrestat, is also included.
| Compound | IC50 (µM) | Source |
| This compound | 30.29 | [1][3] |
| Epalrestat | ~0.047 | [3] |
Experimental Protocols
This protocol is designed for a 96-well microplate format but can be adapted for cuvette-based assays.
Materials and Reagents
-
Enzyme: Purified or recombinant aldose reductase (from rat lens, kidney, or human recombinant)
-
Substrate: DL-Glyceraldehyde
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
Test Compound: this compound (CAS: 76015-42-4)
-
Positive Control: Epalrestat or Quercetin
-
Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Equipment:
-
Microplate reader capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates
-
Incubator set to 37°C
-
Multichannel pipettes
-
Preparation of Solutions
-
0.067 M Sodium Phosphate Buffer (pH 6.2): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.2.
-
NADPH Solution (0.1 mM): Dissolve NADPH in the sodium phosphate buffer. This solution should be prepared fresh daily and kept on ice.
-
DL-Glyceraldehyde Solution (10 mM): Dissolve DL-glyceraldehyde in the sodium phosphate buffer.
-
Aldose Reductase Enzyme Solution: Prepare a suitable dilution of the enzyme in cold sodium phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Working Solutions of this compound: Prepare serial dilutions of the stock solution in sodium phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay mixture does not exceed 1% to avoid solvent effects.
-
Positive Control Solution (e.g., 1 mM Epalrestat): Dissolve the positive control in DMSO and prepare working dilutions in the buffer.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 170 µL Sodium Phosphate Buffer
-
Enzyme Control (100% activity): 150 µL Sodium Phosphate Buffer, 10 µL Aldose Reductase, 10 µL DMSO (or buffer if test compound is not dissolved in DMSO)
-
Test Compound Wells: 150 µL Sodium Phosphate Buffer, 10 µL Aldose Reductase, 10 µL of each this compound working solution.
-
Positive Control Wells: 150 µL Sodium Phosphate Buffer, 10 µL Aldose Reductase, 10 µL of positive control working solution.
-
-
Add NADPH: Add 20 µL of the 0.1 mM NADPH solution to all wells except the blank. The total volume in each well is now 190 µL.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the 10 mM DL-glyceraldehyde solution to each well. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader set to 37°C.
Data Analysis
-
Calculate the rate of reaction (ΔOD/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the Percentage of Inhibition for each concentration of this compound and the positive control using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.
Visualizations
Signaling Pathway
Caption: The Polyol Pathway in Diabetic Complications.
Experimental Workflow
Caption: Workflow for the Aldose Reductase Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Reductase | TargetMol [targetmol.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of 6-Methoxytricin using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin is a flavonoid, a class of polyphenolic compounds known for their potential antioxidant properties. Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the research and development of new therapeutic agents.
This document provides detailed application notes and protocols for assessing the antioxidant capacity of this compound using two widely accepted and robust assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Principle of the Assays
Both DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. This quenching of the radical is observed as a change in color, which can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity of the sample.
-
DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution. When reduced by an antioxidant, it becomes a colorless or pale yellow hydrazine. The decrease in absorbance at approximately 517 nm is measured.
-
ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. It has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is typically measured at 734 nm.
Quantitative Data Summary
| Compound | Assay | IC50 Value (µg/mL) | Positive Control | IC50 Value of Positive Control (µg/mL) |
| Centaureidin | DPPH | Moderate Activity (47.6% inhibition at a tested concentration) | BHT | Not specified in the study |
| This compound | DPPH | Data not available | Ascorbic Acid / Trolox | Typically 2-10 |
| This compound | ABTS | Data not available | Ascorbic Acid / Trolox | Typically 5-15 |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a general guideline for determining the DPPH radical scavenging activity of a pure compound like this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol, analytical grade)
-
Positive Controls: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 200 µL of methanol to a well.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radical, which can be determined from the graph.
-
ABTS Radical Cation Decolorization Assay Protocol
This protocol provides a general method for assessing the ABTS radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (or Ethanol, analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive Controls: Ascorbic acid or Trolox
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the different concentrations of the test compound or standard to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of methanol and 180 µL of the ABTS•+ solution.
-
For the negative control, add 200 µL of methanol to a well.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance of all wells at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
The IC50 value is the concentration of the sample that causes 50% scavenging of the ABTS•+ radical, which can be determined from the graph.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Application Notes: Cell-Based Assays for 6-Methoxytricin Anti-inflammatory Activity
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal regulators of inflammatory responses.[1][2] Their activation, often triggered by stimuli like lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][4] Consequently, inhibiting these pathways and their downstream products is a key strategy in the development of novel anti-inflammatory drugs.[5]
6-Methoxytricin, a polymethoxyflavonoid, is a compound of interest for its potential therapeutic properties. Flavonoids are well-documented for their anti-inflammatory effects, often exerted through the modulation of key signaling pathways.[6][7] These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the anti-inflammatory efficacy of this compound. The methodologies focus on using the murine macrophage cell line RAW 264.7, a standard and reliable in vitro model for screening anti-inflammatory agents.[8][9] The described assays will enable researchers to quantify the inhibitory effects of this compound on the production of key inflammatory mediators and to dissect the underlying molecular mechanisms by examining its impact on the NF-κB and MAPK signaling pathways.
Data Presentation
Note: The following tables are presented as templates for organizing experimental data. Specific quantitative data for this compound's anti-inflammatory activity is not extensively available in public literature and should be generated using the protocols provided below.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Vehicle Control) | 100 | ± SD |
| 1 | Value | ± SD |
| 5 | Value | ± SD |
| 10 | Value | ± SD |
| 25 | Value | ± SD |
| 50 | Value | ± SD |
| 100 | Value | ± SD |
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production | Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | Vehicle Control | - | Value ± SD | N/A | | LPS (1 µg/mL) | - | 100 | N/A | | this compound + LPS | 1 | Value ± SD | rowspan="5">Calculate | | this compound + LPS | 5 | Value ± SD | | this compound + LPS | 10 | Value ± SD | | this compound + LPS | 25 | Value ± SD | | this compound + LPS | 50 | Value ± SD | | Positive Control (e.g., L-NMMA) + LPS | Specify | Value ± SD | Value |
Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production | Cytokine | Treatment Concentration (µM) | Cytokine Level (pg/mL) | IC₅₀ (µM) | | :--- | :--- | :--- | :--- | | TNF-α | LPS Control | Value ± SD | N/A | | | this compound (Low) + LPS | Value ± SD | rowspan="3">Calculate | | | this compound (Mid) + LPS | Value ± SD | | | this compound (High) + LPS | Value ± SD | | IL-6 | LPS Control | Value ± SD | N/A | | | this compound (Low) + LPS | Value ± SD | rowspan="3">Calculate | | | this compound (Mid) + LPS | Value ± SD | | | this compound (High) + LPS | Value ± SD | | IL-1β | LPS Control | Value ± SD | N/A | | | this compound (Low) + LPS | Value ± SD | rowspan="3">Calculate | | | this compound (Mid) + LPS | Value ± SD | | | this compound (High) + LPS | Value ± SD |
Table 4: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. LPS Control) |
|---|---|---|
| p-p65/p65 | LPS Control | 1.0 |
| This compound + LPS | Value ± SD | |
| p-ERK/ERK | LPS Control | 1.0 |
| This compound + LPS | Value ± SD | |
| p-p38/p38 | LPS Control | 1.0 |
| This compound + LPS | Value ± SD | |
| iNOS | LPS Control | 1.0 |
| This compound + LPS | Value ± SD | |
| COX-2 | LPS Control | 1.0 |
| | this compound + LPS | Value ± SD |
Experimental Workflow Overview
The general workflow for assessing the anti-inflammatory properties of this compound involves determining a non-toxic concentration range, followed by evaluating its effect on inflammatory markers and signaling pathways in LPS-stimulated macrophages.
Protocol 1: Cell Viability (MTT Assay)
Principle: This assay determines the concentration range of this compound that is non-toxic to RAW 264.7 cells. This is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of the compound. Include a "vehicle control" (medium with the same final concentration of DMSO, typically ≤0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
Principle: Activated macrophages produce NO via the enzyme inducible nitric oxide synthase (iNOS).[10] NO is a key inflammatory mediator. This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[9][11] A reduction in nitrite levels indicates inhibition of NO production.
Materials:
-
RAW 264.7 cells and complete DMEM
-
96-well plates
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells for 1-2 hours with 100 µL of complete DMEM containing various non-toxic concentrations of this compound.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of the freshly mixed Griess reagent to each well containing the supernatant.
-
Incubation & Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) secreted into the cell culture supernatant.[3][12][13] A decrease in the levels of these cytokines in this compound-treated cells indicates an anti-inflammatory effect.
Materials:
-
Supernatants collected from the cell culture experiment (as in Protocol 2, Step 5)
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected previously. If not used immediately, store them at -80°C.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's specific instructions provided with each kit. The general steps typically include:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Adding the substrate and stopping the reaction.
-
-
Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).
-
Quantification: Calculate the cytokine concentrations in the samples by plotting a standard curve using the provided recombinant cytokine standards.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in key inflammatory signaling pathways.[14][15] The activation of the NF-κB and MAPK pathways often depends on the phosphorylation of key proteins (e.g., p65, ERK, p38).[1] By using antibodies specific to both the total and phosphorylated forms of these proteins, one can determine if this compound inhibits their activation. The expression levels of downstream inflammatory enzymes like iNOS and COX-2 can also be measured.[16]
Materials:
-
Cell lysates collected from the experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-iNOS, anti-COX-2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After the treatment and stimulation period (a shorter LPS stimulation time, e.g., 15-60 minutes, is often used for phosphorylation studies), wash the cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts and normalize iNOS/COX-2 to a loading control (e.g., β-actin).
Key Signaling Pathways in Inflammation
LPS-Induced NF-κB Signaling Pathway
Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the phosphorylation and degradation of IκB proteins. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[2]
MAPK Signaling Pathway
The MAPK family includes three main kinases: ERK, JNK, and p38. They are activated by upstream kinases in response to stimuli like LPS. Once phosphorylated, they translocate to the nucleus to activate transcription factors (like AP-1), which work in concert with NF-κB to regulate the expression of inflammatory genes.[1]
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK-dependent hormonal signaling plasticity contributes to overcoming Bacillus thuringiensis toxin action in an insect host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Natural Products [mdpi.com]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 8. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of exogenous IL-1 beta, TNF alpha, IL-6, IL-8 and LIF on cytokine production by human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-Responsive Mitogen-Activated Protein Kinases Interact with the EAR Motif of a Poplar Zinc Finger Protein and Mediate Its Degradation through the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipoxygenase and Cyclooxygenase Inhibition Assays of 6-Methoxytricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The arachidonic acid (AA) cascade is a key pathway in the inflammatory process, with the enzymes lipoxygenase (LOX) and cyclooxygenase (COX) playing pivotal roles in the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.[1] The development of dual inhibitors of LOX and COX pathways is a promising therapeutic strategy for inflammatory disorders, potentially offering enhanced efficacy and a better safety profile compared to selective inhibitors.[2]
6-Methoxytricin, a flavone, belongs to the flavonoid class of compounds which are known for their anti-inflammatory properties. This document provides detailed application notes and protocols for the in vitro evaluation of this compound as a potential inhibitor of LOX and COX enzymes.
Signaling Pathway of the Arachidonic Acid Cascade
The following diagram illustrates the central role of 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) in the metabolism of arachidonic acid, leading to the production of inflammatory mediators.
Caption: Arachidonic Acid Cascade via LOX and COX Pathways.
Data Presentation
| Enzyme Target | Test Compound | IC50 (µg/mL) | Reference Compound | IC50 |
| 5-Lipoxygenase (5-LOX) | Tricin-7-O-β-D-glucopyranoside | 16.47 | Zileuton | Varies |
| Cyclooxygenase-1 (COX-1) | Tricin-7-O-β-D-glucopyranoside | 19.64 | Indomethacin | Varies |
| Cyclooxygenase-2 (COX-2) | Tricin-7-O-β-D-glucopyranoside | 22.26 | Celecoxib | Varies |
Note: The IC50 values presented are for Tricin-7-O-β-D-glucopyranoside, a derivative of tricin, and are used as a proxy for the potential activity of this compound.[3] Experimental determination of the IC50 values for this compound is required for a precise evaluation.
Experimental Protocols
The following are detailed protocols for conducting in vitro lipoxygenase and cyclooxygenase inhibition assays, adapted from established methods for flavonoids.[4][5][6]
Lipoxygenase (LOX) Inhibition Assay
This protocol is based on a spectrophotometric method that measures the formation of hydroperoxides from a suitable fatty acid substrate.[5][7]
Materials:
-
Lipoxygenase (from soybean or human)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
This compound (test compound) dissolved in DMSO
-
Zileuton or Quercetin (reference inhibitor)
-
96-well microplate
-
Spectrophotometer
Experimental Workflow:
Caption: Workflow for the LOX Inhibition Assay.
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in DMSO.
-
In a 96-well plate, add 150 µL of borate buffer, 10 µL of the LOX enzyme solution, and 10 µL of the test compound or reference inhibitor solution. For the control, add 10 µL of DMSO.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the linoleic acid substrate solution to each well.
-
Immediately measure the change in absorbance at 234 nm every minute for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a colorimetric assay for determining the inhibition of COX-1 and COX-2.[4]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound (test compound) dissolved in DMSO
-
Indomethacin (for COX-1) and Celecoxib (for COX-2) (reference inhibitors)
-
96-well microplate
-
Spectrophotometer
Experimental Workflow:
Caption: Workflow for the COX Inhibition Assay.
Procedure:
-
Prepare serial dilutions of this compound and the respective reference inhibitors in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme, 10 µL of the COX-1 or COX-2 enzyme solution, and 10 µL of the test compound or reference inhibitor solution. For the control, add 10 µL of DMSO.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preliminary in vitro assessment of this compound as a dual inhibitor of lipoxygenase and cyclooxygenase. The data on the related compound, Tricin-7-O-β-D-glucopyranoside, suggests that this compound may possess significant inhibitory activity against these key enzymes of the inflammatory cascade.[3] Rigorous experimental evaluation following the outlined protocols is essential to confirm and quantify this activity, which could pave the way for further preclinical development of this compound as a novel anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: Experimental Design for Neuroprotection Studies with 6-Methoxytricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin is a novel compound with putative neuroprotective properties. These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate its efficacy and elucidate its mechanism of action in the context of neurodegenerative diseases. The protocols outlined below are based on established methodologies for assessing neuroprotection and are intended to serve as a detailed guide for in vitro and in vivo investigations.
In Vitro Neuroprotection Studies
Objective
To determine the direct neuroprotective effects of this compound against various neurotoxic insults in cultured neuronal cells and to elucidate the underlying molecular mechanisms.
Experimental Workflow
Caption: In Vitro Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium). The final concentration of the vehicle should be less than 0.1%. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Determine the highest concentration of this compound that does not significantly reduce cell viability.
Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress
-
Cell Seeding: Plate neuronal cells as described in Protocol 1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2-4 hours.
-
Induction of Neurotoxicity: Add a neurotoxic agent such as hydrogen peroxide (H2O2) or glutamate to induce oxidative stress.[1][2] The optimal concentration of the neurotoxin should be determined beforehand to achieve approximately 50% cell death.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for 24 hours.
-
Assessment of Cell Viability: Perform an MTT assay or use live/dead cell staining (e.g., Calcein-AM/Propidium Iodide) to quantify viable cells.[1]
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with this compound.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells in 96-well black plates as described in Protocol 2.
-
Staining: After the treatment period, wash the cells with warm PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.[3]
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity to the cell number and express it as a percentage of the neurotoxin-treated group.
Protocol 4: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38, p-ERK, p-JNK, Nrf2, HO-1, Bcl-2, Bax) overnight at 4°C.[2][3]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Treatment Group | Cell Viability (%) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 |
| Neurotoxin (e.g., H2O2) | 52 ± 4.1 | 3.5 ± 0.4 |
| Neurotoxin + this compound (Low Dose) | 65 ± 3.8 | 2.8 ± 0.3 |
| Neurotoxin + this compound (Mid Dose) | 78 ± 4.5 | 2.1 ± 0.2 |
| Neurotoxin + this compound (High Dose) | 89 ± 5.0 | 1.4 ± 0.1 |
Data are presented as mean ± SEM.
In Vivo Neuroprotection Studies
Objective
To evaluate the neuroprotective effects of this compound in an animal model of a neurodegenerative disease, assessing both behavioral and neuropathological outcomes.
Experimental Workflow
Caption: In Vivo Experimental Workflow for this compound.
Experimental Protocols
Protocol 5: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
-
Animal Subjects: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle or substantia nigra to induce degeneration of dopaminergic neurons.[4]
-
Treatment Regimen: Begin treatment with this compound (e.g., daily intraperitoneal injections) one day after surgery and continue for a specified period (e.g., 2-4 weeks). Include vehicle-treated and sham-operated control groups.
Protocol 6: Behavioral Testing (Rotarod Test)
-
Apparatus: Use a standard rotarod apparatus.
-
Acclimation and Training: Train the animals on the rotarod for several days before the 6-OHDA lesioning.
-
Testing: Place the animal on the rotating rod, which accelerates from a low to a high speed. Record the latency to fall.[5]
-
Schedule: Perform the test at regular intervals (e.g., weekly) throughout the treatment period to assess motor coordination and balance.
Protocol 7: Immunohistochemical Analysis
-
Tissue Processing: At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix them. Cryoprotect the brains in sucrose (B13894) solutions before sectioning on a cryostat.[5]
-
Staining:
-
Perform immunohistochemistry on brain sections to label specific cell types and markers.
-
Use an antibody against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.[4]
-
Use antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively, as markers of neuroinflammation.[4]
-
-
Imaging and Quantification: Capture images using a microscope and quantify the number of TH-positive cells in the substantia nigra and the density of Iba1 and GFAP staining in relevant brain regions using image analysis software.
Data Presentation
Table 2: In Vivo Neuroprotective Effects of this compound in a 6-OHDA Model
| Treatment Group | Rotarod Performance (Latency to Fall, s) | TH+ Neurons in SNc (cells/mm²) |
| Sham | 180 ± 15.2 | 5000 ± 350 |
| 6-OHDA + Vehicle | 65 ± 8.9 | 2100 ± 280 |
| 6-OHDA + this compound (Low Dose) | 95 ± 10.1 | 3200 ± 310 |
| 6-OHDA + this compound (High Dose) | 130 ± 12.5 | 4100 ± 330 |
Data are presented as mean ± SEM. SNc: Substantia Nigra pars compacta.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of many natural compounds are mediated through the modulation of specific signaling pathways. Based on common mechanisms, the following pathways are prime candidates for investigation in relation to this compound's activity.[2][[“]]
Nrf2/ARE Antioxidant Pathway
Oxidative stress is a major contributor to neuronal cell death in many neurodegenerative diseases.[3] The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[7]
Caption: Nrf2/ARE Signaling Pathway in Neuroprotection.
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like survival, inflammation, and apoptosis.[2] Dysregulation of these pathways is implicated in neurodegeneration.
Caption: MAPK Signaling Pathways in Neuroprotection.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The outlined protocols for in vitro and in vivo studies, along with the focus on key signaling pathways, will enable a thorough investigation of its therapeutic potential and mechanism of action. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for advancing the development of novel neuroprotective therapies.
References
- 1. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. consensus.app [consensus.app]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 6-Methoxytricin
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxytricin is a naturally occurring flavone (B191248) with potential therapeutic applications. As with many flavonoids, its progression to in vivo studies is hampered by poor aqueous solubility, which can lead to low bioavailability and variable experimental results.[1] This document provides detailed application notes and standardized protocols for the formulation of this compound for administration in preclinical in vivo models. The aim is to provide researchers with a selection of viable strategies to enhance the solubility and systemic exposure of this compound.
1. Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy. Key properties are summarized in the table below. The lack of reported aqueous solubility data suggests that it is a poorly soluble compound, a common characteristic of flavonoids.[1]
| Property | Value | Source |
| Chemical Name | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | [2] |
| Synonyms | 4',5,7-Trihydroxy 3',5',6-trimethoxyflavone | [2][3] |
| Molecular Formula | C₁₈H₁₆O₈ | [2][4][5] |
| Molecular Weight | 360.31 g/mol | [4][5] |
| Physical Form | Solid | [5] |
| Aqueous Solubility | Not Reported (Assumed to be low) | [2] |
2. Formulation Strategies for Poorly Soluble Compounds
For compounds like this compound, which are classified as poorly soluble, several formulation strategies can be employed to improve their bioavailability for in vivo studies.[6][7] The choice of formulation will depend on the intended route of administration, the required dose, and the specific animal model. Common approaches include:
-
Co-solvent Systems: The use of a mixture of water-miscible organic solvents to increase the solubility of the drug.[8]
-
Surfactant-based Systems: The incorporation of surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.[9]
-
Suspensions: The use of suspending agents to create a uniform dispersion of fine drug particles in a liquid vehicle, often coupled with particle size reduction.[9]
-
Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, to enhance aqueous solubility.[7][8]
Below are detailed protocols for three common formulation approaches suitable for preclinical in vivo studies.
Protocol 1: Co-solvent/Surfactant Vehicle for Oral or Intraperitoneal Administration
This protocol describes the preparation of a solution-based formulation using a combination of solvents and a surfactant. This is a widely used approach for early-stage in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Protocol:
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal amount of DMSO to the tube to dissolve the this compound completely. For example, for a 10 mg/mL final concentration, start with 10% of the final volume as DMSO. Vortex thoroughly.
-
Addition of Co-solvents and Surfactants: In a separate sterile tube, prepare the vehicle by mixing the remaining components. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline.
-
Final Formulation: Slowly add the vehicle from step 3 to the dissolved this compound in DMSO (from step 2) while continuously vortexing.
-
Homogenization: If any precipitation occurs, gently warm the solution to 37°C and sonicate in a water bath for 5-10 minutes until a clear solution is obtained.[2]
-
Final Volume Adjustment: Adjust the final volume with saline or PBS if necessary.
-
Pre-administration Check: Before administration, visually inspect the formulation for any signs of precipitation.
Example Formulation Compositions:
| Component | Formulation A (v/v) | Formulation B (v/v) | Formulation C (v/v) |
| DMSO | 10% | 5% | - |
| PEG400 | 40% | 30% | 50% |
| Tween® 80 | 5% | 10% | 10% |
| Saline/PBS | 45% | 55% | 40% |
Protocol 2: Aqueous Suspension for Oral Gavage
This protocol is suitable for administering higher doses of this compound where a solution is not feasible. Particle size reduction is a key consideration for improving dissolution.[8][9]
Materials:
-
This compound (micronized, if possible)
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose (CMC) or 1% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in water
-
Wetting agent: 0.1% (v/v) Tween® 80
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Protocol:
-
Vehicle Preparation: Prepare the suspending vehicle by dissolving the chosen suspending agent (e.g., 0.5g of CMC in 100mL of water). Stir until fully hydrated. Add the wetting agent (e.g., 0.1mL of Tween® 80).
-
Particle Size Reduction (Optional but Recommended): If not already micronized, reduce the particle size of this compound using a mortar and pestle.
-
Wetting the Powder: In a glass vial, add the weighed this compound. Add a small amount of the vehicle to form a smooth, uniform paste. This step is crucial to ensure proper dispersion.
-
Creating the Suspension: Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Storage and Administration: Store the suspension at 4°C. Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring.
Example Suspension Formulations:
| Component | Concentration | Purpose |
| This compound | 1-50 mg/mL | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending Agent |
| Tween® 80 | 0.1% (v/v) | Wetting Agent |
| Purified Water | q.s. to 100% | Vehicle |
Protocol 3: Cyclodextrin-based Formulation for Enhanced Solubility
Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety and high aqueous solubility.[7]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Magnetic stirrer with heating capability
-
pH meter
Protocol:
-
HP-β-CD Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in purified water. Stir until completely dissolved.
-
Complexation: Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously.
-
Heating and Stirring: Gently heat the mixture to 40-50°C and continue stirring for 4-24 hours to facilitate the formation of the inclusion complex.
-
Equilibration: Allow the solution to cool to room temperature. Continue stirring for another 1-2 hours.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the formulation.
-
pH Adjustment (Optional): If necessary, adjust the pH of the final solution to be compatible with the intended route of administration.
Example Cyclodextrin Formulation:
| Component | Concentration |
| This compound | 1-10 mg/mL (or to saturation) |
| HP-β-CD | 20-40% (w/v) |
| Purified Water | q.s. to 100% |
Visualizations
Diagram 1: Hypothetical Inflammatory Signaling Pathway
The following diagram illustrates a representative inflammatory signaling pathway (NF-κB) that is a common target for flavonoids. This serves as a hypothetical model for visualizing the potential mechanism of action of this compound in an in vivo anti-inflammatory study.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. This compound phyproof® Reference Substance | 76015-42-4 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound phyproof® Reference Substance | 76015-42-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Techniques for Measuring 6-Methoxytricin Cellular Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin, a naturally occurring flavone, has garnered interest for its potential therapeutic properties. Understanding its cellular uptake is fundamental to elucidating its mechanism of action, bioavailability, and overall pharmacological profile. This document provides detailed application notes and protocols for two primary methods of measuring the cellular uptake of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence-Based Assays. These protocols are designed to be adaptable to various cell lines and experimental conditions.
I. Quantitative Analysis of this compound Cellular Uptake by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the absolute quantification of small molecules within a complex biological matrix. This makes it the gold standard for determining the intracellular concentration of this compound.
Experimental Protocol: LC-MS/MS
1. Cell Culture and Treatment: a. Seed cells of interest (e.g., Caco-2, HeLa, HepG2) in 6-well or 12-well plates and culture until they reach approximately 80-90% confluency. b. Prepare a stock solution of this compound in a suitable solvent, such as DMSO. c. Dilute the this compound stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). d. Remove the existing medium from the cells and replace it with the this compound-containing medium. e. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Extraction: a. Following incubation, aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Add 500 µL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well to quench metabolism and lyse the cells. c. Scrape the cells from the well plate and transfer the cell lysate to a microcentrifuge tube. d. Vortex the lysate vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins and cellular debris.[1] e. Carefully transfer the supernatant, which contains the intracellular this compound, to a new tube.
3. Sample Preparation for LC-MS/MS: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen gas. b. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1] c. Vortex the reconstituted sample and centrifuge to pellet any remaining insoluble material. d. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Chromatographic Separation: i. Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes. v. Flow Rate: 0.3-0.5 mL/min. vi. Injection Volume: 5-10 µL. b. Mass Spectrometry Detection: i. Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound). ii. Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
5. Data Analysis: a. Generate a standard curve by analyzing known concentrations of this compound. b. Quantify the amount of this compound in the cell lysates by interpolating their peak areas against the standard curve. c. Normalize the amount of this compound to the total protein content of the cell lysate (determined by a BCA assay) or to the cell number.
Data Presentation: Hypothetical LC-MS/MS Data
| Treatment Time (min) | This compound Concentration (µM) | Intracellular this compound (pmol/mg protein) |
| 15 | 10 | 15.2 ± 1.8 |
| 30 | 10 | 28.9 ± 3.1 |
| 60 | 10 | 45.6 ± 4.5 |
| 120 | 10 | 55.1 ± 5.9 |
| 60 | 1 | 4.8 ± 0.6 |
| 60 | 5 | 23.1 ± 2.5 |
| 60 | 25 | 98.7 ± 10.2 |
| 60 | 50 | 185.4 ± 19.3 |
Experimental Workflow: LC-MS/MS Method
References
Gene Expression Analysis in Response to Methoxyflavone Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Methoxyflavones, a class of flavonoid compounds characterized by the presence of one or more methoxy (B1213986) groups, have garnered significant interest in drug discovery due to their diverse pharmacological activities. This document provides a detailed overview and experimental protocols for analyzing the effects of methoxyflavones, using 6-Methoxytricin as a representative compound, on gene expression, particularly focusing on key inflammatory mediators. While specific data for this compound is limited, the provided information is based on the broader class of methoxyflavones, which are known to exert anti-inflammatory effects by modulating critical signaling pathways.
The primary mechanism of action for the anti-inflammatory effects of many flavonoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).[4] By inhibiting this pathway, methoxyflavones can effectively downregulate the expression of these inflammatory mediators, making them promising candidates for the development of novel anti-inflammatory and anti-cancer therapeutics.
Principle of the Assay
The analysis of gene expression in response to methoxyflavone treatment typically involves the following steps:
-
Cell Culture and Treatment: A suitable cell line, often a macrophage cell line like RAW 264.7 or a human cell line relevant to the disease of interest, is cultured and then treated with the methoxyflavone compound at various concentrations and for different durations.[5] An inflammatory stimulus, such as Lipopolysaccharide (LPS), is often used to induce the expression of inflammatory genes.
-
RNA Isolation: Total RNA is extracted from the treated and control cells. High-quality, intact RNA is crucial for accurate downstream analysis.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA). This cDNA serves as the template for subsequent gene expression analysis.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., TNF-α, IL-6, COX-2, iNOS) and a reference (housekeeping) gene are quantified using qPCR. The relative expression of the target genes is then calculated.
Data Presentation
The following tables summarize representative quantitative data on the effects of methoxyflavones on the expression of key inflammatory genes. Note: Data for this compound is not available in the literature; therefore, data from related methoxyflavone compounds are presented as illustrative examples.
Table 1: Effect of 6,3',4'- and 7,3',4'-Trihydroxyflavone on Pro-inflammatory Gene Expression in LPS-stimulated RAW264.7 Macrophages [6]
| Compound | Concentration (µM) | Target Gene | Relative mRNA Expression (Fold Change vs. LPS control) |
| 6,3',4'-Trihydroxyflavone | 50 | IL-1β | Downregulated to baseline |
| 50 | IL-6 | Downregulated to baseline | |
| 50 | TNF-α | No significant suppression at low concentrations | |
| 7,3',4'-Trihydroxyflavone | 60 | IL-1β | Downregulated to baseline |
| 60 | IL-6 | Downregulated to baseline | |
| 60 | TNF-α | No significant suppression at low concentrations |
Table 2: Inhibitory Effects of Trihydroxyflavones on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [6]
| Compound | Cell Model | IC50 (µM) for NO Suppression |
| 6,3',4'-Trihydroxyflavone | 2D Macrophages | 22.1 |
| 3D Macrophages | 35.6 | |
| 7,3',4'-Trihydroxyflavone | 2D Macrophages | 26.7 |
| 3D Macrophages | 48.6 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Methoxyflavone
Objective: To treat a relevant cell line with a methoxyflavone and an inflammatory stimulus to induce gene expression changes.
Materials:
-
RAW 264.7 macrophage cell line (or other appropriate cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Methoxyflavone compound (e.g., this compound) dissolved in DMSO
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Pre-treatment: After 24 hours, replace the medium with fresh DMEM. Pre-treat the cells with various concentrations of the methoxyflavone compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) group.
-
Stimulation: Following the pre-treatment, stimulate the cells with LPS (1 µg/mL) for a specified period (e.g., 6, 12, or 24 hours) to induce inflammatory gene expression. Include a negative control group (no LPS stimulation).
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS and then proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
Objective: To isolate high-quality total RNA from treated and control cells.
Materials:
-
TRIzol® reagent (or similar RNA isolation kit)
-
Chloroform
-
75% Ethanol (B145695) (in DEPC-treated water)
-
RNase-free water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol® reagent to each well of the 6-well plate and lyse the cells by repetitive pipetting.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a fresh tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis if necessary.
Protocol 3: cDNA Synthesis (Reverse Transcription)
Objective: To synthesize cDNA from the isolated total RNA.
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
dNTP mix
-
Oligo(dT) primers or random hexamers
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers (1 µL)
-
dNTP mix (1 µL)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix containing:
-
5X Reaction Buffer (4 µL)
-
Reverse Transcriptase (1 µL)
-
RNase Inhibitor (1 µL)
-
-
Reverse Transcription Reaction: Add 6 µL of the master mix to the RNA/primer mixture.
-
Incubation: Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
50°C for 60 minutes (cDNA synthesis)
-
70°C for 15 minutes (enzyme inactivation)
-
-
Storage: Store the synthesized cDNA at -20°C.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression levels of target genes.
Materials:
-
Synthesized cDNA
-
SYBR® Green qPCR Master Mix
-
Forward and reverse primers for target genes (TNF-α, IL-6, COX-2, iNOS) and a reference gene (e.g., GAPDH or β-actin)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix for each gene in a microcentrifuge tube. For a single 20 µL reaction:
-
SYBR® Green qPCR Master Mix (10 µL)
-
Forward Primer (10 µM) (0.5 µL)
-
Reverse Primer (10 µM) (0.5 µL)
-
Diluted cDNA (1-2 µL)
-
Nuclease-free water to 20 µL.
-
-
Plate Loading: Pipette the reaction mix into the wells of a qPCR plate.
-
qPCR Run: Run the plate in a real-time PCR instrument using a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis.
-
-
Data Analysis: Analyze the amplification data. Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Mandatory Visualizations
Experimental workflow for gene expression analysis.
Inhibition of the NF-κB signaling pathway.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Combination of Polymethoxyflavones from Citrus sinensis and Prenylflavonoids from Humulus lupulus Counteracts IL-1β-Induced Differentiated Caco-2 Cells Dysfunction via a Modulation of NF-κB/Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by 6-Methoxytricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin, a naturally occurring flavone, is a derivative of tricin (B192558), a compound that has demonstrated potential in modulating key cellular signaling pathways. These pathways, including the PI3K/Akt, MAPK, and NF-κB cascades, are critical regulators of cell proliferation, survival, inflammation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on these pivotal signaling networks. The methodologies described herein are designed to enable researchers to quantify changes in protein expression and phosphorylation, providing valuable insights into the mechanism of action of this compound.
While specific quantitative data for this compound is still emerging, studies on its parent compound, tricin, have shown modulation of these pathways. For instance, tricin has been observed to induce the activation of the PI3K/Akt pathway in human peripheral blood mononuclear cells.[1] In contrast, in human retinal pigment epithelium cells, tricin treatment resulted in a dose-dependent decrease in the phosphorylation of STAT3, a downstream target of the JAK/STAT pathway, while the phosphorylation levels of key MAPK proteins (ERK1/2, JNK1/2, and p38) remained unchanged.[2] These findings suggest that this compound may exhibit similar or distinct modulatory effects on these critical signaling cascades.
Data Presentation
The following tables summarize the reported effects of the parent compound, tricin, on key signaling proteins as determined by Western blot analysis. These data can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effect of Tricin on the PI3K/Akt Signaling Pathway in Human Peripheral Blood Mononuclear Cells (hPBMCs)
| Target Protein | Treatment | Fold Change vs. Control | Reference |
| Phospho-Akt (Ser473) | Tricin (15 µM) | Significant Increase | [1] |
| Total Akt | Tricin (15 µM) | No Significant Change | [1] |
Table 2: Effect of Tricin on the MAPK and STAT3 Signaling Pathways in ARPE-19 Cells
| Target Protein | Tricin Concentration | Fold Change vs. Control (Phospho/Total Ratio) | Reference |
| Phospho-STAT3 | 10 µM | ~0.8 | [2] |
| 20 µM | ~0.6 | [2] | |
| 40 µM | ~0.4 | [2] | |
| Phospho-ERK1/2 | 10, 20, 40 µM | No Significant Change | [2] |
| Phospho-JNK1/2 | 10, 20, 40 µM | No Significant Change | [2] |
| Phospho-p38 | 10, 20, 40 µM | No Significant Change | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt, MAPK, and NF-κB Pathways
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to assess the phosphorylation status and total protein levels of key signaling proteins.
A. Cell Culture and Treatment
-
Culture the selected cell line (e.g., cancer cell line, immune cells) in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
B. Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
C. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
D. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, Akt, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
E. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control. For phosphorylated proteins, normalize to the total protein levels.
Visualizations
Caption: Signaling pathways potentially affected by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for 6-Methoxytricin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxytricin (4',5,7-Trihydroxy-3',5',6-trimethoxyflavone) is a naturally occurring O-methylated flavonoid found in a variety of plant species. As a member of the flavonoid class, it exhibits various biological activities and is of significant interest in pharmaceutical and nutraceutical research. The use of a well-characterized reference standard is critical for the accurate quantification and identification of this compound in complex matrices such as plant extracts, formulated products, and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, along with a summary of its key properties and a discussion of its potential biological relevance.
Quantitative Data
The quality and purity of a reference standard are paramount for accurate analytical measurements. The following table summarizes the typical quantitative data for a this compound reference standard.
| Parameter | Specification | Method of Analysis |
| Chemical Formula | C₁₈H₁₆O₈ | --- |
| Molecular Weight | 360.3 g/mol | Mass Spectrometry |
| Purity | >98%[1] | HPLC |
| Appearance | N/A | Visual Inspection |
| Solubility | Soluble in DMSO and Methanol (B129727) | N/A |
| Storage Conditions | Store in a sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1] | N/A |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol outlines a general method for the determination of this compound purity and its quantification in a sample matrix. The method should be validated for specific applications.
2.1.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Example: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 340 nm.
-
Injection Volume: 10 µL.
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
2.1.3. Analysis
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
The concentration of this compound in the sample can be determined from the calibration curve.
-
Purity is assessed by calculating the percentage of the main peak area relative to the total peak area in the chromatogram of the reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.
2.2.1. Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC method (e.g., gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
2.2.2. Standard and Sample Preparation
-
Follow the same procedure as for HPLC, but use LC-MS grade solvents. An internal standard (a structurally similar compound not present in the sample) should be used for improved accuracy.
2.2.3. Analysis
-
Optimize the MS parameters (e.g., collision energy, cone voltage) for the specific MRM transitions of this compound.
-
Generate a calibration curve using the working standard solutions containing the internal standard.
-
Analyze the samples and quantify this compound based on the peak area ratio of the analyte to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for the structural confirmation of the reference standard.
2.3.1. Instrumentation and Conditions
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
2.3.2. Sample Preparation
-
Dissolve approximately 5-10 mg of the this compound reference standard in 0.5-0.7 mL of the deuterated solvent.
2.3.3. Analysis
-
Acquire the NMR spectra.
-
The resulting spectra should be compared with published data or used for de novo structure elucidation to confirm the identity and integrity of the this compound reference standard.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 6-Methoxytricin HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 6-Methoxytricin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy of the analysis. For this compound, a flavonoid with multiple hydroxyl and methoxy (B1213986) groups, peak tailing is a common issue due to its potential for secondary interactions with the stationary phase.
Q2: What are the primary causes of peak tailing for this compound?
A2: The primary causes of peak tailing for this compound, and other flavonoids, are:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the hydroxyl groups of this compound and residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the ionization of the phenolic hydroxyl groups of this compound, leading to secondary ionic interactions with the stationary phase.
-
Metal Chelation: Flavonoids can chelate with trace metal ions present in the silica (B1680970) matrix of the column, fittings, or frits, causing peak distortion.
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase, exposure of active silanol sites, or the formation of voids, all of which can cause peak tailing.
-
Sample Overload: Injecting too concentrated a sample of this compound can saturate the stationary phase, resulting in poor peak shape.
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.
Q3: How does the pKa of this compound influence peak shape?
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Initial Assessment and Diagnosis
The first step is to systematically evaluate the potential causes of peak tailing. The following flowchart illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for this compound peak tailing.
Step 2: Detailed Troubleshooting in Q&A Format
Q: My this compound peak is tailing. What is the first thing I should check?
A: First, examine the chromatogram to see if only the this compound peak is tailing or if all peaks are affected.
-
If all peaks are tailing: The issue is likely systemic. Check for extra-column dead volume in your HPLC system (e.g., excessive tubing length, poorly made connections). Also, inspect the column for a void at the inlet or a blocked frit.
-
If only the this compound peak (and other similar analytes) is tailing: The problem is likely related to the specific chemical interactions between this compound and your chromatographic system. Proceed with the following steps.
Q: How can I address secondary interactions with silanol groups?
A: Secondary interactions with active silanol groups are a primary cause of peak tailing for polar compounds like this compound. Here’s how to mitigate them:
-
Lower the Mobile Phase pH: Acidifying the mobile phase protonates the silanol groups, reducing their ability to interact with the hydroxyl groups of this compound. A mobile phase pH between 3.0 and 4.0 is generally recommended.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using such a column can significantly improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
-
Use a Sacrificial Base (Use with Caution): In some cases, adding a small amount of a basic compound like triethylamine (B128534) (TEA) to the mobile phase can preferentially interact with the silanol groups, but this can complicate method development and is less common with modern columns.
The following diagram illustrates the interaction between this compound and silanol groups and how pH adjustment can mitigate this.
Caption: Effect of mobile phase pH on silanol interactions.
Q: What mobile phase composition is recommended for this compound analysis?
A: A good starting point for a reversed-phase HPLC method for this compound would be a gradient elution using a C18 column.
| Parameter | Recommendation | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | The acid maintains a low pH to suppress silanol interactions. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Column | C18, end-capped, high-purity silica | Minimizes secondary silanol interactions. |
| pH | 3.0 - 4.0 | Ensures this compound is in a single, non-ionized form. |
| Temperature | 25-35 °C | Can influence selectivity and viscosity. |
Q: Could my sample preparation be causing peak tailing?
A: Yes, several aspects of sample preparation can contribute to peak tailing:
-
Sample Overload: Injecting too high a concentration of this compound can lead to peak fronting or tailing. Try diluting your sample and re-injecting.
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography. Consider a sample clean-up step like solid-phase extraction (SPE).
Experimental Protocols
Recommended Starting HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific application.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35.1-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm and 340 nm (based on typical flavonoid absorbance)
-
Injection Volume: 10 µL
Protocol for Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Add 1 mL of formic acid.
-
Mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
Pour 1 L of HPLC-grade acetonitrile into a clean 1 L glass bottle.
-
Degas the solution for 15 minutes.
-
This technical support guide provides a comprehensive framework for troubleshooting peak tailing issues with this compound. By systematically evaluating the potential causes and implementing the suggested solutions, researchers can significantly improve the quality and reliability of their HPLC analyses.
References
Optimizing mobile phase for 6-Methoxytricin HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of 6-Methoxytricin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A common starting point for the analysis of flavonoids like this compound on a reversed-phase C18 column is a gradient elution using a binary mobile phase. This typically consists of an aqueous phase (A) and an organic phase (B).
A recommended starting mobile phase is:
-
Mobile Phase A: Water with 0.1% formic acid. The acid helps to protonate silanol (B1196071) groups on the column, reducing peak tailing for phenolic compounds.
-
Mobile Phase B: Acetonitrile or Methanol (B129727). Acetonitrile often provides better resolution for flavonoids.
A typical gradient might start with a lower percentage of the organic phase and gradually increase.
Q2: What are the key parameters to optimize for better separation of this compound?
To achieve optimal separation, consider adjusting the following:
-
Mobile Phase Composition: Vary the ratio of your aqueous and organic solvents. If peaks are eluting too quickly, decrease the proportion of the organic solvent. If retention times are too long, increase the organic solvent percentage.
-
Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration) can improve the resolution between closely eluting peaks.
-
pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For flavonoids, a slightly acidic mobile phase (pH 2.5-3.5) is generally effective.
-
Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, potentially improving peak shape and reducing run times. However, be mindful of the thermal stability of this compound.
Q3: My this compound peak is tailing. What are the possible causes and solutions?
Peak tailing is a common issue in HPLC and can be caused by several factors. For basic compounds, interactions with acidic silanol groups on the silica-based column packing are a frequent cause.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Peaks are not well separated from each other or from matrix components.
-
Inaccurate quantification due to overlapping peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | Adjust the initial and final percentages of the organic solvent (Mobile Phase B) in your gradient to optimize the retention window. |
| Gradient Slope is Too Steep | Decrease the gradient slope. For instance, if you are running a gradient from 10% to 90% B in 10 minutes, try extending it to 20 minutes. |
| Incorrect Organic Modifier | If using methanol, try switching to acetonitrile, or vice versa. These solvents can offer different selectivities for flavonoids. |
| Suboptimal pH | Adjust the pH of the aqueous mobile phase. Using a buffer, such as a formate (B1220265) or acetate (B1210297) buffer around pH 3-4, can improve peak shape and selectivity. |
| Column Temperature Not Optimized | Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it improves selectivity between co-eluting peaks. |
Issue 2: Peak Tailing
Symptoms:
-
The back half of the this compound peak is broader than the front half.
-
The peak does not return to the baseline symmetrically.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous mobile phase (Mobile Phase A) to suppress the ionization of silanol groups. |
| Low Buffer Concentration | If using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Contaminated or Old Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Mismatched Injection Solvent | Whenever possible, dissolve your sample in the initial mobile phase composition. |
Issue 3: Broad Peaks
Symptoms:
-
Peaks are wide and have low height, leading to poor sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Low Mobile Phase Flow Rate | Increase the flow rate. Be aware that this may decrease resolution. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Contaminated Guard or Analytical Column | Clean or replace the guard/analytical column. |
| Mobile Phase Composition Changed | Prepare a fresh mobile phase to ensure accurate composition. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a 1-minute hold at 30% B, then ramp to 80% B over 15 minutes. Hold at 80% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode-Array Detector (DAD) monitoring at the absorbance maximum of this compound (determine by UV scan). |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Extract this compound using an appropriate solvent such as methanol or ethanol. Sonication can be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injecting it into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical flow for mobile phase optimization.
Technical Support Center: Optimizing 6-Methoxytricin Extraction from Medicinal Plants
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the extraction yield of 6-Methoxytricin from medicinal plants.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions to enhance yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound. | Solvent Screening: Test a range of solvents with varying polarities, such as methanol (B129727), ethanol (B145695), acetone (B3395972), and ethyl acetate, as well as their aqueous mixtures (e.g., 70-80% ethanol). For methoxylated flavonoids, slightly less polar solvents compared to those for glycosides may be more effective.[1] Hansen Solubility Parameters (HSP): If available, use HSP data to select a solvent with a solubility parameter close to that of this compound for optimal miscibility. |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient. | Parameter Optimization: Systematically optimize extraction parameters. Use Response Surface Methodology (RSM) to efficiently determine the optimal combination of factors.[2][3][4] Temperature Control: While higher temperatures can increase solubility and diffusion, excessive heat may degrade this compound. Maintain a moderate temperature range (e.g., 40-60°C). | |
| Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for the specific plant matrix. | Advanced Extraction Techniques: Employ more efficient methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to improve cell wall disruption and mass transfer.[5][6] | |
| Low Concentration in Plant Material: The source plant material may have a naturally low abundance of this compound. | Source Verification: Analyze a small sample of the plant material using a validated analytical method (e.g., HPLC-UV) to confirm the presence and approximate concentration of this compound before large-scale extraction. | |
| Degradation of this compound | Exposure to High Temperatures: Prolonged exposure to heat, especially in methods like Soxhlet extraction, can lead to thermal degradation. | Use of Milder Techniques: Prefer non-thermal or rapid heating methods like UAE or MAE.[5][6] When using thermal methods, minimize the extraction time and use the lowest effective temperature. |
| pH Instability: Extreme pH conditions during extraction can cause the degradation of flavonoids. | pH Control: Maintain a neutral or slightly acidic pH (around 4-6) during the extraction process to improve the stability of flavonoids.[1] | |
| Photodegradation: Exposure to light can lead to the breakdown of light-sensitive compounds. | Light Protection: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware to protect the extract from light. | |
| Poor Purity of the Extract | Co-extraction of Impurities: The chosen solvent and extraction conditions may also extract a large number of other compounds, complicating purification. | Selective Solvent Systems: After initial broad-spectrum extraction, perform liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. Solid-Phase Extraction (SPE): Use SPE cartridges to selectively retain and elute this compound, thereby removing many impurities. |
| Ineffective Purification Method: The chromatographic technique used may not be providing adequate separation. | Chromatography Optimization: Optimize the column chromatography parameters. Experiment with different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) and mobile phase gradients to achieve better separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The ideal solvent for this compound depends on the plant matrix and the chosen extraction method. Generally, polar solvents like methanol and ethanol, often in aqueous solutions (e.g., 70-80%), are effective for flavonoid extraction.[1] Since this compound is a methoxylated flavonoid, it is slightly less polar than its hydroxylated counterparts. Therefore, experimenting with solvent systems of intermediate polarity, such as acetone or ethyl acetate, may also yield good results. To make a more informed choice, you can theoretically predict the best solvent using Hansen Solubility Parameters (HSP) if the parameters for this compound are known or can be estimated.
Q2: How can I optimize the extraction parameters for maximum yield?
A2: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction parameters.[2][3][4] It allows for the simultaneous evaluation of multiple variables (e.g., solvent concentration, temperature, time, and solid-to-liquid ratio) and their interactions, minimizing the number of required experiments. A typical workflow involves:
-
Screening: Identify the most influential factors through preliminary single-factor experiments.
-
Experimental Design: Use a design like the Box-Behnken or Central Composite Design to create a set of experiments with varying parameter combinations.
-
Modeling: Perform the extractions and analyze the yield of this compound for each run. Fit the data to a polynomial model to describe the relationship between the variables and the yield.
-
Optimization: Use the model to determine the optimal conditions for maximizing the this compound yield.
Q3: Which advanced extraction technique is most suitable for this compound?
A3: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are all excellent alternatives to conventional methods.
-
UAE uses sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. It is generally a rapid and efficient method that can be performed at lower temperatures, reducing the risk of thermal degradation.[5]
-
MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly, leading to shorter extraction times and often higher yields.[6]
-
SFE , typically using supercritical CO2, is a green technology that offers high selectivity. By modifying the pressure and temperature, the solvent properties can be tuned to selectively extract specific compounds. The addition of a co-solvent like ethanol may be necessary to extract moderately polar compounds like this compound.
The choice between these methods will depend on available equipment, scalability, and the specific characteristics of the plant material.
Q4: How can I accurately quantify the yield of this compound in my extracts?
A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for quantifying this compound. A validated HPLC-UV method should be used, which includes specifying the column (e.g., C18), mobile phase composition (often a gradient of acetonitrile (B52724) and water with a small amount of acid like formic or acetic acid), flow rate, injection volume, and detection wavelength. A calibration curve should be prepared using a certified reference standard of this compound to ensure accurate quantification.
Q5: My this compound yield is still low after optimizing the extraction. What else could be the problem?
A5: If you have optimized your extraction parameters and are still experiencing low yields, consider the following:
-
Plant Material Quality: The concentration of secondary metabolites can vary depending on the plant's geographical origin, harvest time, and post-harvest processing. Ensure you are using high-quality, properly identified plant material.
-
Grinding: The particle size of the plant material can significantly impact extraction efficiency. Finely grinding the material increases the surface area available for solvent contact.
-
Compound Degradation During Workup: Losses can occur during post-extraction steps like filtration, solvent evaporation, and purification. Use gentle conditions (e.g., low temperature for solvent removal) and minimize the number of steps.
-
Inaccurate Quantification: Ensure your analytical method is properly validated and that your reference standard is of high purity.
Quantitative Data on Flavonoid Extraction
While specific quantitative data for this compound is limited in the literature, the following tables provide representative yields for total flavonoids and related compounds from Artemisia species and other plants using various extraction methods. This data can serve as a benchmark for optimizing your extraction protocol.
Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Plant Material | Target Compound | Solvent | Temperature (°C) | Time (min) | Yield | Reference |
| Artemisia argyi | Total Flavonoids | Water | - | 27 | 87.93 mg/g | [7] |
| Artemisia princeps | Total Flavonoids | 68% Ethanol | 67 | 34 | ~1.8% | |
| Curry Leaf | Myricetin | 80% Methanol | 55.9 | 20 | 0.517 mg/g DW | [8] |
| Lactuca indica | Total Flavonoids | 58.86% Ethanol | - | 30 | 48.01 mg/g | [9] |
Table 2: Microwave-Assisted Extraction (MAE) of Flavonoids
| Plant Material | Target Compound | Solvent | Temperature (°C) | Time (min) | Yield | Reference |
| Artemisia argyi | Total Flavonoids | Water | - | 2 | 87.93 mg/g | [7] |
| Artemisia absinthium | Total Phenolics | 20% Ethanol | 100 | 10 | ~25 mg GAE/g DS | [10] |
| Artemisia annua | Artemisinin | n-Hexane | - | 12 | 92.1% extraction rate | [11] |
Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids
| Plant Material | Target Compound | Co-solvent | Pressure (MPa) | Temperature (°C) | Yield | Reference |
| Hops | Total Flavonoids | 80% Ethanol | 25 | 50 | 7.8 mg/g | [12] |
| Dandelion | Total Flavonoids | Ethanol | 35 | 50 | 4.97% | [3] |
| Artemisia annua | Artemisinin | None | 30 | 33 | 0.71% | [13] |
| Artemisia annua | Artemisinin & Artemisinic Acid | 3% Methanol | 15 | 50 | Quantitative extraction | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Methoxylated Flavonoids
This protocol provides a general procedure for the UAE of methoxylated flavonoids, which can be adapted for this compound.
-
Sample Preparation: Dry the medicinal plant material (e.g., leaves of Artemisia annua) at a controlled temperature (40-50°C) until a constant weight is achieved. Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 5 g of the powdered plant material and place it into a 250 mL flask.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the ultrasonic power to 200 W.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in methanol.
-
Analyze the solution using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculate the extraction yield as mg of this compound per gram of dry plant material.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol outlines a general procedure for MAE that can be optimized for this compound extraction.
-
Sample Preparation: Prepare the dried and powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 2 g of the powdered plant material into a microwave extraction vessel.
-
Add 40 mL of 80% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. Maintain the temperature at approximately 80°C.
-
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification:
-
Quantify the this compound content in the crude extract using a validated HPLC-UV method as described previously.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This protocol provides a starting point for developing a validated HPLC-UV method for this compound quantification.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: Linear gradient from 20% to 60% B
-
20-25 min: 60% B
-
25-30 min: Linear gradient from 60% to 20% B
-
30-35 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan for the optimal absorbance wavelength of this compound using a UV-Vis spectrophotometer (typically in the range of 254-370 nm for flavonoids).
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the dried crude extract in methanol to a known concentration (e.g., 10 mg/mL), filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract from the calibration curve.
Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting decision tree for addressing low this compound extraction yields.
References
- 1. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? | MDPI [mdpi.com]
- 5. Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. welchlab.com [welchlab.com]
- 8. researchgate.net [researchgate.net]
- 9. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ecotoxicological Evaluation of Simple Xanthone, Cinnamic Acid, and Chalcone Derivatives Using the Microtox Assay for Sustainable Synthetic Design of Biologically Active Molecules | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 6-Methoxytricin in Solution for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing 6-Methoxytricin, ensuring its stability in solution is paramount for reproducible and accurate experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to maintain the integrity of this compound solutions for long-term storage.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution upon storage, especially at low temperatures. | The solubility limit of this compound in the chosen solvent has been exceeded at the storage temperature. | 1. Gently warm the solution to 37°C and sonicate to redissolve the precipitate.[1] 2. If precipitation persists, consider preparing a more dilute stock solution. 3. For aqueous applications, the final concentration of the organic solvent (e.g., DMSO) should be kept low, typically <0.5%, to avoid precipitation when diluted in aqueous media. |
| Solution has developed a yellow or brownish tint over time. | Oxidation: Flavonoids are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored degradation products like quinones. | 1. Discard the discolored solution as its integrity is compromised. 2. Prepare a fresh solution using high-purity, anhydrous solvent. 3. After dissolving the compound, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. 4. Always store solutions in amber vials to protect from light.[2] |
| Inconsistent or lower-than-expected biological activity in assays. | Compound Degradation: The actual concentration of active this compound may be lower than anticipated due to chemical degradation from factors such as pH, temperature, or hydrolysis. | 1. Verify the concentration and purity of your stored solution using an analytical method such as HPLC (see Experimental Protocols). 2. For critical experiments, it is best practice to use a freshly prepared working solution from a properly stored, concentrated stock.[3] 3. Review your storage procedures against the recommendations in the FAQ and Best Practices sections. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stored solution. | Formation of Degradation Products: The new peaks likely represent products from hydrolysis, oxidation, or photodegradation. | 1. Conduct a forced degradation study (see Experimental Protocols) to tentatively identify the nature of the degradants. 2. If the degradation is significant (>5-10%), the solution should be discarded. 3. To minimize degradation, store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: The stability of this compound, a methoxylated flavonoid, is influenced by several factors:
-
pH: Alkaline conditions (high pH) can accelerate the degradation of flavonoids.
-
Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.[4]
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Temperature: Higher temperatures generally increase the rate of all chemical degradation pathways.[5]
-
Solvent Purity: The presence of water or other impurities in organic solvents can facilitate hydrolytic and other degradation reactions.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: For long-term storage, a high-purity, anhydrous aprotic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for a wide range of compounds.[1] Anhydrous ethanol (B145695) can also be used. For all solvents, ensure they are of a high grade and stored under conditions that prevent water absorption.
Q3: How should I store my this compound stock solution for maximum stability?
A3: To ensure long-term stability, stock solutions should be:
-
Stored at or below -20°C, with -80°C being optimal for extended periods.[1]
-
Protected from light by using amber glass vials.
-
Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Sealed tightly, and for ultimate protection, the vial headspace should be purged with an inert gas (argon or nitrogen).
Q4: How does the methoxylation in this compound affect its stability compared to other flavonoids?
A4: O-methylation, the presence of methoxy (B1213986) (-OCH₃) groups, generally increases the stability of flavonoids.[6][7] The methoxy groups can protect the more reactive hydroxyl (-OH) groups from oxidation, leading to a longer half-life in solution compared to their hydroxylated counterparts.[7]
Best Practices for Storage and Handling
| Parameter | Recommendation | Rationale |
| Solvent Selection | High-purity, anhydrous DMSO or ethanol. | Minimizes water content, reducing the risk of hydrolysis. Aprotic solvents are generally preferred for flavonoid stability. |
| Storage Temperature | -20°C for short-to-medium term. -80°C for long-term (>6 months). | Low temperatures significantly slow down the rate of chemical degradation.[5] |
| Light Exposure | Store in amber vials and in the dark. | Protects the compound from photodegradation.[2] |
| Atmosphere | Purge vial headspace with inert gas (argon or nitrogen). | Removes oxygen, a key contributor to oxidative degradation.[4] |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a 10 mM stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (M.Wt: 360.32 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL amber glass vials with screw caps
-
Pipettes and sterile tips
-
Vortex mixer and sonicator
Methodology:
-
Tare a sterile amber glass vial on the analytical balance.
-
Carefully weigh out 3.6 mg of this compound into the vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
(Optional but recommended) Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 10-15 seconds.
-
Seal the vial tightly.
-
Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of a this compound solution by quantifying the parent compound and observing the formation of degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% to 80% B
-
30-35 min: 80% B
-
35-36 min: 80% to 20% B
-
36-45 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm and 340 nm (or scan with PDA).
-
Injection Volume: 10 µL.
Methodology:
-
Prepare a Standard Curve:
-
Prepare a fresh 1 mM stock solution of this compound in the mobile phase or a compatible solvent.
-
Create a series of dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) to serve as calibration standards.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
At each time point of the stability study (e.g., 0, 1, 3, 6 months), retrieve a stored aliquot.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the standard curve.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the concentration of the remaining this compound using the calibration curve.
-
Monitor the chromatogram for the appearance of any new peaks, which would indicate degradation products. The peak area percentage of these new peaks can be used to estimate the extent of degradation.
-
Visual Guides
Caption: Decision workflow for selecting appropriate storage conditions.
References
- 1. biocrick.com [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Reducing variability in 6-Methoxytricin cell-based assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in cell-based assay results when working with 6-Methoxytricin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid compound.[1][2] Its primary known mechanisms of action are the inhibition of aldose reductase (AR) and the formation of advanced glycation end-products (AGEs).[1][2] This activity suggests its potential as an agent against diabetic complications.
Q2: I am observing precipitate in my cell culture medium after adding this compound. What could be the cause?
This is a common issue with flavonoids like this compound, which often have low aqueous solubility. Precipitation can occur when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous cell culture medium, exceeding its solubility limit.
Q3: My cell viability results with the MTT assay are inconsistent and show an unexpected increase in signal at higher concentrations of this compound. Why is this happening?
Flavonoids, due to their antioxidant properties, can directly reduce the tetrazolium salts (MTT, MTS) to formazan, the colored product measured in these assays. This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making it appear as if there is higher cell viability or proliferation.
Q4: What are some alternative cell viability assays that are less prone to interference from this compound?
To avoid the interference observed with tetrazolium-based assays, consider using alternative methods that measure different cellular parameters:
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Sulphorhodamine B (SRB) Assay: Measures cellular protein content.
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ATP-Based Assays (e.g., CellTiter-Glo®): Quantify the amount of ATP in metabolically active cells.
-
Resazurin-Based Assays (e.g., AlamarBlue®): While also a reduction-based assay, it can sometimes be less affected than MTT/MTS, but validation is crucial.
Q5: What are the expected signaling pathways modulated by this compound?
Based on its action as an aldose reductase and AGE formation inhibitor, and the known effects of similar flavonoids, this compound is likely to modulate signaling pathways associated with inflammation and oxidative stress. These may include the NF-κB and MAPK signaling pathways.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability can be categorized as either within a single experiment (intra-assay) or between different experiments (inter-assay).
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension by gently mixing before and during plating. Use calibrated pipettes and consistent technique. |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, media, this compound stock) for all experiments. Prepare fresh reagents when possible and avoid repeated freeze-thaw cycles of stock solutions. |
| Incubation Time and Conditions | Strictly adhere to standardized incubation times for cell treatment and assay steps. Ensure incubator temperature and CO2 levels are stable and uniform. |
| "Edge Effect" in Microplates | To minimize evaporation from the outer wells of a microplate, which can concentrate reagents and affect cell growth, fill the perimeter wells with sterile PBS or media without cells. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Issue 2: Compound Solubility and Precipitation
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Gently warm and sonicate the stock solution to ensure it is fully dissolved. |
| Precipitation Upon Dilution | Pre-warm the cell culture media to 37°C before adding the this compound stock. Add the stock solution to a small volume of serum-containing media first, as serum proteins can help stabilize the compound, before adding it to the final volume. |
| High Final DMSO Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls. |
| Concentration Exceeds Solubility Limit | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
Issue 3: Assay Signal is Too Low or Too High
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Signal: Insufficient Cell Number | Optimize the initial cell seeding density to ensure an adequate number of viable cells at the time of the assay. |
| Low Signal: Inactive Compound | Verify the purity and integrity of your this compound stock. Perform a dose-response experiment over a wider concentration range. |
| Low Signal: Incorrect Assay Settings | Ensure you are using the correct wavelength or filter settings on your plate reader for the specific assay. |
| High Signal: Assay Interference (e.g., MTT) | As discussed in the FAQs, flavonoids can interfere with tetrazolium-based assays. Switch to a non-interfering assay like the SRB or ATP-based assays. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound from in vitro assays.
| Assay | Target | IC50 Value (µM) |
| Aldose Reductase Inhibition | Aldose Reductase (AR) | 30.29[1][2] |
| Advanced Glycation End-product Formation Inhibition | AGE Formation | 134.88[1][2] |
Experimental Protocols
Cell Viability - Sulforhodamine B (SRB) Assay
-
Principle: This colorimetric assay measures cell density based on the cellular protein content.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
After the desired incubation period (e.g., 24, 48, or 72 hours), gently add 50 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the amount of nitrite in the samples.
-
Apoptosis Detection - Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
References
Optimizing incubation time for 6-Methoxytricin enzyme inhibition assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing enzyme inhibition assays, with a focus on the critical parameter of incubation time. The principles discussed are broadly applicable and are presented in the context of studying inhibitors like 6-Methoxytricin, a flavonoid compound. Flavonoids are known to inhibit a variety of enzymes, making careful assay design essential.
Frequently Asked Questions (FAQs)
Q1: Why is the pre-incubation time between the enzyme and inhibitor so critical?
A1: The pre-incubation step, where the enzyme and inhibitor are mixed and allowed to sit before adding the substrate, is crucial for the system to reach binding equilibrium. An insufficient pre-incubation time can lead to an underestimation of the inhibitor's potency (an artificially high IC50 or K_i value). This is especially important for:
-
Slow-binding inhibitors: Compounds that take longer to bind to the enzyme's active site.
-
Tight-binding inhibitors: High-affinity inhibitors where the binding is not instantaneous.[1][2]
Conversely, an unnecessarily long pre-incubation can lead to enzyme denaturation and loss of activity, resulting in inaccurate measurements.[3] The goal is to find the optimal window where equilibrium is reached without compromising enzyme stability.
Q2: How do I determine the optimal pre-incubation time for my assay?
A2: The optimal pre-incubation time depends on the inhibitor's binding kinetics (association rate constant, k_a) and its affinity for the enzyme (dissociation constant, K_d). A common goal is to reach 95% equilibration of the enzyme-inhibitor complex. For many inhibitors, this is achieved within minutes.[3]
-
For primary screens (e.g., at a single high inhibitor concentration like 10 µM), a pre-incubation time of five minutes is often sufficient to ensure 95% equilibration for a wide range of inhibitors.[3][4]
-
For dose-response studies , especially with tight-binding inhibitors, the required time can be significantly longer and increases as the enzyme and inhibitor concentrations decrease.[3]
-
Experimental approach: To determine this empirically, you can measure the IC50 value of your inhibitor (like this compound) at several different pre-incubation times (e.g., 5, 15, 30, 60 minutes). The optimal time is the point at which the IC50 value stabilizes and no longer decreases with longer incubation.[1][2]
Q3: My IC50 values are inconsistent. Could the incubation time be the cause?
A3: Yes, inconsistent IC50 values are a common symptom of inadequate pre-incubation. If the pre-incubation time is too short and not precisely controlled, small variations in timing between experiments can lead to significant differences in the measured inhibition, causing poor reproducibility. Ensure you are allowing the enzyme and inhibitor to reach equilibrium. Also, check if your inhibitor is a "slow-binding" or "tight-binding" type, as these are particularly sensitive to pre-incubation duration.[1][2]
Q4: What is a "tight-binding" inhibitor and how does it affect my incubation time?
A4: A tight-binding inhibitor is a compound with very high affinity for the enzyme, meaning its K_i value is close to the enzyme concentration used in the assay. For these inhibitors, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid.[1][2] This has two major implications for incubation time:
-
Equilibration can be much slower.
-
The required pre-incubation time becomes highly dependent on both the enzyme and inhibitor concentrations.[3]
For very potent, tight-binding inhibitors, reaching equilibrium can take hours at low nanomolar concentrations.[3] To manage this, it is recommended to use the highest feasible enzyme concentration to shorten the required pre-incubation period.[3]
Data Presentation: Incubation Time Simulations
The following tables summarize simulated pre-incubation times required to reach 95% equilibration under different experimental conditions, based on established kinetic models.[3][4][5]
Table 1: Pre-incubation Time for Low-Affinity Inhibitors (Assumes k_a = 10^4 M⁻¹s⁻¹ and [Enzyme] = 1 nM)
| Inhibitor K_d (µM) | Inhibitor Concentration [I] | Approx. Time to 95% Equilibration (seconds) |
| 100 | 10 µM | ~30 |
| 100 | 100 µM | ~3 |
| 10 | 1 µM | ~30 |
| 10 | 10 µM | ~3 |
| 1 | 0.1 µM | ~30 |
| 1 | 1 µM | ~3 |
Table 2: Pre-incubation Time for High-Affinity (Tight-Binding) Inhibitors (Assumes K_d = 10 pM and k_a = 10^6 M⁻¹s⁻¹)
| Enzyme Conc. [E] | Inhibitor Conc. [I] | Approx. Time to 95% Equilibration (minutes) |
| 4.0 nM | 4.0 nM | ~40 |
| 2.0 nM | 2.0 nM | ~80 |
| 1.0 nM | 1.0 nM | ~160 |
| 0.5 nM | 0.5 nM | ~203 (~3.4 hours) |
Data adapted from simulations presented by Kuzmic, P. (2020).[3][4][5] These tables illustrate that for tight-binding inhibitors, lower assay concentrations dramatically increase the time required to reach equilibrium.
Experimental Protocols
General Protocol for Optimizing Inhibitor Pre-incubation Time
This protocol outlines the steps to empirically determine the necessary pre-incubation time for an inhibitor like this compound.
-
Reagent Preparation:
-
Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer appropriate for the target enzyme's optimal pH and ionic strength.
-
Prepare enzyme stock solution and substrate stock solution in the assay buffer.
-
-
Enzyme Concentration Determination:
-
Determine the lowest enzyme concentration that provides a robust and linear reaction rate for a fixed, saturating substrate concentration over the desired reaction time (e.g., 10-20 minutes).
-
-
Pre-incubation Time Course Experiment:
-
Prepare a series of reactions in a microplate format.
-
For each pre-incubation time point (e.g., 0, 5, 15, 30, 60, 90 minutes), set up a full dose-response curve for this compound.
-
Step 3a (Pre-incubation): In each well, add the assay buffer, the determined concentration of the enzyme, and the corresponding concentration of this compound (or vehicle control).
-
Step 3b (Incubation): Incubate the plate at the optimal temperature for the specified pre-incubation time.
-
Step 3c (Reaction Initiation): Start the enzymatic reaction by adding the substrate to all wells simultaneously (a multichannel pipette or automated dispenser is recommended).
-
Step 3d (Reaction Monitoring): Immediately begin monitoring the reaction progress (e.g., absorbance, fluorescence) at regular intervals. The reaction time should be short enough to ensure initial velocity conditions (typically <10% substrate consumption).
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration at each pre-incubation time point.
-
Plot the percent inhibition versus the log of the inhibitor concentration for each time point and fit the data to a suitable model to determine the IC50 value.
-
Plot the calculated IC50 values as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the IC50 value becomes stable (i.e., the curve plateaus).
-
Visual Guides
Experimental Workflow
Caption: Workflow for an enzyme inhibition assay highlighting the critical pre-incubation step.
Troubleshooting Inconsistent IC50 Values
Caption: A logical guide for troubleshooting inconsistent IC50 results in inhibition assays.
References
Technical Support Center: Sensitive Detection of 6-Methoxytricin Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of 6-Methoxytricin and its metabolites. The information provided is based on established methods for flavonoid analysis and will be particularly useful for those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: As a flavonoid, this compound is expected to undergo extensive Phase I and Phase II metabolism. Phase I reactions typically involve oxidation, such as hydroxylation and demethylation, primarily catalyzed by Cytochrome P450 (CYP) enzymes. Phase II reactions involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The most common conjugation reactions for flavonoids are glucuronidation and sulfation.[1]
Q2: What analytical technique is most suitable for the sensitive and selective quantification of this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of flavonoid metabolites due to its high sensitivity, selectivity, and ability to provide structural information.[1] This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise detection and quantification capabilities of tandem mass spectrometry.
Q3: What are the critical first steps in developing a robust LC-MS/MS method for this compound metabolite analysis?
A3: The initial and most critical steps involve thorough sample preparation and optimization of chromatographic and mass spectrometric conditions. Sample preparation is crucial to remove interfering matrix components.[2][3] Optimization of the mobile phase composition, gradient elution, and column chemistry is necessary for achieving good separation of metabolites.[4][5] For the mass spectrometer, parameters such as ionization source settings, collision energy, and MRM transitions for each potential metabolite must be carefully optimized to ensure maximum sensitivity and specificity.
Q4: Where can I find information on the metabolic pathways of similar compounds?
A4: While specific data on this compound may be limited, databases such as MetaCyc provide a comprehensive collection of experimentally elucidated metabolic pathways for a wide range of compounds, including many flavonoids.[6][7] Reviewing the metabolism of structurally similar flavonoids, such as other polymethoxylated flavones, can provide valuable insights into potential metabolites and analytical strategies.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Improper sample preparation leading to low recovery. 2. Suboptimal ionization of the analyte. 3. Incorrect MS/MS parameters (e.g., wrong MRM transitions, low collision energy). 4. Degradation of the analyte during storage or processing. | 1. Optimize the extraction procedure (e.g., try different solvents, pH, or extraction techniques like solid-phase extraction).[2][3] 2. Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[1] Experiment with both positive and negative ionization modes. 3. Infuse a standard solution of the parent compound to optimize MS parameters. For metabolites, predict and test potential MRM transitions based on expected metabolic transformations. 4. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[3] Process samples on ice to prevent enzymatic degradation. |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column overload. 2. Inappropriate injection solvent. 3. Secondary interactions with the stationary phase. 4. Column degradation. | 1. Dilute the sample or reduce the injection volume. 2. The injection solvent should be of similar or weaker strength than the initial mobile phase.[5] 3. Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. 4. Flush the column with a strong solvent or replace it if it's old or has been used extensively. |
| High Background Noise or Matrix Effects | 1. Insufficient sample cleanup. 2. Contamination from solvents, reagents, or labware. 3. Co-elution of matrix components that suppress or enhance the analyte signal. | 1. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step in your sample preparation protocol.[3] 2. Use high-purity solvents and reagents. Pre-wash all labware thoroughly. 3. Optimize the chromatographic separation to better resolve the analytes from interfering matrix components. A dilution of the sample can also mitigate matrix effects. |
| Carryover (Analyte Signal in Blank Injections) | 1. Adsorption of the analyte to parts of the LC system (e.g., injector, column). 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. Include a high-organic wash step in the gradient. 2. Optimize the needle wash protocol in the autosampler settings, increasing the wash volume and using a sequence of different wash solvents. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a stable temperature. Monitor column performance and replace as needed. 3. Degas the mobile phases and prime the pumps. |
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 15 | Data to be filled |
| 30 | Data to be filled |
| 60 | Data to be filled |
| 90 | Data to be filled |
| 120 | Data to be filled |
Table 2: LC-MS/MS Parameters for this compound and its Potential Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Hydroxylated Metabolite | To be determined | To be determined | To be optimized |
| Glucuronide Conjugate | To be determined | To be determined | To be optimized |
| Sulfate Conjugate | To be determined | To be determined | To be optimized |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is adapted from a method for a similar flavonoid and is designed to assess the metabolic clearance of this compound.[1]
-
Prepare Incubation Mixture: In a microcentrifuge tube, add phosphate (B84403) buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add this compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Plasma for Metabolite Analysis
This protocol provides a general procedure for extracting this compound and its metabolites from a plasma matrix.
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]
Addressing matrix effects in 6-Methoxytricin LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of 6-Methoxytricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which can compromise the accuracy, precision, and sensitivity of your quantitative results. The "matrix" comprises all components in the sample other than this compound, such as proteins, lipids, salts, and other endogenous substances.
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of this compound in a pure solvent with the response of this compound spiked into a blank matrix sample that has undergone the full extraction procedure. A significant difference between these two responses indicates the presence of matrix effects.[1]
-
Post-Column Infusion Method: This is a qualitative technique where a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation (a dip for ion suppression or a peak for ion enhancement) in the baseline signal of the infused this compound as matrix components elute reveals the retention time windows where matrix effects occur.
Q3: What are the most common sources of matrix effects when analyzing this compound in biological or plant-based samples?
A3: The primary causes of matrix effects are co-eluting endogenous compounds from the sample. In biological matrices like plasma, common interferences include phospholipids (B1166683) and salts. In plant extracts, pigments, phenolic compounds, and sugars can interfere with the ionization of this compound. The complexity of the matrix directly correlates with the likelihood and severity of matrix effects.
Q4: How can I mitigate or eliminate matrix effects in my this compound LC-MS/MS method?
A4: Several strategies can be employed to reduce matrix effects:
-
Optimized Sample Preparation: Employ more selective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[2]
-
Chromatographic Separation: Modify your LC method to chromatographically separate this compound from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a more efficient column (e.g., smaller particle size).
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would be the ideal solution. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.[3] If a specific SIL-IS for this compound is not available, a structurally similar analog can be considered, though it may not compensate for matrix effects as effectively.
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples.[4]
Troubleshooting Guides
Issue 1: Poor reproducibility of this compound quantification between different sample injections.
-
Possible Cause: Variable matrix effects due to differences in the composition of individual samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Perform post-extraction spike experiments on several different lots of blank matrix to quantify the variability of the matrix effect.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a broader range of interfering compounds.
-
Incorporate a Suitable Internal Standard: If not already in use, add an internal standard. A stable isotope-labeled internal standard for this compound is the gold standard for correcting variability.[3]
-
Issue 2: Low signal intensity or poor sensitivity for this compound.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Quantify Ion Suppression: Use the post-extraction spike method to determine the magnitude of the signal suppression.
-
Optimize Chromatographic Separation: Adjust the LC gradient to move the this compound peak away from regions of high matrix interference identified by post-column infusion.
-
Evaluate Different Ionization Sources: If available, compare the performance of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as they have different susceptibilities to matrix effects.[5]
-
Issue 3: Inaccurate quantification of this compound, with a consistent bias in the results.
-
Possible Cause: Consistent matrix effects that are not being adequately compensated for.
-
Troubleshooting Steps:
-
Implement Matrix-Matched Calibrators: If currently using solvent-based calibrators, switch to matrix-matched calibrators to better mimic the sample matrix.[4]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for consistent matrix effects, as the SIL-IS will be affected in the same way as the analyte.[3]
-
Method of Standard Addition: For a smaller number of samples where high accuracy is critical, the method of standard additions can be used to calibrate directly in the sample matrix, thereby compensating for matrix effects.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process a blank matrix sample through the entire extraction procedure. Spike the same known amount of this compound into the final extract.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Qualitative Assessment of Matrix Effects using the Post-Column Infusion Method
Objective: To identify the retention time regions where matrix components cause ion suppression or enhancement.
Methodology:
-
Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-connector.
-
Establish a stable baseline: Allow the infused analyte to enter the mass spectrometer and establish a stable signal baseline.
-
Inject the blank matrix extract: Inject a prepared blank matrix extract onto the LC column.
-
Monitor the signal: Record the signal of the infused this compound over the entire chromatographic run. A dip in the baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement.
Data Presentation
The following table summarizes hypothetical quantitative data for matrix effects on this compound under different sample preparation conditions, as would be determined by the post-extraction spike method.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spike Matrix) | Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 1,250,000 | 625,000 | 50% (Suppression) | 85% |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 937,500 | 75% (Suppression) | 70% |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,187,500 | 95% (Minimal Effect) | 92% |
Visualizations
Caption: Workflow for addressing matrix effects in this compound analysis.
Caption: Comparison of sample preparation methods for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6-Methoxytricin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the oral bioavailability of 6-Methoxytricin.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (4',5,7-Trihydroxy-3',5',6-trimethoxyflavone) is a flavonoid with potential pharmacological activities. Like many methoxyflavones, its therapeutic development is often hindered by low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potential extensive first-pass metabolism in the liver and intestines. Studies on similar methoxyflavones have reported oral bioavailability as low as 1-4%.[1][2]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Key strategies focus on improving the solubility and/or protecting the molecule from premature metabolism. These include:
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can create fine oil-in-water microemulsions in the gut, keeping the compound solubilized for absorption.[1][3]
-
Complexation: Using molecules like 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) to form inclusion complexes can significantly enhance aqueous solubility.[1][3]
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, stability, and absorption profile.
-
Co-solvents: The use of pharmaceutical-grade solvents such as polyethylene (B3416737) glycol 400 (PEG 400) and propylene (B89431) glycol (PG) can improve the solubility of methoxyflavones in aqueous solutions.[4]
Q3: What is a typical pharmacokinetic profile of a methoxyflavone like this compound in animal models (e.g., rats)?
A3: Based on studies with structurally similar methoxyflavones from Kaempferia parviflora, after oral administration, you can expect rapid absorption with the maximum plasma concentration (Tmax) reached within 1 to 2 hours.[2] The elimination half-life is generally between 3 to 6 hours.[2] However, the absolute oral bioavailability is typically very low, in the range of 1-4%.[2]
Q4: What are the expected metabolic pathways for this compound?
A4: Methoxyflavones are known to undergo extensive metabolism. The primary metabolic pathways for this compound in vivo are likely to be demethylation, sulfation, and glucuronidation.[2] These metabolic transformations facilitate the excretion of the compound, mainly through urine and feces.[2]
Section 2: Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Pharmacokinetic Studies
Question: My in vivo pharmacokinetic study in rats shows very low and highly variable plasma concentrations of this compound after oral administration. What could be the cause and how can I troubleshoot this?
Answer: This is a common issue for poorly soluble compounds like this compound. The primary cause is likely poor dissolution in the gastrointestinal tract. High variability can result from differences in gastric emptying rates and intestinal motility among animals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Detailed Steps:
-
Formulation Check: If you are administering a simple suspension of this compound, its poor aqueous solubility is the most likely culprit.
-
Action: Develop an enabling formulation. See the experimental protocols below for preparing a Self-Microemulsifying Drug Delivery System (SMEDDS) or a 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) complex.[1][3] These formulations have been shown to dramatically increase the oral bioavailability of other methoxyflavones.[1][3]
-
-
Food Effect: The presence and composition of food can significantly alter drug absorption.
-
Action: If the initial study was in fasted animals, consider a pilot study in fed animals. A high-fat meal can sometimes enhance the absorption of lipophilic compounds.
-
-
Dose Level: The absorption of poorly soluble drugs can be non-linear.
-
Action: If feasible, conduct a small dose-escalation study to determine if increasing the dose leads to a proportional increase in plasma concentration. Saturation of dissolution or absorption mechanisms might be occurring.
-
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
Question: The plasma concentrations of this compound are below the limit of quantification (BLQ) of my analytical method. How can I improve my assay?
Answer: This issue can stem from either very low bioavailability or an analytical method that is not sensitive enough.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation: This is a quick method but can lead to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery for this compound.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the potential for sample concentration. Select a cartridge (e.g., C18, mixed-mode) that has a high affinity for this compound.
-
-
Enhance Mass Spectrometry Signal:
-
Switch to a More Sensitive Instrument: A triple quadrupole mass spectrometer (MS/MS) is generally more sensitive than a single quadrupole or a TOF-MS for quantification.
-
Optimize Ionization Source Parameters: Adjust the source temperature, gas flows, and voltages to maximize the signal for this compound.
-
Select Optimal MRM Transitions: If using MS/MS, ensure you have selected the most intense and specific multiple reaction monitoring (MRM) transitions for both the parent drug and its fragment ions.
-
-
Improve Chromatography:
-
Use a UPLC/UHPLC System: Ultra-high performance liquid chromatography can provide sharper and taller peaks, which improves the signal-to-noise ratio and thus sensitivity.
-
Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve the ionization efficiency of this compound in the mass spectrometer.
-
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of Methoxyflavones in Rats After Oral Administration of an Unformulated Extract.
| Methoxyflavone | Cmax (µg/mL) | Tmax (h) | T½ (h) | Absolute Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone (DMF) | 0.55 | 1-2 | 3-6 | 1-4 | [2] |
| 5,7,4'-Trimethoxyflavone (TMF) | 0.88 | 1-2 | 3-6 | 1-4 | [2] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | 0.65 | 1-2 | 3-6 | 1-4 | [2] |
Data for this compound is not available and is extrapolated from structurally similar methoxyflavones found in Kaempferia parviflora.
Table 2: Improvement in Bioavailability of Methoxyflavones with Different Formulations in Rats.
| Formulation | Fold Increase in Oral Bioavailability (vs. unformulated) | Reference |
| 5,7-Dimethoxyflavone (DMF) | ||
| SMEDDS | 26.01 | [1] |
| 2-HP-β-CD Complex | 22.90 | [1] |
| 5,7,4'-Trimethoxyflavone (TMF) | ||
| SMEDDS | 42.00 | [1] |
| 2-HP-β-CD Complex | 34.20 | [1] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | ||
| SMEDDS | 25.38 | [1] |
| 2-HP-β-CD Complex | 21.63 | [1] |
These data for other methoxyflavones strongly suggest that similar significant improvements can be expected for this compound with these formulation approaches.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation to enhance the solubility and oral absorption of this compound. This protocol is adapted from a successful formulation for other methoxyflavones.[1][3]
Materials:
-
This compound
-
Oil phase: Triglyceride of coconut oil
-
Surfactant: Polyoxyethylene castor oil (e.g., Kolliphor® EL)
-
Co-surfactant: Propylene glycol
-
Magnetic stirrer and stir bar
-
Vials
Procedure:
-
Prepare the SMEDDS vehicle by mixing the oil, surfactant, and co-surfactant in the following ratio (w/w): 20% triglyceride of coconut oil, 53.3% polyoxyethylene castor oil, and 26.7% propylene glycol.
-
Stir the mixture continuously on a magnetic stirrer until a clear, homogenous solution is formed.
-
Add the desired amount of this compound to the SMEDDS vehicle to achieve the target concentration for dosing.
-
Continue stirring, with gentle warming in a water bath (e.g., 40°C) if necessary, until the this compound is completely dissolved.
-
Characterization (Recommended): To confirm the self-emulsification properties, add a small amount of the final formulation (e.g., 100 µL) to a larger volume of aqueous media (e.g., 100 mL of water or buffer) under gentle agitation. Observe for the rapid formation of a clear or slightly bluish-white microemulsion.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of a this compound formulation after oral administration to rats.
Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
Procedure:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation (e.g., the prepared SMEDDS) via oral gavage at the desired dose.
-
Collect blood samples (approximately 150-200 µL) into heparinized tubes at the following time points: pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Section 5: Visualizations
Caption: Experimental workflow for enhancing and evaluating bioavailability.
Caption: Potential metabolic fate of this compound.
References
- 1. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Technical Support Center: Scaling Up 6-Methoxytricin Synthesis for Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxytricin (B3029709) for preclinical investigations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common challenges encountered during the scale-up of this promising polymethoxylated flavone (B191248).
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic strategy for this compound?
A1: A widely applicable and scalable approach for the synthesis of this compound and other polymethoxylated flavones is a two-step process. This method involves an initial base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization to yield the final flavone structure. This strategy is favored for its reliability and adaptability to various substitution patterns on the aromatic rings.
Q2: I am observing low yields in the final cyclization step. What are the potential causes and solutions?
A2: Low yields in the oxidative cyclization of the chalcone intermediate to this compound can stem from several factors. Incomplete conversion is a common issue, which can be addressed by optimizing the reaction time and temperature. The choice and concentration of the oxidizing agent, such as iodine, are also critical. Additionally, side reactions or degradation of the product can occur at excessively high temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent prolonged heating.
Q3: What are the primary challenges in purifying this compound at a larger scale?
A3: The purification of this compound, particularly on a larger scale, can be challenging due to its polarity and potential for co-eluting impurities from the reaction. While column chromatography is effective at the lab scale, it can be resource-intensive for larger quantities. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for obtaining high-purity material.[1][2] Recrystallization is another scalable technique, though finding a suitable solvent system may require some screening.
Q4: Can you recommend a starting point for developing a preparative HPLC purification method for this compound?
A4: For polymethoxylated flavones like this compound, a reverse-phase C18 column is a good starting point.[1] A gradient elution using a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape, is typically effective.[1] The gradient can be optimized from an initial low concentration of acetonitrile to a higher concentration to elute the compound.
Q5: What are the key safety precautions to consider when scaling up this synthesis?
A5: When scaling up, it is crucial to consider the exothermic nature of the Claisen-Schmidt condensation, especially when using a strong base like sodium hydroxide (B78521). Proper temperature control and slow, controlled addition of reagents are essential to manage the reaction's heat generation. Additionally, iodine used in the cyclization step should be handled in a well-ventilated area. A thorough risk assessment should be conducted before commencing any scale-up activities.
Troubleshooting Guides
Problem 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
| Possible Cause | Recommended Solution(s) |
| Incomplete reaction | - Increase reaction time and monitor progress by TLC.- Ensure the base (e.g., NaOH or KOH) is of good quality and used in sufficient quantity. |
| Side reactions (e.g., Cannizzaro reaction of the aldehyde) | - Maintain a lower reaction temperature to minimize side reactions.- Add the aldehyde slowly to the reaction mixture. |
| Poor solubility of reactants | - Choose a solvent system in which both the acetophenone (B1666503) and benzaldehyde (B42025) derivatives are soluble. A mixture of ethanol (B145695) and water is commonly used. |
Problem 2: Inefficient Oxidative Cyclization to this compound
| Possible Cause | Recommended Solution(s) |
| Incomplete cyclization | - Increase the reaction temperature; many oxidative cyclizations require reflux conditions.- Ensure the catalytic amount of iodine is sufficient; if the reaction stalls, a small additional portion may be added. |
| Product degradation | - Avoid excessively high temperatures or prolonged reaction times. Monitor closely with TLC.- Ensure the workup procedure effectively quenches the reaction and removes the iodine. |
| Formation of undesired byproducts | - The purity of the starting chalcone is crucial. Purify the chalcone intermediate before proceeding to the cyclization step. |
Problem 3: Difficulty in Purification of this compound
| Possible Cause | Recommended Solution(s) |
| Co-eluting impurities in column chromatography | - Optimize the mobile phase system. A gradient elution may provide better separation.- Consider using a different stationary phase if silica (B1680970) gel is not effective. |
| Poor recovery from preparative HPLC | - Ensure the sample is fully dissolved in the injection solvent.- Optimize the gradient and flow rate to achieve good separation without excessive peak broadening.[1] |
| Difficulty in inducing crystallization | - Screen a variety of solvents and solvent mixtures.- Try techniques such as seeding with a small crystal of pure product or slow cooling to induce crystallization. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Typical Yield (%) |
| 1. Chalcone Formation | 2'-Hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone & 4-Hydroxy-3,5-dimethoxybenzaldehyde | NaOH or KOH | Ethanol/Water | Room Temperature | 12-24 h | 75-85 |
| 2. Oxidative Cyclization | Chalcone Intermediate | Iodine (catalytic) | DMSO | 120 °C | 2-4 h | 80-90 |
Note: The yield data presented are based on typical yields for the synthesis of structurally similar polymethoxylated flavones and may vary depending on the specific reaction conditions and scale.
Table 2: Purification Parameters for Polymethoxylated Flavones
| Method | Stationary Phase | Mobile Phase | Purity Achieved |
| Preparative HPLC | Reverse-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | >98%[1] |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | 95-98% |
| Recrystallization | - | Ethanol or Methanol | >99% (if successful) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of polymethoxylated flavones.
Step 1: Synthesis of the Chalcone Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2'-hydroxyacetophenone (B8834) (1.0 eq) and the substituted 4-hydroxy-3,5-dimethoxybenzaldehyde (1.1 eq) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Collect the precipitated chalcone by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Oxidative Cyclization to this compound
-
In a round-bottom flask, dissolve the dried chalcone intermediate (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂) (approx. 0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The crude this compound will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Further purify the crude product by preparative HPLC or recrystallization.
Protocol 2: Purification of this compound by Preparative HPLC
-
Column: A C18 reverse-phase preparative column (e.g., 19 x 250 mm, 5 µm) is suitable.[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a lower percentage of Solvent B, increasing over time to elute the compound. An example gradient could be: 0-5 min, 20% B; 5-30 min, 20-60% B; 30-35 min, 60-90% B; 35-40 min, 90% B; 40-45 min, 90-20% B. This will need to be optimized based on analytical HPLC results.
-
Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 15-25 mL/min for the specified column size.[1]
-
Detection: Monitor the elution at a wavelength where this compound has strong absorbance (e.g., around 280 nm and 340 nm).
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the final high-purity product.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for low yields in this compound synthesis.
Caption: Putative anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Adjustments for High-Throughput Screening of 6-Methoxytricin Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methoxytricin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during high-throughput screening (HTS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing high-throughput screening (HTS) with this compound and its analogs?
A1: The main challenges include the inherent properties of flavonoid compounds and the complexities of HTS assays. Key issues are:
-
Poor Solubility: Flavonoids, including this compound analogs, are often poorly soluble in aqueous assay buffers, which can lead to compound precipitation and inaccurate results.
-
Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays, leading to false positives or negatives.[1][2]
-
Data Variability: HTS is susceptible to systematic and random errors, causing variability between plates and wells.[3]
-
Assay Interference: Analogs may directly interact with assay components (e.g., enzymes, detection reagents) in a non-specific manner.
Q2: How can I improve the solubility of my this compound analogs for HTS?
A2: Improving solubility is critical for obtaining reliable HTS data. Consider the following strategies:
-
Co-solvents: Use a small percentage of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) in your final assay buffer. It is crucial to determine the optimal DMSO concentration that solubilizes your compounds without affecting cell viability or enzyme activity.[1]
-
Formulation Strategies: For secondary screening or hit validation, consider using formulation techniques such as creating solid dispersions with carriers like PVP or PEG.[4]
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the solubility of your analogs at different pH values to find the optimal condition for your assay buffer.
Q3: My fluorescence-based assay is showing high background signals with my flavonoid analogs. What can I do?
A3: High background is likely due to the autofluorescence of the flavonoid compounds. Here are some troubleshooting steps:
-
Wavelength Selection: If possible, use red-shifted fluorophores for your assay detection, as flavonoid autofluorescence is often more pronounced in the blue and green spectra.[5][6]
-
Chemical Quenching: For cell-based imaging assays, you can use quenching agents like Sudan Black B to reduce autofluorescence.[1]
-
Spectral Unmixing: If your imaging system supports it, you can acquire the emission spectrum of your flavonoid and use spectral unmixing algorithms to subtract its contribution from the specific signal.[1]
-
Assay Technology: Consider using non-fluorescence-based detection methods, such as luminescence or absorbance-based assays, if autofluorescence is a persistent issue.
Q4: How do I ensure the quality and reproducibility of my HTS data?
A4: Implementing robust quality control measures is essential.
-
Z'-Factor: Calculate the Z'-factor for each assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][8][9][10][11]
-
Controls: Include appropriate positive and negative controls on every plate to monitor assay performance and for data normalization.
-
Data Normalization: Apply appropriate data normalization methods to minimize plate-to-plate and well-to-well variability. Common methods include percent of control and Z-score normalization.
-
Hit Confirmation: Always re-test initial hits in a dose-response format to confirm their activity and rule out false positives.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent dispensing volumes- Cell clumping or uneven seeding- Compound precipitation | - Calibrate and maintain liquid handling robotics.- Ensure single-cell suspension before seeding.- Visually inspect plates for precipitation; re-evaluate compound solubility. |
| Edge effects observed on assay plates | - Temperature or humidity gradients across the plate- Evaporation from outer wells | - Incubate plates in a humidified incubator.- Use plates with lids and consider sealing them.- Fill the outer wells with media or buffer without cells or compounds. |
| Low Z'-factor (<0.5) | - Small signal window between positive and negative controls- High data variability- Suboptimal reagent concentrations | - Optimize assay parameters (e.g., enzyme/substrate concentrations, incubation times).- Review and improve liquid handling and cell seeding protocols.- Ensure the stability of all reagents.[8][9] |
| Hit compounds are not active in secondary assays | - False positives from primary screen (e.g., autofluorescence, non-specific inhibition)- Different assay conditions between primary and secondary screens | - Implement counter-screens to identify assay-interfering compounds.- Ensure consistency in buffer composition, temperature, and other critical parameters between assays. |
Experimental Protocols
Biochemical Assay: PI3Kα Inhibition HTRF Assay
This assay is designed to identify this compound analogs that inhibit the activity of the PI3Kα kinase. Flavonoids have been reported to inhibit the PI3K/Akt signaling pathway.[12][13]
Materials:
-
Recombinant human PI3Kα
-
Biotinylated PIP2 substrate
-
ATP
-
HTRF KinEASE-STK S1 Kit (contains STK Substrate-1-biotin, Eu3+-cryptate labeled STK antibody, and XL665-conjugated Streptavidin)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% BSA
-
Stop Solution: 100 mM EDTA in assay buffer
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound analogs in 100% DMSO. Create a serial dilution series in DMSO. Further dilute the compounds in assay buffer to a 4x working concentration.
-
Assay Plate Preparation: Add 2.5 µL of the 4x compound solution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known PI3K inhibitor (positive control).
-
Enzyme Addition: Add 2.5 µL of 4x PI3Kα solution to each well.
-
Reaction Initiation: Add 5 µL of a 2x substrate mix containing biotinylated PIP2 and ATP in assay buffer to initiate the reaction. The final concentrations should be optimized, but a starting point is 10 µM ATP and 100 nM PIP2.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 5 µL of the Eu3+-cryptate labeled antibody solution followed by 5 µL of the XL665-conjugated Streptavidin solution (both part of the HTRF kit, diluted in the stop solution).
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (Cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Determine the percent inhibition relative to the controls.
Cell-Based Assay: NF-κB Translocation High-Content Imaging Assay
This assay identifies compounds that inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α. Flavonoids are known to inhibit the NF-κB signaling pathway.[14][15][16]
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TNF-α
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Fixation Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
384-well imaging plates (black, clear bottom)
Procedure:
-
Cell Seeding: Seed HeLa cells into 384-well imaging plates at a density of 2,500 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs for 1 hour.
-
Stimulation: Stimulate the cells with 10 ng/mL TNF-α for 30 minutes to induce NF-κB translocation.[3]
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Wash the cells and block with 5% BSA for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. The next day, wash and incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells and acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the nucleus (based on Hoechst staining) and cytoplasm. Quantify the fluorescence intensity of NF-κB p65 in both compartments and calculate the nuclear-to-cytoplasmic intensity ratio.
-
Data Analysis: Determine the percent inhibition of NF-κB translocation for each compound concentration relative to the TNF-α stimulated control.
Data Presentation
Table 1: Representative Data from a PI3Kα HTRF Assay
| Compound ID | Concentration (µM) | HTRF Ratio (665/620) | % Inhibition |
| Negative Control (DMSO) | - | 3500 | 0 |
| Positive Control (Known Inhibitor) | 10 | 500 | 100 |
| Analog-001 | 1 | 2800 | 23.3 |
| Analog-001 | 10 | 1500 | 66.7 |
| Analog-002 | 1 | 3400 | 3.3 |
| Analog-002 | 10 | 3200 | 10.0 |
Table 2: Representative Data from an NF-κB Translocation Assay
| Compound ID | Concentration (µM) | Nuclear/Cytoplasmic Ratio | % Inhibition of Translocation |
| Unstimulated Control | - | 1.2 | 100 |
| Stimulated Control (TNF-α) | - | 4.5 | 0 |
| Analog-003 | 1 | 3.8 | 21.2 |
| Analog-003 | 10 | 2.1 | 72.7 |
| Analog-004 | 1 | 4.4 | 3.0 |
| Analog-004 | 10 | 4.2 | 9.1 |
Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: The PI3K/Akt signaling pathway highlighting potential inhibition by this compound analogs.
Caption: The NF-κB signaling pathway and a potential point of inhibition by flavonoids.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. academic.oup.com [academic.oup.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 6-Methoxytricin during sample preparation
Welcome to the technical support center for 6-Methoxytricin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of this compound under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause degradation of this compound during sample preparation?
A1: Like many flavonoids, this compound is susceptible to degradation from exposure to non-optimal pH, high temperatures, light, and oxidative conditions. The presence of multiple hydroxyl and methoxy (B1213986) groups on the flavone (B191248) backbone influences its chemical stability.
Q2: What is the ideal pH range for working with this compound solutions?
A2: Generally, flavonoids are more stable in slightly acidic to neutral conditions.[1] Alkaline conditions can lead to rapid degradation. It is recommended to maintain the pH of your solutions between 4 and 6 to minimize hydrolytic degradation.
Q3: How should I store my this compound samples and stock solutions?
A3: For solid samples, store in a sealed container in a cool, dry, and dark place.[2] Stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol (B145695) and stored at -20°C or -80°C for long-term stability.[1][2] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[1] For short-term storage of working solutions, refrigeration at 2-8°C and protection from light is advisable.
Q4: Is this compound sensitive to light?
A4: Yes, flavonoids are known to be light-sensitive.[1] All sample preparation steps should be performed under subdued light conditions. Use amber vials or wrap your sample containers in aluminum foil to protect them from light, which can induce photodegradation.
Q5: What solvents are recommended for extracting and dissolving this compound?
A5: Due to its methoxylated structure, this compound has relatively low polarity. Solvents such as methanol (B129727), ethanol, acetonitrile, and ethyl acetate (B1210297) are commonly used for the extraction of similar polymethoxyflavones (PMFs) from plant matrices.[3][4] For dissolving the pure compound, DMSO and ethanol are suitable choices for preparing stock solutions.[1] The choice of solvent can also impact stability, with methoxyl groups generally offering some protection against degradation during extraction.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after extraction | Incomplete extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[3] Ensure the plant material is finely powdered for better solvent penetration. |
| Degradation during extraction. | Use milder extraction conditions. If using heat, reduce the temperature and extraction time.[3] Work under low light and consider adding an antioxidant like ascorbic acid to the extraction solvent. Maintain a slightly acidic pH. | |
| Appearance of unknown peaks in HPLC chromatogram | Degradation of this compound. | Review your sample handling and storage procedures. Ensure samples are protected from light, high temperatures, and extreme pH. Prepare fresh solutions before analysis. |
| Contamination. | Use high-purity solvents and reagents. Clean all glassware and equipment thoroughly. Filter all solutions before injection. | |
| Poor reproducibility of analytical results | Inconsistent sample preparation. | Standardize all steps of your sample preparation protocol, including weighing, extraction times, temperatures, and solvent volumes. |
| Instability of the compound in the analytical solvent. | Check the stability of this compound in your mobile phase or injection solvent. If degradation is observed, prepare samples immediately before analysis or switch to a more suitable solvent. | |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | Prepare stock solutions in an organic solvent like DMSO or ethanol.[1] When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all samples and controls.[1] |
Stability of this compound Under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a compound. The following tables summarize the expected degradation of this compound under various stress conditions. Please note that specific quantitative data for this compound is limited; therefore, the following data is illustrative and based on general flavonoid stability and studies on structurally similar polymethoxyflavones.
Table 1: Illustrative Degradation of this compound under Hydrolytic Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | Illustrative % Degradation |
| 0.1 M HCl | 24 | 60 | < 10% |
| Water (pH ~7) | 24 | 60 | 15 - 25% |
| 0.1 M NaOH | 2 | 60 | > 80% |
Table 2: Illustrative Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions
| Stress Condition | Parameters | Illustrative % Degradation |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 20 - 35% |
| Thermal (Solid State) | 80°C for 48 hours | 10 - 20% |
| Photolytic (Solution) | Exposure to UV light (254 nm) for 24 hours | 40 - 60% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material (e.g., Citrus Peels)
This protocol is adapted from methods used for the extraction of polymethoxyflavones from citrus peels.[3][5]
Materials:
-
Dried and finely powdered plant material
-
Ethanol (80%)
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 80% ethanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of 80% ethanol and combine the filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The concentrated extract can be further purified or dissolved in a suitable solvent for analysis.
Protocol 2: Stability-Indicating HPLC Method for Quantification of this compound
This protocol is based on validated methods for the analysis of polymethoxyflavones.[4][6]
Instrumentation:
-
HPLC system with a DAD or UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Illustrative Gradient: 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm and 330 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Dissolve the extracted sample in methanol to an appropriate concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for extraction and analysis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Logical troubleshooting workflow for this compound sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015006863A1 - Method of extracting flavonoids and/or polyphenols from dried and powdered orange peels, compositions therefrom, and methods of treatment of diseases associated with chronic inflammation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Validated reversed phase LC method for quantitative analysis of polymethoxyflavones in citrus peel extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification of Polymethoxylated Flavonoids in Different Citrus Species Using UPLC-QTOF-MS/MS and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate controls for 6-Methoxytricin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6-Methoxytricin in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the appropriate selection of controls and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid compound known for its anti-inflammatory and antioxidant properties. Its primary mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Q2: What is a suitable vehicle control for this compound in in vitro experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other flavonoids for in vitro studies.[1][2][3][4] It is crucial to use a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups. This ensures that any observed effects are due to the compound itself and not the solvent. The final concentration of DMSO in the cell culture medium should typically be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q3: What are appropriate positive controls for anti-inflammatory experiments with this compound?
A3: The choice of a positive control depends on the specific inflammatory pathway being investigated.
-
For general inflammation studies, a well-characterized pro-inflammatory stimulus like lipopolysaccharide (LPS) is used to induce an inflammatory response in cell lines such as RAW 264.7 macrophages.[5][6][7][8][9][10][11][12][13]
-
For COX/PGE2 inhibition assays, known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) or diclofenac (B195802) can be used as positive controls for inhibition.
-
For nitric oxide (NO) production inhibition assays, a nitric oxide synthase (NOS) inhibitor such as L-NG-monomethyl arginine citrate (B86180) (L-NMMA) or L-N6-(1-iminoethyl)lysine (L-NIL) is a suitable positive control.[13]
Q4: What are suitable negative controls for experiments involving this compound?
A4: A negative control group consists of untreated cells or cells treated with only the vehicle (e.g., DMSO). This group serves as a baseline to measure the basal levels of the markers being investigated (e.g., cytokine production, enzyme activity) and to ensure that the experimental conditions themselves do not induce a response.
Q5: What concentration range of this compound should I use in my experiments?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) value for your specific system. Based on studies of similar flavonoids, a starting concentration range of 1-50 µM is often effective.[14][15][16][17][18] A cell viability assay (e.g., MTT or resazurin) should always be performed to ensure that the tested concentrations are not cytotoxic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in vehicle control group | - The vehicle (e.g., DMSO) concentration is too high, causing cellular stress or off-target effects.- Contamination of cell culture or reagents. | - Perform a dose-response curve for the vehicle to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is consistent across all treatment groups and ideally below 0.1%.- Use fresh, sterile reagents and practice aseptic cell culture techniques. |
| No effect observed with this compound treatment | - The concentration of this compound is too low.- The compound has degraded.- The experimental model is not sensitive to this compound. | - Perform a dose-response experiment with a wider concentration range.- Store this compound stock solutions properly (e.g., at -20°C or -80°C, protected from light) and prepare fresh working solutions for each experiment.- Verify the responsiveness of your cell model with a known positive control for the pathway of interest. |
| Inconsistent results between experiments | - Variability in cell passage number or density.- Inconsistent incubation times or reagent concentrations.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Standardize all experimental parameters, including incubation times and reagent concentrations.- Ensure accurate and consistent pipetting techniques. |
| Unexpected cytotoxicity | - The concentration of this compound is too high.- The vehicle concentration is toxic.- The compound has precipitated out of solution. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound and the vehicle.- Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try dissolving the compound in a slightly higher concentration of DMSO before diluting it in the medium, or consider using a different solvent. |
Experimental Protocols & Data
Table 1: Example IC50 Values for Flavonoids in Cancer Cell Lines
| Cell Line | Compound Type | IC50 (µM) |
| HCT116 (Colon Cancer) | Oleoyl hybrid of quercetin | 22.4 |
| HTB-26 (Breast Cancer) | Oleoyl hybrid of quercetin | 10-50 |
| PC-3 (Prostate Cancer) | Oleoyl hybrid of quercetin | 10-50 |
| HepG2 (Liver Cancer) | Oleoyl hybrid of quercetin | 10-50 |
| MCF-7 (Breast Cancer) | Synthetic β-nitrostyrene derivative | ~2.2 |
| MDA-MB-231 (Breast Cancer) | Synthetic β-nitrostyrene derivative | ~5.0 |
This table provides example IC50 values for flavonoids and related compounds to guide initial concentration selection for this compound experiments. Actual IC50 values for this compound may vary.[14][15]
Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Vehicle Control: Treat cells with culture medium containing the same concentration of DMSO used to dissolve this compound.
-
Negative Control: Treat cells with culture medium only.
-
Positive Control: Treat cells with a known inhibitor of nitric oxide synthase, such as L-NMMA (e.g., 100 µM).
-
This compound Treatment: Treat cells with various concentrations of this compound.
-
-
Stimulation: After a 1-hour pre-treatment with the compounds, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. A group of cells should remain unstimulated (negative control).
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of nitric oxide production by this compound compared to the LPS-stimulated vehicle control.
Visualizations
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Caption: Putative NF-κB signaling pathway and points of inhibition by this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lines ic50 values: Topics by Science.gov [science.gov]
Interpreting unexpected results in 6-Methoxytricin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxytricin. Our goal is to help you interpret unexpected results and refine your experimental approaches.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Higher-Than-Expected Cytotoxicity in Cancer Cell Lines at Low Concentrations
-
Potential Cause 1: Synergistic Effects with Media Components. Components in the cell culture medium, such as serum proteins or other additives, may interact with this compound to enhance its cytotoxic effects.
-
Troubleshooting Steps:
-
Serum-Free Conditions: Conduct a short-term cytotoxicity assay in a serum-free medium to assess if serum is a contributing factor.
-
Component Analysis: If possible, test the cytotoxicity of this compound in media with and without specific growth factors or supplements to identify any synergistic interactions.
-
Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used.
-
-
Potential Cause 2: Off-Target Effects. At certain concentrations, this compound might be hitting unintended cellular targets, leading to a rapid decline in cell viability.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve with a wider range of concentrations to identify the precise IC50 value and observe the steepness of the curve.
-
Apoptosis vs. Necrosis Assay: Use assays like Annexin V/PI staining to distinguish between programmed cell death (apoptosis) and cell injury (necrosis), which can provide insights into the mechanism of cell death.
-
Issue 2: Inconsistent Anti-Inflammatory Activity in Macrophage Assays
-
Potential Cause 1: Variability in Macrophage Activation. The level of pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) used to activate macrophages can significantly impact the observed anti-inflammatory effect of this compound.
-
Troubleshooting Steps:
-
LPS Titration: Perform a dose-response experiment with varying concentrations of LPS to determine the optimal concentration for inducing a consistent inflammatory response.
-
Time-Course Experiment: Assess the expression of inflammatory markers at different time points after LPS stimulation and this compound treatment to identify the optimal window for observing an inhibitory effect.
-
-
Potential Cause 2: Interference with Assay Reagents. As a flavonoid, this compound may interfere with the colorimetric or fluorometric reagents used in common anti-inflammatory assays (e.g., Griess reagent for nitric oxide).
-
Troubleshooting Steps:
-
Cell-Free Assay Control: Run a control experiment with this compound and the assay reagents in the absence of cells to check for direct chemical interactions.
-
Alternative Assay Methods: Use an orthogonal method to measure the inflammatory marker. For example, if you are using the Griess assay for nitric oxide, validate your results with a method that directly measures iNOS protein expression (e.g., Western blot) or gene expression (e.g., RT-qPCR).
-
Issue 3: Low or No Activity in Aldose Reductase Inhibition Assay
-
Potential Cause: Substrate Competition. The concentration of the substrate (e.g., DL-glyceraldehyde) used in the assay might be too high, leading to competitive inhibition that masks the effect of this compound.
-
Troubleshooting Steps:
-
Substrate Titration: Perform the assay with varying concentrations of the substrate to determine the Km and optimize the assay conditions for inhibitor screening.
-
Enzyme Purity and Activity: Ensure the aldose reductase enzyme used is pure and has the expected specific activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a polymethoxylated flavonoid, has demonstrated several biological activities. It is an inhibitor of aldose reductase and advanced glycation end-product (AGE) formation, suggesting potential for managing diabetic complications.[1][2] It also significantly inhibits T-cell proliferation, indicating anti-inflammatory and immunomodulatory properties.[3] Like other polymethoxylated flavones, it is expected to possess antioxidant and anticancer activities.[4][5][6]
Q2: I am observing a discrepancy between my protein quantification results and the expected cell number in my cytotoxicity assay. What could be the cause?
A2: Flavonoids have been reported to interfere with common colorimetric protein assays, such as the BCA and Lowry assays.[7] This interference can lead to an overestimation of protein content.[7] It is advisable to use a protein quantification method that is less susceptible to interference from flavonoids or to perform a protein precipitation step to remove the interfering compound before quantification.[7]
Q3: Can this compound interfere with enzymatic assays other than aldose reductase?
A3: Yes, flavonoids have been shown to interfere with peroxidase-based enzymatic assays, which are commonly used to determine levels of free fatty acids and triglycerides.[8] This can lead to an underestimation of these molecules.[8] If you are working with metabolic assays, it is crucial to run appropriate controls to check for potential interference by this compound.
Q4: What is the expected solubility of this compound and what solvents should I use?
A4: According to a supplier, this compound is soluble in DMSO at a concentration of 50 mg/mL (138.77 mM), and sonication is recommended to aid dissolution.[3] For cell-based assays, it is important to ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
Q5: Are there any known signaling pathways modulated by this compound or similar flavonoids?
A5: While specific signaling pathways for this compound are not extensively documented, polymethoxylated flavones are known to exert their anti-inflammatory effects by modulating key inflammatory pathways. A primary mechanism for many flavones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of many pro-inflammatory genes.[9]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and related methoxylated flavones for easy comparison.
Table 1: Inhibitory Activity of this compound
| Bioassay | Target/Process | IC50 Value | Source |
| Aldose Reductase Inhibition | Aldose Reductase (AR) | 30.29 µM | [1][2] |
| Advanced Glycation End-product (AGE) Formation | AGE Formation | 134.88 µM | [1][2] |
| T-cell Proliferation | Concanavalin A-induced T-cell proliferation | 1.4 µM | [3] |
Table 2: Comparative Cytotoxicity of Methoxylated Flavones in Cancer Cell Lines
| Flavone | Cancer Cell Line | Assay | IC50 Value (µM) | Source |
| Sudachitin | Huh-7 (Liver Cancer) | CCK-8 | 82.04 | [10] |
| Sudachitin | HepG2 (Liver Cancer) | CCK-8 | 49.32 | [10] |
| Eupatilin | YD-10B (Oral Squamous Carcinoma) | MTS | 52.69 (at 48h) | [11] |
| 2'-methylflavone | RAW 264.7 (Macrophage) | - | Strongest anti-inflammatory activity among tested compounds | [12] |
| 3'-methylflavone | RAW 264.7 (Macrophage) | - | Strongest anti-inflammatory activity among tested compounds | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (methanol) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
-
3. Griess Assay for Nitric Oxide (Anti-Inflammatory Activity)
-
Principle: This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540 nm.
-
Protocol:
-
Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of this compound.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Reductase | TargetMol [targetmol.com]
- 4. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer [PeerJ] [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caringsunshine.com [caringsunshine.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle: 6-Methoxytricin and Quercetin in Aldose Reductase Inhibition
In the ongoing search for effective therapeutics to combat diabetic complications, the enzyme aldose reductase has emerged as a key target. Its inhibition can mitigate the detrimental effects of the polyol pathway, which is implicated in the pathogenesis of conditions such as diabetic neuropathy, nephropathy, and cataracts. Among the vast array of natural compounds investigated for their inhibitory potential, the flavonoids 6-Methoxytricin and quercetin (B1663063) have shown significant promise. This guide provides a detailed comparison of their performance as aldose reductase inhibitors, supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and quercetin against aldose reductase. It is important to note that the inhibitory activity of quercetin can vary significantly depending on the experimental conditions, such as the source of the enzyme.
| Compound | IC50 Value | Enzyme Source | Reference |
| This compound | 30.29 µM | Rat Lens Aldose Reductase | [1] |
| Quercetin | 14.8 nM | Not Specified | [2] |
| 2.09 µM | Rat Eye Lenses | [3] | |
| 2.11 µM | Rat Lens | ||
| 5 µM | Human Lens | [4] |
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for the evaluation of potential drug candidates. The following is a generalized experimental protocol based on methodologies cited in the literature for assessing the inhibitory effects of compounds like this compound and quercetin.
Principle: The enzymatic activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.
Materials:
-
Enzyme: Purified aldose reductase from a source such as rat lens or human recombinant enzyme.
-
Buffer: 0.067 M Phosphate (B84403) buffer (pH 6.2).
-
Cofactor: NADPH solution.
-
Substrate: DL-glyceraldehyde solution.
-
Inhibitor: Test compounds (this compound or quercetin) dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Assay Mixture Preparation: In a quartz cuvette, a reaction mixture is prepared containing the phosphate buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the assay mixture. A control reaction is prepared without the inhibitor.
-
Pre-incubation: The mixture is pre-incubated for a specific period at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored for a set period (e.g., 5-10 minutes) at regular intervals.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control reaction. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Aldose Reductase Inhibition Assay
The following diagram illustrates the general workflow of an in vitro aldose reductase inhibition assay.
Caption: Workflow of the in vitro aldose reductase inhibition assay.
The Polyol Pathway and the Role of Aldose Reductase
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the conversion of glucose to sorbitol. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the long-term complications of diabetes. Inhibitors of aldose reductase, such as this compound and quercetin, block this initial step, thereby preventing the accumulation of sorbitol and its downstream consequences.
Caption: The polyol pathway and the site of action for aldose reductase inhibitors.
References
A Comparative Analysis of 6-Methoxytricin and Epalrestat as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two aldose reductase inhibitors: the naturally derived flavonoid, 6-Methoxytricin, and the clinically approved drug, epalrestat (B1671369). This document outlines their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by available data.
Introduction to Aldose Reductase and the Polyol Pathway
Under hyperglycemic conditions, characteristic of diabetes mellitus, the polyol pathway becomes a significant route for glucose metabolism. The rate-limiting enzyme in this pathway, aldose reductase (AR), catalyzes the conversion of glucose to sorbitol. This accumulation of sorbitol, along with the subsequent depletion of NADPH and increase in oxidative stress, is a key pathogenic factor in the development of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1] Inhibition of aldose reductase is therefore a critical therapeutic strategy to prevent or mitigate these debilitating conditions.
Comparative Efficacy and Inhibitory Action
Epalrestat is a well-established, potent, noncompetitive inhibitor of aldose reductase and is clinically used for the treatment of diabetic neuropathy in several countries.[2] this compound is a flavonoid that has also been identified as an inhibitor of aldose reductase. The following table summarizes their key quantitative performance metrics based on available in vitro data.
| Parameter | This compound | Epalrestat | Source Enzyme |
| IC50 Value | 30.29 µM | 98 nM (0.098 µM) | Human Aldose Reductase |
| Type of Inhibition | Noncompetitive (inferred) | Noncompetitive | Not Specified |
Note: The IC50 value for this compound is based on data from a commercial supplier. Flavonoids have been widely reported to be noncompetitive inhibitors of aldose reductase.[3] The IC50 for epalrestat is from a peer-reviewed study on human lens aldose reductase.[2]
The data clearly indicates that epalrestat is a significantly more potent inhibitor of aldose reductase in vitro, with an IC50 value in the nanomolar range, making it over 300 times more potent than this compound.
Signaling Pathway and Mechanism of Inhibition
The primary mechanism of action for both compounds is the inhibition of aldose reductase, which blocks the first step of the polyol pathway. This prevents the conversion of excess glucose into sorbitol, thereby alleviating intracellular osmotic stress and reducing the downstream cascade of metabolic imbalances that lead to cellular damage in diabetic complications.
References
- 1. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as inhibitors of lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxytricin's Antioxidant Power: A Comparative Guide for Researchers
A detailed analysis of 6-Methoxytricin's antioxidant potential remains an area ripe for investigation, with current literature offering limited quantitative data for direct comparison with other well-studied flavonoids. However, by examining the available information on its parent compound, tricin (B192558), and comparing the established antioxidant capacities of structurally similar flavonoids like apigenin, luteolin, and quercetin (B1663063), we can infer its potential efficacy and guide future research.
This guide provides a comparative overview of the antioxidant activity of this compound and other prominent flavonoids, supported by experimental data from common in vitro assays. Detailed methodologies for these assays are also presented to aid in the design of future comparative studies.
Quantitative Antioxidant Activity: A Comparative Look
| Flavonoid | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Apigenin | DPPH | >100 | - | - |
| ABTS | 4.88 | - | - | |
| Luteolin | DPPH | 28.33 (as phospholipid complex) | BHT | 42.62 |
| DPPH | 3-6 (from Thymus extracts) | - | - | |
| Quercetin | DPPH | 4.97 | Ascorbic Acid | 4.97 |
| ABTS | 2.10 (from Macaranga hypoleuca ethyl acetate (B1210297) fraction) | Trolox | 2.34 |
Note: The antioxidant activity of flavonoids can be influenced by the specific experimental conditions, including the solvent and the presence of other molecules.
Qualitative assessments suggest that tricin, the parent compound of this compound, possesses significant antioxidant capabilities. One study noted that a tricin derivative exhibited higher antioxidant activity than Trolox, a water-soluble vitamin E analog commonly used as a standard, in a DPPH assay. Furthermore, tricin has been reported to have greater radical scavenging activity than quercetin, myricetin, and catechin. These findings suggest that this compound, as a derivative of tricin, is likely to possess potent antioxidant properties, though empirical data is needed for confirmation.
Understanding the Antioxidant Mechanisms of Flavonoids
Flavonoids exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals. The structural arrangement of these hydroxyl groups is a key determinant of their antioxidant capacity. Additionally, some flavonoids can chelate metal ions, such as iron and copper, which are known to catalyze reactions that generate reactive oxygen species (ROS).
The antioxidant activity of flavonoids can also be mediated through the modulation of cellular signaling pathways. For instance, they can upregulate the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in cellular defense against oxidative stress.
General antioxidant mechanisms of flavonoids.
Experimental Protocols for Key Antioxidant Assays
To facilitate further research and direct comparison, detailed methodologies for three widely used in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol). The final concentration is typically around 0.1 mM.
-
Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
Generate the ABTS•+ radical cation by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant.
-
Add a fixed volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
ABTS radical cation decolorization assay workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).
-
Add a small volume of the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is typically expressed as Fe²⁺ equivalents or Trolox equivalents.
FRAP assay workflow.
Conclusion and Future Directions
While direct quantitative comparisons of this compound's antioxidant activity are currently limited, the available information on its parent compound, tricin, and related flavonoids suggests it holds significant promise as a potent antioxidant. The provided data on apigenin, luteolin, and quercetin offer a valuable framework for contextualizing the potential efficacy of this compound.
To definitively establish the antioxidant profile of this compound, further research employing standardized in vitro assays such as DPPH, ABTS, and FRAP is essential. Such studies would not only provide the much-needed quantitative data for direct comparison but also contribute to a deeper understanding of the structure-activity relationships within this class of flavonoids, ultimately aiding in the development of novel antioxidant-based therapeutic agents.
In Vitro Anti-inflammatory Efficacy: 6-Methoxytricin versus Indomethacin - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-inflammatory efficacy of the flavonoid 6-Methoxytricin against the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). While direct experimental data for this compound is limited in publicly available literature, this comparison is based on the known anti-inflammatory properties of its parent compound, tricin (B192558), and its derivatives. Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, serves as a benchmark for evaluating potential anti-inflammatory agents.[1]
Executive Summary
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous effort in drug discovery. Flavonoids, such as tricin and its derivatives, have garnered significant interest due to their potential to modulate key inflammatory pathways. This guide synthesizes available in vitro data to provide a comparative overview of the mechanisms and efficacy of tricin derivatives, as a proxy for this compound, and indomethacin.
Quantitative Data Comparison
| Compound | Assay | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| Tricin | Nitric Oxide (NO) Production | RAW264.7 | LPS | 50 µM | [3] |
| Nitric Oxide (NO) Production | hPBMCs | LPS | Dose-dependent inhibition (1-30 µM) | [4] | |
| COX-2 Activity | hPBMCs | LPS | Significant inhibition | [5] | |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | H9C2 cells | High Glucose | Significant suppression | [6] | |
| Indomethacin | COX-1 Activity | - | - | IC50: 0.01-0.1 µM | |
| COX-2 Activity | - | - | IC50: 0.1-1 µM |
Note: hPBMCs - human peripheral blood mononuclear cells; LPS - Lipopolysaccharide. IC50 values for indomethacin are generalized from typical experimental findings.
Mechanistic Overview: Signaling Pathways
Both tricin derivatives and indomethacin exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.
Indomethacin primarily acts by non-selectively inhibiting COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Tricin and its derivatives have been shown to target multiple pathways:
-
NF-κB Signaling Pathway: Tricin can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[1][3]
-
MAPK Signaling Pathway: Tricin has been observed to block the activation of downstream kinases like p38 MAPK and JNK1/2, which are involved in the inflammatory cascade.[1]
The following diagrams illustrate these key signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by tricin.
Caption: Inhibition of the MAPK signaling pathway by tricin.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are standardized for use with macrophage cell lines such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (this compound or indomethacin) for 1-2 hours before stimulation with 1 µg/mL of LPS.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After 24 hours of LPS stimulation, 100 µL of culture supernatant is collected.
-
Griess Reaction: 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.
Caption: Workflow for the Griess assay to measure nitric oxide.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
The concentrations of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: Supernatants are collected after the appropriate LPS stimulation period (e.g., 24 hours for PGE2 and cytokines).
-
ELISA Procedure: The assay is performed according to the manufacturer's instructions.[8][9][10] This typically involves adding the supernatant to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measurement: The absorbance is read at the specified wavelength (e.g., 450 nm), and concentrations are calculated based on a standard curve.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK
Western blotting is used to determine the protein expression levels of iNOS and COX-2, and the phosphorylation status of MAPK pathway proteins (p38, JNK).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[11][12]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phospho-p38, or phospho-JNK. This is followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or total protein).[13][14][15]
Conclusion
Based on the available data for its parent compound tricin, this compound holds promise as a potent in vitro anti-inflammatory agent. Tricin and its derivatives demonstrate the ability to inhibit the production of key inflammatory mediators such as nitric oxide and downregulate the expression of iNOS and COX-2.[3][4][5] Mechanistically, these effects are attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1]
In comparison, indomethacin is a well-characterized and potent inhibitor of COX enzymes. While it is highly effective, its non-selective nature can lead to side effects. The multi-target nature of flavonoids like tricin derivatives may offer a more nuanced approach to modulating inflammatory responses.
Further in vitro studies directly investigating the efficacy of this compound are warranted to establish its specific IC50 values and to fully elucidate its mechanisms of action. A direct comparison with indomethacin in the same experimental settings would be crucial for determining its relative potency and therapeutic potential. This guide provides a foundational framework for such future investigations.
References
- 1. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. abcam.com [abcam.com]
- 11. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 12. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 6-Methoxytricin
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 6-Methoxytricin. The information presented is intended for researchers, scientists, and professionals in drug development, offering objective data to support the selection of the most appropriate analytical method.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC and LC-MS/MS are outlined below. These protocols are based on established principles of analytical method validation.[1][2][3]
Sample Preparation (Applicable to both methods)
A generic sample preparation protocol is described, which may require optimization based on the specific matrix (e.g., plasma, tissue, plant extract).
-
Extraction: To 1 mL of the sample matrix, add 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of methanol (B129727) and acetonitrile).
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the aqueous layer and any solid debris.
-
Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion into the respective chromatography system.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength of this compound.
-
Injection Volume: 10 µL.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: A C18 reversed-phase column suitable for UHPLC (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution similar to the HPLC method, but potentially with a faster gradient due to the higher efficiency of the column.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI in positive or negative mode, depending on the ionization efficiency of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.[6]
-
Injection Volume: 5 µL.
Data Presentation: A Comparative Summary of Method Performance
The following table summarizes the expected performance characteristics of the HPLC and LC-MS/MS methods for the quantification of this compound. These values are representative and would need to be confirmed through a formal method validation study.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Specificity | Moderate | High |
| Matrix Effect | Not directly assessed | Must be evaluated |
| Throughput | Lower | Higher |
Visualizing the Cross-Validation Workflow
To ensure that both analytical methods produce comparable and reliable results, a cross-validation study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Discussion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
HPLC-UV is a robust and widely available technique that is suitable for routine analysis where high sensitivity is not a primary concern.[7] It is generally less expensive to operate and maintain compared to LC-MS/MS. However, its lower specificity may be a limitation when analyzing complex matrices where interferences from other compounds can co-elute with this compound, potentially leading to inaccurate results.
LC-MS/MS offers significantly higher sensitivity and specificity.[5][8] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of this compound even in the presence of complex matrix components, minimizing the risk of interference.[6] This makes LC-MS/MS the preferred method for applications requiring low detection limits, such as pharmacokinetic studies or trace analysis. While the initial investment and operational costs are higher, the superior data quality and higher throughput often justify the expense.[9]
Cross-Validation is a critical step when transitioning between these two methods or when comparing data from different laboratories.[10] This process ensures that both methods provide equivalent results within acceptable limits, guaranteeing the consistency and reliability of the data. A successful cross-validation will demonstrate a strong correlation between the concentrations measured by both HPLC and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. mastelf.com [mastelf.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. resolian.com [resolian.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different extraction techniques for 6-Methoxytricin from plant material
For Researchers, Scientists, and Drug Development Professionals
6-Methoxytricin, a flavone (B191248) with significant therapeutic potential, is a key bioactive compound found in various plant materials, notably in sugarcane (Saccharum officinarum L.). The efficient extraction of this compound is a critical first step in research, development, and manufacturing. This guide provides an objective comparison of different extraction techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method.
Comparative Analysis of Extraction Techniques
The choice of extraction technique significantly impacts the yield, purity, and overall efficiency of isolating this compound. Modern methods often provide advantages in terms of reduced extraction time and solvent consumption compared to conventional approaches.
| Technique | Principle | Typical Solvent(s) | Temperature | Time | Relative Yield | Advantages | Disadvantages |
| Conventional Solvent Extraction (CSE) | Maceration or Soxhlet extraction based on solute partitioning into a solvent. | Ethanol (B145695), Methanol, Acetone (often as aqueous mixtures) | Room Temp. to Boiling Point | 6 - 48 hours | Moderate | Simple, low-cost equipment. | Time-consuming, large solvent volume, potential for thermal degradation of target compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[1] | Ethanol, Methanol (aqueous solutions) | 30 - 70 °C | 15 - 60 min | High | Reduced extraction time and solvent use, improved yield, suitable for thermolabile compounds.[1] | High-power ultrasound can sometimes degrade flavonoids; requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture due to internal pressure. | Ethanol, Methanol (aqueous solutions) | 50 - 110 °C | 5 - 30 min | Very High | Extremely fast, highly efficient, reduced solvent consumption.[2][3] | Requires microwave-transparent vessels, potential for localized overheating if not controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as a solvent, which has properties of both a gas and a liquid.[4] | Supercritical CO₂, often with a polar co-solvent like Ethanol. | 40 - 60 °C | 1 - 3 hours | High (and Selective) | Highly selective, yields pure extracts without solvent residue, environmentally friendly ("green") technique.[4] | High initial equipment cost, may require a co-solvent for polar compounds like flavonoids. |
Note: The relative yields are generalized based on typical performance for flavonoids. Specific quantitative data for this compound is limited in comparative studies. Sugarcane leaves and bagasse are primary sources where tricin (B192558) and its derivatives, including this compound, are found.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction results. Below are representative protocols for the key techniques discussed.
Conventional Solvent Extraction (Soxhlet)
This method is a classic technique for exhaustive extraction from a solid matrix.
Methodology:
-
Preparation: Air-dry the plant material (e.g., sugarcane leaves) at 40°C and grind it into a fine powder.
-
Loading: Place approximately 20-25 g of the powdered plant material into a cellulose (B213188) thimble.
-
Extraction: Insert the thimble into a Soxhlet extractor. Add 250 mL of 80% ethanol to the distillation flask.
-
Operation: Heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, completing multiple extraction cycles.
-
Concentration: After extraction, cool the solution. Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate extraction.
Methodology:
-
Preparation: Dry and grind the plant material as described for CSE.
-
Mixing: Mix 1 g of the powdered sample with 20-30 mL of the extraction solvent (e.g., 70% ethanol) in a flask.
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 40-60°C) and frequency (e.g., 20-40 kHz) for 15-30 minutes.[1]
-
Separation: After sonication, centrifuge the mixture at high speed (e.g., 5000 rpm) for 10 minutes to separate the extract from the solid plant residue.
-
Collection: Decant the supernatant (the extract). The extraction can be repeated on the residue to maximize yield.
-
Concentration & Purification: Combine the supernatants, evaporate the solvent, and proceed with purification.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy for rapid and efficient extraction.
Methodology:
-
Preparation: Use dried and powdered plant material.
-
Mixing: Place 0.5 g of the sample into a microwave-safe extraction vessel with 20 mL of solvent (e.g., 70% ethanol).[2]
-
Irradiation: Seal the vessel and place it in a microwave extractor. Set the parameters: microwave power (e.g., 300-700 W), temperature (e.g., 60-80°C), and time (e.g., 5-15 minutes).[2][3]
-
Cooling: After the extraction cycle, allow the vessel to cool to room temperature.
-
Separation: Filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentration & Purification: Evaporate the solvent from the collected extract and proceed with purification steps.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical CO₂ as a tunable solvent.
Methodology:
-
Preparation: Use dried, ground plant material.
-
Loading: Pack the powdered sample into the high-pressure extraction vessel.
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions (e.g., >31°C and >74 bar).[4] A modifier, such as 5-10% ethanol, is often added to the CO₂ flow to increase its polarity for extracting flavonoids.
-
Parameter Setting: Set the extraction conditions (e.g., pressure at 25-30 MPa, temperature at 40-50°C).
-
Collection: The supercritical fluid containing the dissolved this compound passes into a separator vessel at a lower pressure. The drop in pressure causes the CO₂ to lose its solvent power, precipitating the extract.[4]
-
Final Steps: The collected extract is solvent-free. The CO₂ can be recycled for subsequent extractions. Further purification may be performed if necessary.
Visualized Workflow and Logic
The general process for isolating this compound, from raw plant material to the purified compound, follows a logical sequence of steps.
Caption: Workflow from plant material to purified this compound.
Conclusion
The selection of an optimal extraction technique for this compound depends on the specific goals of the researcher, including desired yield, purity, processing time, cost, and environmental impact.
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer a significant advantage in terms of speed and efficiency, making them ideal for rapid screening and high-throughput applications.
-
Supercritical Fluid Extraction (SFE) stands out as the premier "green" technology, delivering highly pure and solvent-free extracts, which is particularly advantageous for developing products for human consumption or therapeutic use, despite its higher initial capital investment.
-
Conventional Solvent Extraction remains a viable, low-cost option for preliminary or small-scale lab work where time and solvent efficiency are not primary constraints.
For drug development and applications requiring high purity and regulatory compliance, SFE is a compelling choice. For research focused on maximizing yield with rapid turnaround, MAE presents the most efficient pathway.
References
- 1. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of phenolics compounds from sugar cane (Saccharum officinarum L.) juice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of 6-Methoxyflavone and Other Leading Neuroprotective Agents
In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neuronal injury, a diverse array of compounds with neuroprotective potential has been investigated. Among these, flavonoids have emerged as promising candidates due to their multifaceted mechanisms of action. This guide provides a comparative analysis of the neuroprotective effects of 6-Methoxyflavone (B191845) against other well-researched neuroprotective agents, including fellow flavonoids and established clinical agents. The comparison is based on available preclinical and clinical data, with a focus on quantitative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from studies evaluating the neuroprotective effects of 6-Methoxyflavone and other selected agents in various experimental models.
Table 1: In Vivo Neuroprotection in a Stroke Model
| Agent | Model/Study Type | Key Efficacy Metric | Result | Reference |
| 6-Methoxyflavone | Ischemic Stroke Model | Infarct Volume | Dose-dependently decreased infarct volume. Improved functional recovery. | [1] |
| Quercetin | Stroke Model | Infarct Size & Neurological Deficits | Reduced infarct size and neurological deficits. | [1] |
| Hesperidin | Stroke Model | Infarct Volume & Neurological Scores | Significantly reduced infarct volume and improved neurological scores. | [1] |
| Luteolin | Stroke Model | Infarct Volume & Neurological Deficits | Decreased infarct volume and neurological deficits. | [1] |
| Edaravone | Ischemic Stroke Model | Infarct Volume | Significantly reduced infarct volume compared to placebo. | [2] |
| Citicoline | Ischemic Stroke Model | Neurological Scores | Modest improvement in neurological function. | [2] |
| DL-3-n-butylphthalide (NBP) | Ischemic Stroke Model | 90d-mRS, 90d-NIHSS, 14d-NIHSS, and 14d-BI outcomes | Ranked highest for these long-term and short-term outcomes. | [3] |
Note: Direct head-to-head comparative studies between all listed agents are limited. Data for some flavonoids are based on representative findings from similar stroke models to provide a comparative context.[1]
Table 2: In Vitro Neuroprotection in Neuronal Cell Lines (e.g., SH-SY5Y, PC12, HT22)
| Agent | Model of Neurotoxicity | Increase in Cell Viability | Key Mechanistic Finding | Reference |
| 6-Methoxyflavone | Oxidative Stress (H₂O₂) | Significant increase | Modulation of GABA-A receptors, anti-inflammatory effects. | [1] |
| Resveratrol | Oxidative Stress (H₂O₂, 6-OHDA) | Significant increase | Activation of SIRT1, Nrf2/ARE, and PI3K/Akt pathways. | [4][5] |
| Curcumin | Oxidative Stress, Aβ toxicity | Significant increase | Anti-inflammatory (inhibits NF-κB), anti-protein aggregation. | [4][5] |
| Quercetin | Oxidative Stress | Significant increase | Nrf2 activator, inhibits NF-κB and NLRP3 inflammasome. | [4] |
| Crocin | Acrylamide-induced neurotoxicity | Dose-dependent reduction in MDA | Potent antioxidant activity, comparable to Vitamin E. | [6] |
| N-acetylcysteine (NAC) | H₂O₂-induced oxidative damage | Protective effect | Known antioxidant. | [7] |
Key Mechanisms of Neuroprotection
Neuroprotective agents exert their effects through a variety of mechanisms, often targeting multiple pathological processes such as oxidative stress, neuroinflammation, and apoptosis.[1][2] Flavonoids, in particular, are known for their antioxidant and anti-inflammatory properties and their ability to modulate key signaling pathways involved in neuronal survival.[1][8]
6-Methoxyflavone has demonstrated significant neuroprotective potential through several mechanisms:
-
Modulation of GABA-A Receptors: It potentiates GABA-A receptor currents, which can counteract excitotoxicity, a major contributor to neuronal damage in conditions like stroke.[1]
-
Anti-inflammatory Effects: It effectively reduces neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response, and subsequently decreasing the production of pro-inflammatory cytokines.[1]
-
Restoration of Neurotransmitter Levels: In certain models, 6-methoxyflavone has been found to restore depleted levels of dopamine (B1211576) and noradrenaline.[1]
Other neuroprotective agents employ diverse and sometimes overlapping mechanisms:
-
Edaravone: A free radical scavenger that reduces oxidative stress.[2]
-
Citicoline: Involved in cell membrane stabilization and repair.[2]
-
Resveratrol, Curcumin, and Quercetin: These polyphenols are potent antioxidants and anti-inflammatory agents that modulate multiple signaling pathways, including Nrf2/ARE, NF-κB, and PI3K/Akt.[4][[“]][10]
-
Hesperidin: A flavanone (B1672756) that can cross the blood-brain barrier and exerts direct effects within the central nervous system.[1]
Signaling Pathways in Neuroprotection
The neuroprotective effects of these compounds are often mediated by complex signaling pathways that regulate cellular responses to stress and injury.
Caption: A simplified diagram of key signaling pathways modulated by flavonoids.
Experimental Protocols
The evaluation of neuroprotective agents relies on a variety of standardized in vitro and in vivo experimental protocols.
In Vitro Neuroprotection Assay (e.g., MTT Assay)
This assay is widely used to assess the protective effects of compounds against toxin-induced cell death in neuronal cell lines like SH-SY5Y.[4][6]
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 6-Methoxyflavone) for a specified period (e.g., 2-24 hours).
-
Induction of Toxicity: Introduce a neurotoxin (e.g., hydrogen peroxide, 6-hydroxydopamine, or amyloid-beta peptide) to the wells, with and without the test compound, and incubate for 24-48 hours.[2][4]
-
Cell Viability Assessment: Add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells will reduce the MTT to a colored formazan (B1609692) product.
-
Data Analysis: Measure the absorbance of the formazan product. A higher absorbance in the compound-treated wells compared to the toxin-only wells indicates a neuroprotective effect.
Caption: Workflow for an in vitro neuroprotection assay using MTT.
Western Blotting for Protein Expression Analysis
This technique is used to quantify the expression of specific proteins involved in signaling pathways, such as NF-κB, Nrf2, or apoptotic markers.[4]
-
Protein Extraction: Treat neuronal or microglial cells with the test compounds and a relevant stimulus (e.g., an inflammatory agent like LPS). After treatment, lyse the cells to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Incubate the membrane with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a detectable enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the relative expression levels.
Conclusion
This comparative guide highlights the significant neuroprotective potential of 6-Methoxyflavone and other key neuroprotective agents. While all the discussed compounds demonstrate promising antioxidant and anti-inflammatory properties, 6-Methoxyflavone exhibits a unique profile through its modulation of GABA-A receptors. The provided experimental data and protocols offer a valuable resource for researchers and drug development professionals. It is important to note that further direct head-to-head comparative studies are necessary to definitively establish the relative efficacy of these agents. Future research should also focus on their bioavailability and ability to cross the blood-brain barrier to better translate preclinical findings into clinical applications.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
Unraveling the Molecular Secrets of 6-Methoxytricin: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental methodologies used to confirm the mechanism of action of bioactive compounds like 6-Methoxytricin. While direct knockout or knockdown studies for this compound are not yet available in the public domain, this document outlines the established workflows and comparative data from analogous compounds that target similar signaling pathways. By presenting detailed experimental protocols and data from well-studied flavones, this guide serves as a valuable resource for designing and interpreting studies aimed at validating the molecular targets of novel therapeutic agents.
Recent investigations into the bioactivity of this compound, a naturally occurring flavone (B191248), have highlighted its potential as an anti-inflammatory and anti-cancer agent. Preliminary studies suggest its mechanism of action involves the modulation of key cellular signaling cascades, namely the NF-κB and PI3K/Akt/mTOR pathways. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and survival, and their dysregulation is a hallmark of many diseases. However, definitive confirmation of the direct molecular target of this compound through genetic approaches like knockout or knockdown studies remains to be elucidated.
This guide will therefore focus on the established experimental frameworks used to validate the targets of other well-characterized flavones that share a similar mechanistic profile. By examining the data and protocols from studies on compounds like Apigenin, we can construct a comparative analysis that provides a roadmap for the future validation of this compound's mechanism of action.
The Crucial Role of Knockout and Knockdown Studies
To unequivocally determine the specific protein target of a bioactive compound, it is essential to demonstrate that the compound's effects are absent when the target protein is removed or its expression is significantly reduced. This is where knockout (KO) and knockdown (KD) studies become indispensable.
-
Knockout (KO) studies , typically employing CRISPR-Cas9 technology, result in the permanent deletion of a gene, leading to a complete loss of the corresponding protein. This provides the most definitive evidence for the role of a specific protein in a biological process.
-
Knockdown (KD) studies , often utilizing siRNA or shRNA, lead to a transient reduction in the expression of a target gene. This approach is useful for studying essential genes where a complete knockout might be lethal to the cell.
By comparing the cellular response to this compound in wild-type cells versus cells with a KO or KD of a putative target, researchers can confirm whether the observed effects are indeed mediated by that specific protein.
Comparative Analysis: Targeting the NF-κB and PI3K/Akt/mTOR Pathways
Given the preliminary evidence suggesting this compound's influence on the NF-κB and PI3K/Akt/mTOR pathways, we will explore how KO/KD studies have been used to validate the targets of other flavones acting on these cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses. In its inactive state, the NF-κB dimer is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.
To confirm if a flavone directly targets a component of this pathway, one could perform the following experiment:
Experimental Design:
-
Generate a cell line with a knockout of a putative target (e.g., IKKβ).
-
Treat both wild-type and IKKβ-KO cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the flavone.
-
Measure a downstream readout of NF-κB activation, such as the expression of a target gene (e.g., IL-6).
Expected Results and Interpretation:
| Cell Type | Treatment | IL-6 Expression (Fold Change) | Interpretation |
| Wild-Type | Vehicle | 1 | Baseline |
| Wild-Type | TNF-α | 10 | NF-κB activation |
| Wild-Type | TNF-α + Flavone | 2 | Flavone inhibits NF-κB activation |
| IKKβ-KO | Vehicle | 1 | Baseline |
| IKKβ-KO | TNF-α | 1 | No NF-κB activation without IKKβ |
| IKKβ-KO | TNF-α + Flavone | 1 | Flavone has no further effect in the absence of the target |
If the flavone reduces IL-6 expression in wild-type cells but has no effect in IKKβ-KO cells, this would strongly suggest that IKKβ is a direct target.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of a cascade of downstream effectors, ultimately promoting protein synthesis and cell cycle progression.
A similar experimental strategy using knockout or knockdown can be employed to validate a flavone's target within this pathway.
Experimental Design:
-
Utilize a cancer cell line with a known activating mutation in the PI3K/Akt/mTOR pathway.
-
Generate a sub-clone with a knockdown of a potential flavone target (e.g., Akt).
-
Treat both the parental and Akt-KD cell lines with the flavone.
-
Assess cell proliferation or the phosphorylation status of a downstream effector like S6K.
Expected Results and Interpretation:
| Cell Line | Treatment | Cell Proliferation (Relative Units) | p-S6K Levels (Relative to Total S6K) | Interpretation |
| Parental | Vehicle | 100 | 1.0 | Baseline proliferation and pathway activity |
| Parental | Flavone | 40 | 0.2 | Flavone inhibits proliferation and Akt signaling |
| Akt-KD | Vehicle | 60 | 0.4 | Reduced proliferation and pathway activity due to Akt knockdown |
| Akt-KD | Flavone | 58 | 0.38 | Flavone has minimal additional effect when Akt is knocked down |
The lack of a significant additive effect of the flavone in the Akt-KD cells would support the hypothesis that Akt is the primary target.
Experimental Protocols
To facilitate the design of such validation studies, detailed protocols for key experimental techniques are provided below.
CRISPR-Cas9 Mediated Gene Knockout
Protocol:
-
sgRNA Design: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a publicly available design tool.
-
Cloning: Clone the designed sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.
-
Transfection: Transfect the target cell line with the Cas9/sgRNA expression vector using a high-efficiency transfection reagent.
-
Single Cell Cloning: Two days post-transfection, seed the cells at a very low density to allow for the growth of individual colonies from single cells.
-
Expansion and Screening: Expand the individual clones and screen for the absence of the target protein by Western blot.
-
Genomic Validation: For clones showing a complete loss of protein, extract genomic DNA and sequence the targeted region to confirm the presence of an indel mutation.
siRNA-Mediated Gene Knockdown
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the target-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in a separate tube of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells and incubate for 24-72 hours.
-
Validation: Harvest the cells and assess the knockdown efficiency by measuring the mRNA levels of the target gene using qRT-PCR and the protein levels by Western blot.
Conclusion
While the direct molecular target of this compound awaits confirmation through dedicated knockout and knockdown studies, the experimental frameworks outlined in this guide provide a clear path forward. By leveraging these powerful genetic tools and drawing comparisons with well-characterized flavones, the scientific community can definitively elucidate the mechanism of action of this promising natural product. This will not only enhance our understanding of its therapeutic potential but also pave the way for the rational design of more potent and selective inhibitors of the NF-κB and PI3K/Akt/mTOR pathways.
A Comparative Guide to the Bioactivity Assessment of 6-Methoxytricin and Related Polymethoxyflavones: Emphasizing the Need for Inter-laboratory Validation
Introduction
6-Methoxytricin, a polymethoxyflavone (PMF) found in citrus peels, is a subject of growing interest for its potential therapeutic properties, particularly its anti-inflammatory effects. As research into this and similar bioactive compounds progresses, the need for robust, reliable, and reproducible bioactivity assays becomes paramount. Inter-laboratory validation is a critical process that establishes the transferability and consistency of an assay across different laboratories, ensuring that data is comparable and reliable for regulatory and scientific purposes.
While a dedicated inter-laboratory validation for a this compound bioactivity assay has not been published, this guide provides a comparative overview of relevant bioactivity assays, using the closely related PMF, 6-Demethoxytangeretin, as a case study. It further outlines the principles of inter-laboratory validation as a framework for the future assessment of this compound bioactivity assays.
Key Bioactivities of Polymethoxyflavones
PMFs, including this compound, have been shown to modulate key signaling pathways involved in inflammation.[1] A primary mechanism of action is the inhibition of pro-inflammatory mediators, often through the modulation of signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][3] These pathways are crucial regulators of cellular responses to inflammatory stimuli, controlling the expression of various cytokines, chemokines, and enzymes involved in the inflammatory process.[4][5]
Comparison of Relevant Bioactivity Assays
Several in vitro assays are commonly employed to screen for and characterize the anti-inflammatory activity of compounds like this compound. Below is a comparison of key assays, with performance data for the related compound 6-Demethoxytangeretin presented as a representative example.
Data Presentation: Bioactivity of 6-Demethoxytangeretin
| Assay Type | Target | Cell Line | Method | Key Parameter | Result |
| Anti-inflammatory | Pro-inflammatory Cytokine Expression | Human Mast Cells (HMC-1) | qRT-PCR | Relative Gene Expression | Substantial reduction in IL-6 and TNF-α expression at 4µM and 20µM.[3] |
| Anti-inflammatory | TNF-α Production | THP-1 monocytes | HTRF Assay | TNF-α Secretion | Dose-dependent inhibition of LPS-induced TNF-α production. |
| Apoptosis Induction | Caspase-3/7 Activity | Cancer Cell Lines (e.g., HeLa, Jurkat) | Luminescence Assay | Caspase-3/7 Activation | Induction of apoptosis through caspase activation. |
| Signaling Pathway | NF-κB Activation | NF-κB Reporter Cell Line | Luciferase Reporter Assay | Luciferase Activity | Inhibition of TNF-α-induced NF-κB activation. |
| Signaling Pathway | MAPK Activation | Human Mast Cells (HMC-1) | Western Blot | Phosphorylation of ERK, JNK, p38 | Suppression of the phosphorylation of all three MAPK pathways.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioactivity assays. Below are protocols for two key experiments.
1. TNF-α Secretion Assay (HTRF)
This assay quantifies the amount of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, released from cells.
-
Principle: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology. Two specific antibodies, one labeled with a donor fluorophore and the other with an acceptor, bind to TNF-α. This proximity generates a FRET signal proportional to the TNF-α concentration.
-
Protocol:
-
Cell Seeding: Seed THP-1 monocytes in a 384-well plate at a density of 3 x 10³ cells/well and incubate overnight.
-
Compound Addition: Add this compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells (except the negative control) to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Detection: Add HTRF detection antibodies to the wells according to the manufacturer's instructions.
-
Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader.
-
2. NF-κB Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
-
Principle: A reporter cell line is used which contains a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which generates a luminescent signal in the presence of its substrate.
-
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add this compound or test compounds to the wells.
-
Stimulation: Add TNF-α (or another suitable stimulus) to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-24 hours.
-
Lysis and Substrate Addition: Add a luciferase assay reagent that lyses the cells and contains the luciferase substrate.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using the Graphviz DOT language.
Caption: General workflow for a cell-based in vitro bioactivity assay.
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by PMFs.
Inter-laboratory Validation: A Framework for Robustness
For a bioactivity assay to be widely accepted for decision-making in drug development or for regulatory purposes, it must undergo a formal inter-laboratory validation study. The Organisation for Economic Co-operation and Development (OECD) provides comprehensive guidance on this process in Guidance Document 34.[6][7]
Key Principles of Inter-laboratory Validation:
-
Transferability: The ability of the assay to be successfully established and performed in a naive laboratory, following a detailed protocol.[7]
-
Reproducibility: The extent to which consistent results can be obtained from the same samples tested in different laboratories (between-laboratory reproducibility) and within the same laboratory over time (within-laboratory reproducibility).[7]
-
Predictive Capacity: The ability of the assay to correctly predict a specific biological effect of interest.
Case Study: The ToxTracker® Assay Validation
A recent inter-laboratory validation of the ToxTracker® assay, a mammalian cell-based reporter assay for genotoxicity, provides an excellent example of the process.[8][9]
-
Study Design: Seven laboratories participated in the trial, testing a total of 64 well-characterized genotoxic and non-genotoxic chemicals.[8] The study was conducted following the principles of OECD Guidance Document 34.[9]
-
Key Findings:
-
Outcome: The successful validation confirmed that ToxTracker is a robust and reliable in vitro tool for genotoxicity assessment, supporting its use in a regulatory context.[8]
This case study highlights the rigorous process required to validate a bioassay and the importance of the resulting data in establishing confidence in the method. A similar structured approach would be necessary to formally validate a this compound bioactivity assay.
Conclusion
While specific inter-laboratory validation data for a this compound bioactivity assay is not yet available, a framework for its assessment can be built upon established protocols for related polymethoxyflavones and the guiding principles of international validation bodies like the OECD. The use of standardized assays for measuring anti-inflammatory activity, coupled with a rigorous, multi-laboratory validation process, will be essential to fully characterize the therapeutic potential of this compound and ensure the reliability of the data that underpins future drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Validation, ILC and validation report [testguideline-development.org]
- 8. m.youtube.com [m.youtube.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Structure-Activity Relationship of 6-Methoxytricin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-Methoxytricin and its analogs, focusing on their anticancer and anti-inflammatory properties. Due to the limited availability of comprehensive SAR studies specifically on a homologous series of this compound analogs, this guide synthesizes data from closely related polymethoxyflavones (PMFs) to infer potential structure-activity trends.
Introduction to this compound
This compound is a polymethoxyflavone, a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the basic flavone (B191248) skeleton. Flavonoids, in general, are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The number and position of methoxy and hydroxyl groups on the flavonoid rings are critical determinants of their biological efficacy and mechanism of action. This guide will delve into the available data to elucidate the structural features that govern the bioactivity of this compound and its related compounds.
Anticancer Activity: A Comparative Analysis
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The data suggests that the substitution pattern on the A and B rings of the flavone scaffold significantly influences their anticancer potency.
Table 1: Cytotoxic Activity of this compound Analogs (Methoxyflavones)
| Compound/Analog | Cell Line | Activity | IC50 (µM) | Reference |
| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | A2058 (Melanoma) | Cytotoxic | 3.92 | [1] |
| 5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavone | A2058 (Melanoma) | Cytotoxic | 8.18 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | MCF-7 (Breast Cancer) | Cytotoxic | 3.71 | [2] |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) | MCF-7 (Breast Cancer) | Cytotoxic | 4.9 | [2] |
| 5,6,7,8,3′,4′,5′-heptamethoxyflavone | HCC1954 (Breast Cancer) | Cytotoxic | >100 | [2] |
| Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone) | HCT116 (Colon Cancer) | Cytotoxic | ~15-21 (reduces viability to 42-3%) | [2] |
Structure-Activity Relationship for Anticancer Activity:
Based on the available data for methoxyflavones, the following SAR trends can be inferred:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. For instance, in A2058 melanoma cells, the dihydroxy-trimethoxy analog (IC50 = 3.92 µM) was more potent than the trihydroxy-tetramethoxy analog (IC50 = 8.18 µM)[1].
-
Methoxylation Pattern: While methoxylation generally enhances bioavailability, excessive methoxylation on the A-ring, as seen in 5,6,7,8,3′,4′,5′-heptamethoxyflavone (IC50 > 100 µM), can lead to a significant decrease in cytotoxic activity against certain breast cancer cell lines[2].
-
Substitution on B-ring: The substitution pattern on the B-ring plays a crucial role. A balance between hydrophobic (methoxy) and hydrophilic (hydroxyl) groups on this ring appears to be important for cytotoxic efficacy[2]. The presence of a hydroxyl group at the C5' position has been suggested to enhance the cell death effect in some breast cancer cells[2].
Anti-inflammatory Activity: A Comparative Analysis
The anti-inflammatory properties of flavonoids are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. The structural features of this compound analogs influence their potency in this regard.
Table 2: Anti-inflammatory Activity of Flavonoid Analogs
| Compound/Analog | Assay | Target/Mediator | IC50 (µM) | Reference |
| 3',4'-dihydroxyflavone | NO production in RAW 264.7 cells | iNOS | 9.61 ± 1.36 | [1] |
| Luteolin | NO production in RAW 264.7 cells | iNOS | 16.90 ± 0.74 | [1] |
| Apigenin | Inhibition of inflammatory mediators | IL-6, IL-8, MCP-1 | - (Significant inhibition at 10 µM) | [3] |
| Genistein | Inhibition of inflammatory mediators | IL-6, IL-8, MCP-1 | - (Significant inhibition at 10 µM) | [3] |
Structure-Activity Relationship for Anti-inflammatory Activity:
General SAR principles for the anti-inflammatory activity of flavones include:
-
C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring is generally considered important for anti-inflammatory activity[1][3].
-
C4-Carbonyl Group: The carbonyl group at the C4 position is also a key feature for activity[3].
-
Hydroxylation of A-ring: Hydroxyl groups at the C5 and C7 positions of the A-ring are often associated with potent anti-inflammatory effects[3]. Conversely, hydroxylation at C6 and C8 may decrease activity[4].
-
Hydroxylation of B-ring: Dihydroxylation at the C3' and C4' positions of the B-ring appears to promote anti-inflammatory action[1].
-
Glycosylation: The presence of a sugar moiety can reduce the anti-inflammatory effectiveness of a flavonoid[3].
Signaling Pathways and Mechanisms of Action
Flavonoids, including methoxyflavones, exert their biological effects by modulating various intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key targets.
MAPK Signaling Pathway
The MAPK cascade, comprising ERK, JNK, and p38 MAP kinases, is a crucial regulator of cellular processes like inflammation and proliferation. Some methoxyflavones have been shown to suppress the activation of these pathways[5].
References
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
6-Methoxytricin: A Comparative Analysis Against Other Natural Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aldose Reductase Inhibitory Activity
The escalating prevalence of diabetes mellitus has intensified the search for effective therapeutic strategies to manage its chronic complications, many of which are linked to the polyol pathway. A key enzyme in this pathway, aldose reductase (AR), has emerged as a significant therapeutic target. Its inhibition can mitigate the intracellular accumulation of sorbitol, a sugar alcohol implicated in the pathogenesis of diabetic neuropathy, nephropathy, and cataracts. Among the diverse array of natural compounds investigated for their AR-inhibiting properties, the flavonoid 6-Methoxytricin has shown notable potential. This guide provides a comprehensive benchmark of this compound against other prominent natural aldose reductase inhibitors, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Inhibitory Potency
The efficacy of an aldose reductase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values of this compound and a selection of other natural flavonoids, alongside synthetic inhibitors for reference.
| Compound | Class | Source Organism/Type | Aldose Reductase IC50 (µM) |
| This compound | Flavonoid | Artemisia iwayomogi | 30.29 [1] |
| Quercetin | Flavonoid | Various Plants | 0.0148 - 5[2] |
| Rutin | Flavonoid | Various Plants | 2.49 - 13[3] |
| Curcumin | Curcuminoid | Curcuma longa | 10[4] |
| Kaempferol | Flavonoid | Various Plants | 120 |
| Hesperidin | Flavonoid | Citrus Fruits | 18.52 - 25.8 |
| Naringenin | Flavonoid | Citrus Fruits | 2.6 |
| Catechin | Flavonoid | Camellia sinensis (Tea) | Ineffective |
| Genistein | Isoflavone | Glycine max (Soybean) | >100 |
| Resveratrol | Stilbenoid | Vitis vinifera (Grapes) | >100 |
| Epalrestat | Synthetic | Carboxylic acid derivative | ~0.07 |
| Sorbinil | Synthetic | Spirohydantoin | 0.26 - 3.1[4] |
Experimental Protocols
The determination of aldose reductase inhibitory activity is crucial for the comparative evaluation of potential therapeutic agents. A widely accepted and utilized method is the in vitro spectrophotometric assay.
In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of aldose reductase, typically isolated from rat lens or recombinant human sources. The principle of the assay is to monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, commonly DL-glyceraldehyde, by aldose reductase.
Materials:
-
Enzyme: Purified or partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Buffer: 0.067 M Potassium phosphate (B84403) buffer (pH 6.2).
-
Cofactor: 0.25 mM NADPH solution.
-
Substrate: 10 mM DL-glyceraldehyde solution.
-
Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Reference Inhibitor: A known aldose reductase inhibitor (e.g., Quercetin or Epalrestat).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, combine the potassium phosphate buffer, NADPH solution, and the enzyme solution.
-
Addition of Inhibitor: Add the test compound at varying concentrations to the reaction mixture. For the control, an equivalent volume of the solvent is added.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow for any interaction between the inhibitor and the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate to the mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for a defined period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).
-
Calculation of Inhibition: The rate of NADPH oxidation is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the biochemical context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Caption: A generalized workflow for the in vitro aldose reductase inhibition assay.
References
6-Methoxytricin's Parent Compound, Tricin, Shows Promise in Preclinical Models of Colitis-Associated Cancer, Offering a Potential Alternative to Standard-of-Care
For Immediate Release
In the landscape of burgeoning research into phytochemicals for oncological applications, tricin (B192558), the parent compound of 6-Methoxytricin, has demonstrated significant efficacy in a preclinical mouse model of colitis-associated cancer. These findings position tricin as a noteworthy candidate for further investigation, particularly when compared against established standard-of-care treatments like 5-aminosalicylic acid (5-ASA, mesalazine). This guide provides a detailed comparison of the in vivo efficacy, experimental protocols, and mechanisms of action of tricin and 5-ASA in the widely used azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS) mouse model of colitis-associated cancer.
Comparative Efficacy in Colitis-Associated Cancer Mouse Model
The in vivo efficacy of dietary tricin was evaluated against the standard-of-care drug, 5-aminosalicylic acid (5-ASA), in the AOM/DSS-induced colitis-associated cancer mouse model. The data reveals that both agents effectively reduce the development of colonic neoplasms.
| Agent | Dose | Administration Route | Key Efficacy Endpoints | % Reduction |
| Tricin | 50 ppm in diet | Oral (dietary) | Number of colonic adenomas | Significant reduction |
| 250 ppm in diet | Oral (dietary) | Number of colonic adenocarcinomas | Significant reduction | |
| 5-ASA (Mesalazine) | 75 mg/kg | Not specified | Number of colonic dysplasias | 44% |
| 75 mg/kg | Not specified | Number of flat dysplasias | 68% |
Table 1: Comparison of the in vivo efficacy of Tricin and 5-ASA in the AOM/DSS mouse model of colitis-associated cancer.[1][2][3]
Detailed Experimental Protocols
The successful induction of colitis-associated cancer and subsequent evaluation of therapeutic agents rely on a precise and reproducible experimental protocol. The AOM/DSS model is a well-established method for this purpose.[4][5][6]
AOM/DSS-Induced Colitis-Associated Cancer Model
Animals: Male Crj:CD-1 (ICR) or Swiss Webster mice are commonly used.[1][2][3]
Induction Protocol:
-
Initiation: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 7.4-10 mg/kg body weight is administered.[1][2][3]
-
Promotion: One week after AOM injection, mice are given dextran sulfate sodium (DSS) in their drinking water (typically 1.5-2% w/v) for one week to induce colitis.[2][3] This is often followed by a period of regular drinking water. Some protocols may involve multiple cycles of DSS administration.[1]
-
Termination: The experiment is typically terminated after 18-20 weeks, at which point the colons are collected for analysis of tumor development.[2][3]
Drug Administration
-
Tricin: Administered as a dietary supplement at concentrations of 50 ppm and 250 ppm, starting after the DSS treatment and continuing until the end of the experiment.[2][3]
-
5-ASA (Mesalazine): In the comparative study, 5-ASA was administered at doses of 75, 150, and 225 mg/kg for the duration of the study, starting from the time of AOM injection. The precise route of administration was not specified in the abstract.[1]
Mechanism of Action and Signaling Pathways
Tricin and 5-ASA appear to exert their chemopreventive effects through the modulation of inflammatory pathways, which are critical drivers of colitis-associated cancer.
Tricin: The primary mechanism identified for tricin's anti-cancer activity in this model is the suppression of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[2][3] TNF-α is a key mediator of inflammation and is known to promote tumor growth.
5-ASA (Mesalazine): The mechanism of action for 5-ASA is more multifaceted. It is known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] By inhibiting NF-κB, mesalazine can reduce the expression of numerous pro-inflammatory genes.[7][8] Additionally, it can inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[9] 5-ASA has also been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[7]
Conclusion
The available preclinical data suggests that tricin, the parent compound of this compound, is a potent chemopreventive agent in a mouse model of colitis-associated cancer, with an efficacy profile that warrants comparison to the standard-of-care drug, 5-ASA. Its mechanism of action, centered on the suppression of TNF-α, provides a clear rationale for its anti-tumor effects in an inflammation-driven cancer model. Further research, including direct comparative studies and investigations into the efficacy of this compound itself, is crucial to fully elucidate the therapeutic potential of this class of compounds for patients with inflammatory bowel disease at high risk for developing colorectal cancer.
References
- 1. 5-aminosalicylic acid inhibits colitis-associated colorectal dysplasias in the mouse model of azoxymethane/dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary tricin suppresses inflammation-related colon carcinogenesis in male Crj: CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Tricin Suppresses Inflammation-Related Colon Carcinogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine models of colorectal cancer: the azoxymethane (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 7. Mechanisms of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Mesalazine in the Chemoprevention of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Models for Predicting 6-Methoxytricin Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents is increasingly driven by the integration of computational and experimental approaches. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, offer a rapid and cost-effective means to predict the biological activities of compounds like 6-Methoxytricin, a naturally occurring flavone (B191248) with potential therapeutic properties. However, the predictive power of these computational models must be rigorously validated through experimental testing. This guide provides a comparative overview of in silico predictive methods and the experimental data used for their validation, with a focus on the antioxidant, anti-inflammatory, and anti-proliferative activities of this compound and related flavonoids.
Data Presentation: In Silico Predictions vs. Experimental Validation
The following tables summarize the performance of common in silico models in predicting the biological activities of flavonoids and provide available experimental data for this compound and its analogs. Due to the limited availability of data specifically for this compound, data for the broader class of methoxyflavones and other relevant flavonoids are included for comparative purposes.
Table 1: Comparison of In Silico Model Performance for Predicting Antioxidant Activity of Flavonoids
| In Silico Model Type | Key Descriptors/Method | Predicted Activity | Correlation Coefficient (R²) / Predictive Accuracy | Key Findings for Flavonoid Activity Prediction |
| QSAR | Fukui indices (DFT-based) | Radical scavenging (logIC50) | R² = 0.8159[1] | Electronic structure descriptors can effectively predict the antioxidant activity of flavonoids.[1] |
| 3D-QSAR (CoMSIA) | H-bond donor and electrostatic fields | Trolox Equivalent Antioxidant Capacity (TEAC) | R² = 0.950, Q² = 0.512 | The spatial arrangement of hydrogen bond donors and electrostatic potential are crucial for antioxidant capacity. |
| Molecular Docking | Binding affinity to antioxidant enzymes (e.g., NADPH oxidase) | Inhibition of enzyme activity | - | Flavonoids can bind to the active sites of antioxidant enzymes, suggesting a mechanism for their antioxidant effect.[2] |
Table 2: Experimental Antioxidant Activity of this compound Analogs and Other Flavonoids
| Compound | Assay | IC50 (µg/mL) | Source |
| 6-Methoxysorigenin | DPPH radical scavenging | 3.48 | Rhamnus nakaharai |
| Metal Chelating | 615.90 | Rhamnus nakaharai | |
| Anti-lipid peroxidation | 5.95 | Rhamnus nakaharai | |
| 6-Methoxyflavone | Not Available | - | - |
Table 3: Comparison of In Silico Model Performance for Predicting Anti-Inflammatory Activity of Flavonoids
| In Silico Model Type | Target Protein | Predicted Activity | Key Findings for Flavonoid Activity Prediction |
| Molecular Docking | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 | Flavonoids can interact with key residues in the COX-2 active site, such as TYR 385 and SER 530, suggesting a mechanism for their anti-inflammatory effects. |
Table 4: Experimental Anti-Inflammatory and Anti-Proliferative Activity of Methoxyflavones and Related Compounds
| Compound | Cell Line | Activity | IC50 (µM) |
| 6-Methoxyflavone | HeLa (Cervical Cancer) | Anti-proliferative | 55.31[3] |
| C33A (Cervical Cancer) | Anti-proliferative | 109.57[3] | |
| SiHa (Cervical Cancer) | Anti-proliferative | > 100[3] | |
| Luteolin | RAW 264.7 (Macrophage) | Inhibition of TNF-α and IL-6 release | < 1[4] |
| Quercetin | RAW 264.7 (Macrophage) | Inhibition of TNF-α and IL-6 release | 1[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727).
-
Sample preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay for Anti-Proliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells (e.g., HeLa) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 6-Methoxyflavone) for a specified period (e.g., 24, 48, or 72 hours). A control group with solvent-treated cells is also included.
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation and IC50 Determination: The percentage of cell viability is calculated relative to the control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
NF-κB Inhibition Assay
This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Nuclear Extraction: After a specific incubation period, nuclear extracts are prepared from the cells.
-
NF-κB p65 Transcription Factor Assay (ELISA-based):
-
An oligonucleotide containing the NF-κB consensus binding site is immobilized on a 96-well plate.
-
The nuclear extracts are added to the wells, and the activated NF-κB p65 subunit binds to the oligonucleotide.
-
A primary antibody specific for the p65 subunit is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added, and the resulting colorimetric signal is measured, which is proportional to the amount of activated NF-κB p65.
-
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the NF-κB activity in compound-treated cells to that in LPS-stimulated cells without the compound.
Mandatory Visualization
The following diagrams illustrate the workflow for validating in silico models and a key signaling pathway potentially modulated by this compound.
Caption: Workflow for validating in silico models of this compound activity.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Reproducibility of 6-Methoxytricin's biological effects across different cell lines
A Comparative Guide to the Biological Effects of Tricin (B192558) Across Diverse Cell Lines
An Objective Analysis of In Vitro Reproducibility and Efficacy
Introduction
Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring flavone (B191248) found in various grains like rice bran and wheat germ. It has garnered significant interest within the research community for its potential therapeutic properties, including anticancer and anti-inflammatory activities. While its methylated derivative, 6-Methoxytricin, is of interest, publicly available research on its specific biological effects across multiple cell lines is limited. Therefore, this guide focuses on the reproducibility of the biological effects of the more extensively studied parent compound, Tricin, across different cancer and immune cell lines. This analysis aims to provide researchers, scientists, and drug development professionals with a consolidated overview of Tricin's in vitro efficacy, supported by experimental data and detailed protocols.
Comparative Analysis of Cytotoxic Effects
The cytotoxic potential of Tricin has been evaluated across several cancer cell lines, with results showing varied efficacy depending on the cell type and exposure time. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates this variability. Data from multiple studies have been compiled to assess the reproducibility of Tricin's antiproliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| SGC-7901 | Gastric Cancer | 162.4 µM (53.8 µg/mL) | 48 | [1] |
| 53.7 µM (17.8 µg/mL) | 72 | [1] | ||
| HT-29 | Colon Cancer | 107.9 µM | 48 | [2] |
| Colon26-Luc | Colon Cancer | 34 µM | 48 | [2] |
| Oral Squamous Carcinoma | Oral Cancer | Highly Cytotoxic | Not Specified | [3] |
| Human Normal Oral Cells | Normal (Control) | No Cytotoxicity | Not Specified | [3] |
Observations on Reproducibility and Selectivity:
The data indicates that Tricin's cytotoxic effects are cell-line dependent. For instance, it shows significant potency against Colon26-Luc cells with an IC50 of 34 µM after 48 hours, while the HT-29 colon cancer cell line required a much higher concentration of 107.9 µM to achieve the same effect in the same timeframe[2]. The time-dependent nature of its activity is evident in the SGC-7901 gastric cancer cell line, where the IC50 value dropped threefold from 48 to 72 hours of exposure[1]. Notably, one study highlighted that Tricin was highly cytotoxic to oral squamous carcinoma cells while showing no cytotoxicity to normal human oral cells, suggesting a degree of cancer-selective activity[3]. However, the lack of standardized concentrations and exposure times across all studies makes direct comparison challenging and highlights a key area where further research is needed to establish robust reproducibility.
Anti-Inflammatory Activity and Mechanism of Action
Tricin and its derivatives have demonstrated anti-inflammatory potential, primarily through the inhibition of key signaling pathways involved in the inflammatory response. The murine macrophage cell line, RAW 264.7, is a standard model for studying inflammation in vitro.
Inhibition of Pro-inflammatory Mediators
Studies have shown that Tricin derivatives can effectively inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibitory activity is a key indicator of anti-inflammatory potential. For example, Salcolin D, a Tricin derivative, showed strong inhibitory activity against LPS-induced NO production in these cells[4].
The primary mechanism for this anti-inflammatory action is believed to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like iNOS and COX-2.
Signaling Pathway Visualization
The following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for assessing the anti-inflammatory effects of a compound like Tricin.
Caption: Canonical NF-κB signaling pathway activated by LPS and inhibited by Tricin.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of Tricin.
Experimental Protocols
To ensure reproducibility, adherence to standardized experimental protocols is critical. The following are generalized methodologies based on common practices for the assays mentioned in this guide.
Cell Culture and Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., SGC-7901, HT-29) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: A stock solution of Tricin is prepared in dimethyl sulfoxide (B87167) (DMSO). The following day, the culture medium is replaced with fresh medium containing various concentrations of Tricin. A control group receiving medium with an equivalent concentration of DMSO (typically <0.1%) is included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the DMSO-treated control cells. The IC50 value is calculated using non-linear regression analysis from the dose-response curve.
Anti-Inflammatory (Nitric Oxide) Assay
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of Tricin for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Assay: To measure nitric oxide production, 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.
-
Data Acquisition: The absorbance is measured at 540 nm. A standard curve using sodium nitrite (B80452) is generated to quantify the concentration of nitrite in the samples.
-
Data Analysis: The inhibition of NO production is calculated relative to the LPS-only treated cells. Cell viability is concurrently assessed via MTT assay to rule out cytotoxicity-related effects.
The available data demonstrates that Tricin exhibits reproducible biological effects in vitro, although its potency varies significantly across different cell lines and experimental conditions. Its cytotoxic activity against several cancer cell lines, coupled with potential selectivity for cancer cells over normal cells, makes it a compound of interest for further oncological research. Furthermore, its anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, present a promising avenue for therapeutic development in inflammatory diseases. However, the lack of a comprehensive dataset for its derivative, this compound, underscores the need for further investigation into this specific compound. To establish a more definitive understanding of reproducibility, future studies should aim for standardized protocols, including consistent cell lines, compound concentrations, and endpoint measurements.
References
- 1. mdpi.com [mdpi.com]
- 2. A Natural Flavone Tricin from Grains Can Alleviate Tumor Growth and Lung Metastasis in Colorectal Tumor Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 6-Methoxytricin: A Procedural Guide for Laboratory Professionals
The proper disposal of specialized chemical reagents like 6-Methoxytricin is a critical aspect of ensuring laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in general best practices for chemical waste management.
Disclaimer: The following procedures are based on general laboratory chemical disposal guidelines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and your institution's Environmental Health and Safety (EHS) protocols to ensure full compliance and safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Objective: To safely prepare solid and liquid waste containing this compound for collection by a certified hazardous waste disposal service.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (compatible material, with a leak-proof, screw-on cap)[1]
-
Secondary containment bin[1]
-
Hazardous waste tag[2]
-
Permanent marker
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Waste Characterization: The first step is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed as such or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Consult the this compound SDS for its specific hazard classifications. A Safety Data Sheet for a similar compound indicates hazards such as skin irritation, serious eye irritation, respiratory irritation, and being harmful if swallowed.[4]
-
Waste Segregation:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials that contained this compound, in a designated container.[1] Do not mix with non-hazardous lab trash.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[5][6]
-
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, free of leaks, and compatible with this compound.[7]
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3]
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the quantities of each component if it is a mixture.[2] Do not use abbreviations or chemical formulas.[2]
-
-
Storage:
-
Keep the hazardous waste container securely closed except when adding waste.[1][7]
-
Store the sealed container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Place the primary waste container within a secondary containment bin to prevent spills and leaks.[1] The secondary container should be capable of holding 110% of the volume of the primary container.[1]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.[8]
-
For containers of acutely hazardous chemicals, a triple rinse with a suitable solvent is often required.[3][5] The rinsate must be collected and disposed of as hazardous waste.[3][7] After decontamination, deface the original label and dispose of the container as regular trash or as directed by your EHS office.[3]
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[1]
-
Complete any required waste information forms, accurately listing all chemical constituents and their concentrations.[2]
-
Decision Workflow for Chemical Disposal
The following diagram illustrates the logical steps to follow when determining the appropriate disposal path for a laboratory chemical like this compound.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. louisville.edu [louisville.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-Methoxytricin
Essential Safety and Handling Guide for 6-Methoxytricin
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. The following procedures are based on best practices for handling flavonoid compounds and fine chemical powders. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed hazard information. In the absence of a specific SDS, this guidance should be followed to minimize risk.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[1][2] | Protects against splashes, potential projectiles, and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Always inspect gloves for integrity before use and replace them frequently.[2] | Provides a barrier against skin contact. Breakthrough times can vary, so consult the glove manufacturer's data for specific chemicals.[2] |
| Skin and Body Protection | A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[3] | Protects skin and clothing from accidental splashes and contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[2] If significant dust is expected, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling potentially harmful airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for ensuring safety and maintaining the integrity of experiments involving this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Spill Kit: Have a spill kit appropriate for handling solid chemical spills readily available.[2]
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in Table 1.[2]
-
-
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid the inhalation of any airborne particles.[2] Use non-sparking tools to prevent ignition sources.[1]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[2]
-
Reactions: Conduct all reactions within a chemical fume hood to contain any vapors or aerosols.
-
-
Post-Handling:
-
Hand Washing: After handling is complete, and before leaving the laboratory, wash hands thoroughly with soap and water.[4]
-
Decontamination: Clean and decontaminate all work surfaces and equipment used during the procedure.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Disposal Procedures
All waste containing this compound should be treated as hazardous waste unless explicitly stated otherwise by the manufacturer's SDS.[5]
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of this compound down the drain or in the regular trash.
-
Disclaimer: This information is intended as a general guide. Always prioritize the specific recommendations provided in the Safety Data Sheet (SDS) from the manufacturer and adhere to all local, state, and federal regulations.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
